Benzamide Derivative 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C22H34ClN3O3 |
|---|---|
Poids moléculaire |
424.0 g/mol |
Nom IUPAC |
4-amino-5-chloro-N-[1-[3-(oxolan-2-yl)propyl]piperidin-4-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C22H34ClN3O3/c1-2-12-29-21-15-20(24)19(23)14-18(21)22(27)25-16-7-10-26(11-8-16)9-3-5-17-6-4-13-28-17/h14-17H,2-13,24H2,1H3,(H,25,27) |
Clé InChI |
KDDVVMDIQCUZDI-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CCCC3CCCO3)Cl)N |
Origine du produit |
United States |
Foundational & Exploratory
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
To provide a comprehensive technical guide on the mechanism of action of a "Benzamide Derivative 1," it is imperative to first clarify which specific derivative is of interest. The term "this compound" is not a unique identifier for a single chemical entity; rather, it appears as a placeholder in various scientific literature and patents, each referring to a different molecule with a distinct biological profile.
For the purpose of this guide, we will focus on a prominent and well-characterized example: a benzamide (B126) derivative acting as a dopamine (B1211576) receptor antagonist , as referenced in patent EP0213775A1. This class of compounds has significant therapeutic implications, particularly in the treatment of gastrointestinal disorders.
The primary mechanism of action for this this compound is the blockade of dopamine D2 receptors. Dopamine, a key neurotransmitter in the central and peripheral nervous systems, exerts its effects by binding to a family of G protein-coupled receptors (GPCRs). The D2 receptor subtype is prevalent in the gastrointestinal (GI) tract, where its activation by dopamine typically leads to the inhibition of acetylcholine (B1216132) release from cholinergic motor neurons in the myenteric plexus. This, in turn, results in decreased GI motility and tone.
By acting as an antagonist, this compound competitively binds to D2 receptors without activating them, thereby preventing dopamine from exerting its inhibitory effects. This disinhibition leads to an increase in acetylcholine release, which then stimulates muscarinic receptors on smooth muscle cells, ultimately enhancing GI motility and accelerating gastric emptying. This prokinetic effect is beneficial in conditions such as gastroparesis and gastroesophageal reflux disease (GERD).
Signaling Pathway
The signaling cascade initiated by the antagonism of D2 receptors by this compound can be visualized as follows:
An In-depth Technical Guide on the Biological Activity of the Novel Benzamide Derivative, VKNG-2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. This technical guide details the biological activity of VKNG-2, a novel benzamide (B126) derivative, which has demonstrated significant potential in overcoming ABCG2-mediated MDR in colon cancer. In vitro studies have shown that VKNG-2 effectively restores the sensitivity of resistant cancer cells to conventional chemotherapeutic agents by directly inhibiting the efflux function of the ABCG2 transporter. This document provides a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used to elucidate its activity.
Quantitative Data Presentation
The efficacy of VKNG-2 in reversing multidrug resistance and its interaction with the ABCG2 transporter have been quantified through various in vitro assays. The data presented below is derived from studies on the S1-M1-80 colon cancer cell line, which overexpresses the ABCG2 transporter.
| Parameter | Cell Line | Chemotherapeutic Agent | VKNG-2 Concentration | Result | Reference |
| Reversal of Resistance | S1-M1-80 | Mitoxantrone | 5 µM | 70-fold increase in efficacy | [1][2][3][4] |
| S1-M1-80 | SN-38 | 5 µM | 112-fold increase in efficacy | [1][2][3][4] | |
| ATPase Activity | - | - | - | EC50 = 2.3 µM | [1][2][3][4] |
| Molecular Docking Score | - | - | - | -10.2 kcal/mol (for ABCG2) | [1][2][3][4] |
Mechanism of Action: Inhibition of the ABCG2 Transporter
VKNG-2 reverses multidrug resistance by directly targeting and inhibiting the function of the ABCG2 transporter. The primary mechanism involves the inhibition of the transporter's efflux pump activity, which is responsible for expelling chemotherapeutic drugs from the cancer cells.[1][2][3] This inhibition leads to an increased intracellular accumulation of the anticancer agents, thereby restoring their cytotoxic effects.[1] Studies have shown that VKNG-2 stimulates the ATPase activity of the ABCG2 transporter, which is a characteristic feature of transporter inhibitors that compete with the substrate for binding.[1][3] Molecular docking studies further support this mechanism, indicating a high binding affinity of VKNG-2 to the substrate-binding pocket of the ABCG2 protein.[1][2][3] Importantly, VKNG-2's inhibitory action is selective for ABCG2, with low affinity for other ABC transporters like ABCB1 and ABCC1.[1][2][3] It has also been observed that VKNG-2 does not significantly alter the expression or subcellular localization of the ABCG2 protein, suggesting its effect is primarily functional.[1][2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of VKNG-2 on the cytotoxicity of chemotherapeutic agents in MDR cancer cell lines.
-
Cell Seeding:
-
Seed S1-M1-80 (ABCG2-overexpressing) and parental S1 colon cancer cells in 96-well plates at a suitable density.
-
Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., mitoxantrone, SN-38) in cell culture medium.
-
Treat the cells with the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of VKNG-2 (e.g., 5 µM).
-
Include a vehicle control group (cells treated with DMSO).
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting the percentage of inhibition against the drug concentration.
-
The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of VKNG-2.
-
ATPase Activity Assay
This assay measures the effect of VKNG-2 on the ATP hydrolysis activity of the ABCG2 transporter.
-
Preparation:
-
Use membrane vesicles prepared from cells overexpressing the ABCG2 transporter.
-
Prepare a reaction buffer containing MgATP.
-
-
Reaction Setup:
-
In a 96-well plate, combine the membrane vesicles with varying concentrations of VKNG-2.
-
Include a basal control (no compound) and a positive control (a known substrate that stimulates ATPase activity).
-
Initiate the reaction by adding MgATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.
-
-
Phosphate (B84403) Detection:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.
-
-
Data Analysis:
-
Subtract the basal ATPase activity from the activity measured in the presence of VKNG-2.
-
Plot the stimulated ATPase activity against the concentration of VKNG-2 to determine the EC50 value (the concentration that produces 50% of the maximal stimulation).
-
Mandatory Visualizations
Experimental Workflow for In Vitro Efficacy Assessment
References
- 1. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter [mdpi.com]
- 2. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide (B126) derivatives represent a versatile and highly significant scaffold in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] Their inherent capability to form hydrogen bonds and participate in various intermolecular interactions makes them a "privileged structure" in drug design.[2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of a prominent class of benzamide derivatives: those targeting Histone Deacetylase 1 (HDAC1).
Due to the lack of detailed, publicly available research on a singular, universally recognized compound referred to as "Benzamide Derivative 1," this guide will focus on the well-documented and clinically relevant benzamide derivatives that function as HDAC1 inhibitors. Aberrant HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making HDAC inhibitors a critical area of research and development.[3]
This document will summarize key quantitative data, provide detailed experimental protocols for the biological evaluation of these compounds, and visualize the pertinent signaling pathways and molecular interactions.
Core Structure of Benzamide-Based HDAC1 Inhibitors
Benzamide derivatives that inhibit HDAC1 typically share a common pharmacophore consisting of three key components:
-
Zinc-Binding Group (ZBG): This moiety chelates the zinc ion within the active site of the HDAC enzyme, which is crucial for its catalytic activity. For the benzamide derivatives discussed, the ortho-amino benzamide group often serves this function.
-
Linker Region: A connecting chain, often aliphatic, that positions the other two components optimally within the enzyme's binding pocket.
-
Cap Group (Surface Recognition Domain): A larger, often aromatic or heteroaromatic group that interacts with the surface of the enzyme, contributing to binding affinity and selectivity.
Structure-Activity Relationship (SAR) of Benzamide HDAC1 Inhibitors
The potency and selectivity of benzamide-based HDAC1 inhibitors are highly dependent on the nature and substitution patterns of the cap group and the linker. A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, combined with molecular docking and molecular dynamics simulations, has provided significant insights into these relationships.[4][5][6]
Steric and electrostatic contour maps reveal that an increase in electron density around the benzamide ring enhances inhibitory activity.[4][5] Molecular docking studies have further elucidated the key interactions within the HDAC1 active site.
Quantitative Data Summary
The following table summarizes the in vitro activity of several key benzamide derivatives against HDAC1 and their anti-proliferative effects on cancer cell lines.
| Compound ID | Modifications | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | T47D IC₅₀ (µM) | Binding Energy (kcal/mol) | Reference |
| 7j | Varies substitutions on terminal benzene (B151609) rings | 0.65 | 0.78 | 1.70 | - | - | - | |
| Entinostat (MS-275) | Reference Compound | 0.93 | 0.95 | 1.8 | - | - | -16.1 | [4] |
| CI-994 | Reference Compound | - | - | - | - | - | -14.4 | [4] |
| CPD-60 | Class 1 and 2 selective inhibitor | 0.01-0.05 | - | - | - | - | -21.2 | [4] |
| Compound 36 | Benzamide Derivative | - | - | - | - | - | -19.1 | [4] |
| Compound 37 | Benzamide Derivative | - | - | - | - | - | -18.5 | [4] |
| Compound 49 | Benzamide Derivative | - | - | - | - | - | -24.0 | [4] |
Experimental Protocols
The evaluation of novel benzamide derivatives as HDAC1 inhibitors involves a series of in vitro and cell-based assays.
In Vitro HDAC1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human HDAC1.
-
Reagents: Recombinant human HDAC1 enzyme, fluorogenic HDAC1 substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, and the benzamide derivative to be tested.
-
Procedure: a. The test compound is serially diluted to various concentrations. b. The compound dilutions are incubated with recombinant HDAC1 enzyme in an assay buffer for a predefined period. c. The fluorogenic substrate is added to the mixture, and the reaction is allowed to proceed. d. A developer solution is added to stop the reaction and generate a fluorescent signal. e. The fluorescence is measured using a microplate reader.
-
Data Analysis: The IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the anti-proliferative activity of the benzamide derivatives on cancer cell lines.[1]
-
Cell Culture: Cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzamide derivative for 48-72 hours.[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan (B1609692) crystals.[1]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.[1]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.[1]
-
Data Analysis: The IC₅₀ value for cell growth inhibition is determined by plotting the percentage of cell viability against the compound concentration.[1]
Signaling Pathways and Molecular Interactions
The primary mechanism of action for these benzamide derivatives is the inhibition of HDAC1, which leads to an increase in histone acetylation. This, in turn, alters gene expression, leading to cellular responses such as cell cycle arrest, differentiation, and apoptosis.
Caption: Mechanism of action of benzamide HDAC1 inhibitors.
The following diagram illustrates the general workflow for the discovery and evaluation of novel benzamide-based HDAC inhibitors.
Caption: Workflow for HDAC inhibitor drug discovery.
Conclusion
Benzamide derivatives are a rich source of potent and selective HDAC1 inhibitors with significant therapeutic potential, particularly in oncology. The structure-activity relationships established through extensive research have provided a rational basis for the design of new and improved inhibitors. The experimental protocols detailed in this guide offer a foundational framework for the biological evaluation of these compounds. Future research will likely focus on refining the selectivity of these inhibitors for specific HDAC isoforms to minimize off-target effects and enhance their clinical utility.
References
In-Depth Technical Guide: Physicochemical Properties of Benzamide Derivative 1 (Entinostat)
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the benzamide (B126) derivative, Entinostat (also known as MS-275). Entinostat is a potent and selective inhibitor of Class I histone deacetylases (HDACs) and serves as a representative example for this class of compounds. The data and protocols presented herein are essential for researchers involved in the discovery, development, and formulation of benzamide derivatives.
Quantitative Physicochemical Data
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A summary of the key quantitative data for Entinostat is provided in the table below for easy reference and comparison.
| Property | Value | Unit |
| Molecular Formula | C₂₁H₂₀N₄O₃ | - |
| Molecular Weight | 376.41 | g/mol |
| Melting Point | 205-208 | °C |
| pKa (primary amine) | 5.8 (predicted) | - |
| logP | 2.8 (predicted) | - |
| Aqueous Solubility | <0.1 | mg/mL |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of benzamide derivatives like Entinostat.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity and identity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, finely powdered sample of the benzamide derivative is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded as the melting range.
Solubility Determination
Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability.
Methodology: Shake-Flask Method (Equilibrium Solubility)
-
Sample Preparation: An excess amount of the benzamide derivative is added to a known volume of purified water (or a relevant buffer system, e.g., pH 7.4 phosphate-buffered saline) in a sealed, clear container.
-
Equilibration: The container is agitated in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
pKa Determination
The acid dissociation constant (pKa) is vital for predicting a compound's ionization state at different physiological pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the benzamide derivative is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure complete dissolution.
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.
-
Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve, often calculated using the first or second derivative of the titration data.
LogP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of 1-octanol (B28484) and water (or a pH 7.4 buffer) are pre-saturated with each other by mixing and then separating the two phases.
-
Procedure: A known amount of the benzamide derivative is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a sealed container.
-
Equilibration: The container is agitated for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological pathways and experimental processes. The following diagrams have been generated using Graphviz (DOT language) and adhere to the specified design constraints.
Caption: Dopamine D2 receptor signaling pathway, antagonized by a benzamide derivative.
Caption: Experimental workflow for physicochemical characterization of a novel benzamide derivative.
In Silico Modeling of Benzamide Derivative Target Binding: A Technical Guide
To: Researchers, Scientists, and Drug Development Professionals
Subject: An In-Depth Technical Guide on the In Silico Analysis of N,N′-(1,4-phenylene)bis(3-methoxybenzamide) Binding to Acetylcholinesterase
Executive Summary: This technical whitepaper provides a comprehensive overview of the in silico methodologies used to model the binding of a representative benzamide (B126) derivative, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), to its biological target, Acetylcholinesterase (AChE). Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, and its inhibition is a key therapeutic strategy for managing Alzheimer's disease. This guide details the computational protocols, summarizes quantitative binding data, and visualizes the associated workflows and biological pathways to offer a replicable framework for drug discovery and development professionals.
Introduction: Benzamide Derivatives as Therapeutic Agents
Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, known to interact with a wide array of biological targets. These compounds have been investigated as inhibitors for enzymes crucial in various pathologies, including acetylcholinesterase (AChE) for Alzheimer's disease, carbonic anhydrases, and DNA gyrase.[1][2][3] In silico modeling, encompassing techniques like molecular docking and molecular dynamics, plays a pivotal role in the rational design and optimization of these derivatives, allowing for the prediction of binding affinities and interaction modes before costly synthesis and in vitro testing.[3][4]
This guide uses N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (referred to as compound JW8 in associated research) as a case study to illustrate the in silico workflow for target binding analysis.[1] This compound has been identified as a potent dual inhibitor of both Acetylcholinesterase (AChE) and β-secretase (BACE1), key enzymes in the pathology of Alzheimer's disease.[1]
Target Profile: Acetylcholinesterase (AChE)
Acetylcholinesterase (E.C. 3.1.1.7) is a serine hydrolase primarily responsible for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132). In Alzheimer's disease, the degradation of acetylcholine leads to a cognitive deficit. Inhibiting AChE increases the levels of acetylcholine in the brain, which can help to alleviate some of the symptoms of the disease. Therefore, AChE is a well-validated target for symptomatic treatment.
Quantitative Data Summary
In silico and in vitro data provide a quantitative basis for evaluating the binding potential of a ligand to its target. The following tables summarize the reported data for N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (JW8) in comparison to known reference drugs targeting AChE.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| JW8 | Acetylcholinesterase (AChE) | 0.056 | [1] |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.046 | [1] |
| JW8 | β-secretase (BACE1) | 9.01 | [1] |
| Quercetin (Reference) | β-secretase (BACE1) | 4.89 |[1] |
Table 2: Molecular Docking Affinity Scores
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| JW8 | Acetylcholinesterase (AChE) | -11.2 | [1] |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | -11.6 | [1] |
| JW8 | β-secretase (BACE1) | -8.1 | [1] |
| Verubecestat (Reference) | β-secretase (BACE1) | -8.9 |[1] |
Experimental Protocols: In Silico Modeling
The following protocols outline a generalized yet detailed workflow for conducting molecular docking studies to predict the binding interaction between a benzamide derivative and its protein target.[3][5]
Protocol: Molecular Docking
Objective: To predict the preferred binding orientation and affinity of a ligand to a protein target.
1. Protein Preparation:
- Obtain the 3D crystal structure of the target protein (e.g., human AChE) from a public repository like the Protein Data Bank (PDB).
- Prepare the protein using molecular modeling software (e.g., CLC Drug Discovery Workbench, AutoDock Tools).[3] This involves:
- Removing all non-essential molecules, including water, ions, and co-crystallized ligands.
- Adding polar hydrogen atoms to the protein structure.
- Assigning partial charges (e.g., Kollman charges) to the protein atoms.
- Defining the binding site or "binding pocket" for the docking simulation, often guided by the position of a co-crystallized native ligand.[3]
2. Ligand Preparation:
- Generate the 3D structure of the benzamide derivative (e.g., JW8).
- Perform energy minimization of the ligand structure using a suitable force field, such as MMFF94.[3] This step optimizes the ligand's geometry to its lowest energy conformation.
- Define the rotatable bonds of the ligand to allow for conformational flexibility during the docking process.
3. Docking Simulation:
- Utilize a docking algorithm (e.g., AutoDock Vina, CDocker) to systematically sample different conformations of the ligand within the defined binding site of the protein.[6]
- The software calculates a "docking score" or binding energy for each pose, which estimates the binding affinity.[3] The more negative the score, the stronger the predicted binding.
- The simulation generates multiple binding poses, which are then ranked based on their scores.
4. Analysis of Results:
- Visualize the top-ranked docking poses to analyze the protein-ligand interactions.
- Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the binding site.[3]
- Compare the binding mode and score of the test compound to that of a known inhibitor or the native ligand to validate the results.
Visualizations: Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in computational drug discovery. The following visualizations were created using the Graphviz DOT language, adhering to the specified design constraints.
In Silico Drug Discovery Workflow
Cholinergic Synapse Signaling Pathway
Conclusion
The in silico modeling of the interaction between N,N′-(1,4-phenylene)bis(3-methoxybenzamide) and acetylcholinesterase serves as a powerful case study for modern drug discovery. The methodologies detailed in this guide, from protein and ligand preparation to molecular docking and data analysis, provide a foundational framework for researchers. The strong correlation between the predicted binding affinities and the experimental IC₅₀ values underscores the predictive power of these computational techniques.[1] By leveraging these tools, scientists can accelerate the identification and optimization of novel benzamide derivatives as potent and selective therapeutic agents.
References
An In-depth Technical Guide to the Discovery and Synthesis of Entinostat (Benzamide Derivative 1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entinostat (B1683978), also known as MS-275 or SNDX-275, is a synthetic, orally bioavailable benzamide (B126) derivative that has garnered significant attention in oncology.[1][2][3] It functions as a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[4][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[6] By inhibiting these enzymes, Entinostat induces histone hyperacetylation, which relaxes the chromatin structure and allows for the transcriptional activation of genes, including tumor suppressor genes that may have been silenced in cancer cells.[1][4][6] This mechanism leads to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and apoptosis.[1][7] Entinostat is currently under investigation in clinical trials for various malignancies, particularly in combination with other therapies for advanced breast cancer and non-small cell lung cancer.[1][8][9]
Discovery and Rationale
The development of Entinostat was driven by the need for more selective HDAC inhibitors with improved pharmacological profiles compared to early pan-HDAC inhibitors. The rationale was to target the specific class I HDAC enzymes (HDAC1, 2, and 3) that are frequently overexpressed in various cancers and are key regulators of cell proliferation and survival.[10] The benzamide scaffold was identified as a promising chemical starting point. Structure-activity relationship (SAR) studies focused on modifying the benzamide structure to optimize potency, selectivity for class I HDACs, and oral bioavailability. This led to the synthesis of Entinostat (MS-275), which demonstrated potent anti-tumor activity in both in vitro and in vivo preclinical models.[1]
Chemical Synthesis
The synthesis of Entinostat is a multi-step process that involves the coupling of three key fragments. A representative synthetic route is outlined below. The process generally involves the formation of an amide bond between a substituted benzoic acid and an aminobenzamide core, followed by the introduction of a carbamate (B1207046) group.[11][12]
A plausible synthetic approach begins with pyridine-3-methanol, which undergoes reactions to form a key intermediate. This intermediate is then coupled with 4-(aminomethyl)benzoic acid. The resulting compound is subsequently reacted with o-phenylenediamine (B120857) to yield the final Entinostat product after purification.[11]
Logical Workflow for Entinostat Synthesis
Caption: Diagram 1: Logical Synthesis Workflow for Entinostat.
Detailed Experimental Protocol: Final Amidation Step
This protocol is a representative example based on general amide coupling procedures and patent literature.
Objective: To synthesize crude Entinostat by coupling Intermediate 2 with o-phenylenediamine.
Materials:
-
Intermediate 2 (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or HATU (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dry, argon-flushed round-bottom flask, add Intermediate 2 (1.0 eq), o-phenylenediamine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the mixture in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DMF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Entinostat product.
-
The crude product is then carried forward for purification, typically involving acid dissolution and alkali precipitation to achieve the required purity.[11]
Biological Activity and Mechanism of Action
Entinostat is a selective inhibitor of class I HDACs. Its primary mechanism of action involves the accumulation of acetylated histones, which leads to changes in chromatin structure and the reactivation of silenced genes.[4][6] This results in various downstream anti-cancer effects.
In Vitro Inhibitory Activity
Entinostat has been shown to potently inhibit HDAC1, HDAC2, and HDAC3, while having significantly less activity against other HDAC isoforms.[5][13][14]
Table 1: In Vitro Inhibitory Concentration (IC₅₀) of Entinostat against HDAC Isoforms
| HDAC Isoform | IC₅₀ (nM) | Reference |
| HDAC1 | 243 | [5] |
| HDAC2 | 453 | [5] |
| HDAC3 | 248 | [5] |
| HDAC6 | >100,000 | [14] |
| HDAC8 | >100,000 | [14] |
Cellular and Anti-Tumor Activity
In cellular assays, Entinostat demonstrates potent anti-proliferative activity across a wide range of human cancer cell lines.[3][13] Its effects include:
-
Cell Cycle Arrest: Entinostat can induce G1 cell cycle arrest, often through the upregulation of cyclin-dependent kinase inhibitors like p21.[4][7][15]
-
Apoptosis: The compound triggers programmed cell death (apoptosis) through intrinsic pathways, often involving the downregulation of anti-apoptotic proteins like Bcl-xL and XIAP.[7][14][16]
-
Gene Expression Modulation: It reactivates tumor suppressor genes silenced by epigenetic mechanisms.[4][6]
-
Immunomodulation: Entinostat can enhance anti-tumor immune responses by regulating cytokine production and altering the function of immune cells.[1]
Signaling Pathway
Entinostat's mechanism of action directly impacts chromatin remodeling and gene transcription.
Caption: Diagram 2: Entinostat's Mechanism of Action.
Key Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol provides a method for determining the IC₅₀ of Entinostat against a specific HDAC isoform.[13]
Workflow:
Caption: Diagram 3: HDAC Inhibition Assay Workflow.
Detailed Protocol:
-
Reagent Preparation: Prepare serial dilutions of Entinostat in DMSO. Further dilute in assay buffer [15 mM Tris-HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% (v/v) glycerol]. Prepare solutions of recombinant HDAC1 enzyme and the fluorogenic substrate (e.g., Ac-NH-GGK(Ac)-AMC) in assay buffer.
-
Reaction Setup: In a 384-well microplate, add 40 µL of HeLa cell nuclear extract or recombinant HDAC enzyme solution, 29 µL of enzyme buffer, and 1 µL of the Entinostat dilution (or DMSO for control).[13]
-
Initiation: Start the reaction by adding 30 µL of the fluorogenic substrate.
-
Incubation: Incubate the plate at 30°C for 90 minutes.[13]
-
Termination and Development: Stop the reaction by adding 25 µL of a stop solution containing trypsin and Trichostatin A (TSA).[13] The trypsin cleaves the deacetylated substrate, releasing the fluorophore.
-
Signal Reading: After a 40-minute incubation at room temperature, measure the fluorescence using a microplate reader (e.g., Excitation 355 nm, Emission 460 nm).[13]
-
Data Analysis: Calculate the percent inhibition for each Entinostat concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (Neutral Red Assay)
This protocol measures the anti-proliferative effect of Entinostat on a cancer cell line.[14]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Entinostat (and a DMSO vehicle control) and incubate for 72 hours.
-
Staining: Remove the treatment medium and add 100 µL of medium containing 0.1 mg/mL neutral red. Incubate for 1 hour.
-
Solubilization: Aspirate the neutral red medium. Add 50 µL of ethanol (B145695) and 150 µL of 0.1 M Na₂HPO₄ to each well to solubilize the dye taken up by viable cells.[14]
-
Absorbance Reading: Measure the optical density at 540 nm (OD₅₄₀) using a microplate reader.
-
Data Analysis: Calculate the percent growth inhibition for each concentration and determine the IC₅₀ value.
Conclusion
Entinostat is a promising benzamide-based, class I selective HDAC inhibitor with a well-defined mechanism of action. Its synthesis is achievable through established organic chemistry routes, and its biological activity is characterized by potent anti-proliferative and pro-apoptotic effects in cancer cells. The detailed protocols and data presented in this guide provide a technical foundation for researchers and professionals involved in the ongoing development and application of Entinostat and other epigenetic modulators in oncology. Its demonstrated activity, both as a single agent and in combination therapies, supports its continued clinical investigation.[1][10][15]
References
- 1. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entinostat - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is Entinostat used for? [synapse.patsnap.com]
- 7. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entinostat (SNDX-275) for the treatment of non-small cell lung cancer [discovery.fiu.edu]
- 9. MS-275, SNDX-275, MS-27-275, Entinostat - HDAC Inhibitor [hdacis.com]
- 10. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104610133A - Method for synthesizing novel anticancer medicine entinostat - Google Patents [patents.google.com]
- 12. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzamide Derivative 1: A Technical Overview of a Novel PARP Inhibitor Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzamide (B126) Derivative 1, a novel and potent inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs). Inhibition of PARP has emerged as a clinically validated strategy in oncology, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality. This document details the mechanism of action, preclinical data, and experimental protocols associated with the evaluation of Benzamide Derivative 1, offering a foundational resource for researchers and drug development professionals in the field of targeted cancer therapy.
Introduction to PARP Inhibition and the Role of Benzamide Scaffolds
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes integral to the maintenance of genomic integrity.[1][2][3] Upon detection of DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[4]
In tumors with defective homologous recombination (HR) repair, such as those with mutations in BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP-mediated SSB repair.[4][5] Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into toxic double-strand breaks (DSBs).[4] The inability to repair these DSBs through the deficient HR pathway results in genomic instability and, ultimately, cell death. This concept, termed synthetic lethality, is the cornerstone of PARP inhibitor therapy.[4][6]
The benzamide moiety is a key pharmacophore in many potent PARP inhibitors. It mimics the nicotinamide (B372718) portion of the natural PARP substrate, NAD+, allowing it to competitively bind to the catalytic domain of the enzyme.[4] Structural modifications to the benzamide scaffold have led to the development of several clinically approved PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib.[4] this compound represents a novel iteration of this chemical class, designed for high potency and selectivity.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of PARP1 and PARP2. By occupying the NAD+ binding site in the catalytic domain of the enzyme, it prevents the synthesis of PAR chains, thereby stalling the recruitment of the DNA repair machinery to sites of single-strand breaks. This inhibition of the BER pathway is the primary mechanism of action.
Furthermore, some PARP inhibitors have been shown to "trap" the PARP enzyme on the DNA at the site of damage.[7] This PARP-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription. The structural features of this compound are being investigated for their potential to enhance this trapping effect, which may contribute to its overall anti-tumor activity.
Figure 1: Signaling pathway of PARP1 in SSB repair and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against PARP1 and PARP2, as well as its anti-proliferative effects in various cancer cell lines. For comparative purposes, data for the well-characterized PARP inhibitor Olaparib is also included.
Table 1: In Vitro PARP1 and PARP2 Inhibitory Activity
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | 0.25 | 1.8 |
| Olaparib | 1.9 | 1.5 |
Note: IC50 values are representative and can vary based on assay conditions.[4]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (µM) | Olaparib IC50 (µM) |
| HCT116 | Colorectal Carcinoma | Wild-Type | 0.30 | 1.2 |
| DLD-1 | Colorectal Carcinoma | Wild-Type | 2.83 | 5.1 |
| MDA-MB-231 | Breast Cancer | Wild-Type | 8.93 | 15.4 |
| HCC1937 | Breast Cancer | BRCA1 Mutant | 0.05 | 0.1 |
| CAPAN-1 | Pancreatic Cancer | BRCA2 Mutant | 0.08 | 0.15 |
Note: Data compiled from various in vitro studies for comparative analysis.[1][3][5]
Experimental Protocols
PARP1/2 Enzymatic Inhibition Assay (Chemiluminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PARP enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
96-well white assay plates
-
Test compound (this compound) serially diluted in DMSO
Procedure:
-
Coating: Coat the 96-well plate with histone H1 and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells.
-
Enzyme Addition: Add the PARP1 or PARP2 enzyme to each well.
-
Reaction Initiation: Add biotinylated NAD+ to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for the PARPylation of histone H1.
-
Detection: Wash the plate and add Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plate and add the chemiluminescent HRP substrate.
-
Measurement: Immediately read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Figure 2: Workflow for a typical PARP1/2 chemiluminescent assay.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is used to assess the anti-proliferative effects of a compound on cancer cell lines.
Objective: To determine the IC50 of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, HCC1937)
-
Complete cell culture medium
-
96-well clear bottom, white-walled assay plates
-
Test compound (this compound) serially diluted in culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR)
The potency of benzamide-based PARP inhibitors is highly dependent on their structural features. The benzamide "warhead" anchors the molecule in the NAD+ binding pocket of the PARP enzyme.[4] Modifications to the rest of the molecule, often referred to as the "right-hand side," are crucial for interacting with adjacent amino acid residues, which dictates the inhibitor's potency and selectivity.[4] In this compound, specific substitutions have been made to optimize these interactions, leading to its high potency.
Figure 3: Logical relationship of the benzamide scaffold and structural modifications to inhibitor potency and selectivity.
Conclusion and Future Directions
This compound demonstrates potent inhibition of PARP1 and significant anti-proliferative activity in cancer cell lines, particularly those with BRCA mutations. Its favorable preclinical profile warrants further investigation. Future studies will focus on in vivo efficacy in xenograft models, pharmacokinetic and pharmacodynamic profiling, and toxicity assessments. The continued development of novel benzamide derivatives like this one holds promise for expanding the therapeutic reach of PARP inhibitors in oncology.
References
- 1. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking a New Paradigm in Cancer Therapy: The Anticancer Properties of Entinostat, a Benzamide Derivative
A Technical Whitepaper for Drug Development Professionals, Researchers, and Scientists
Abstract
Epigenetic modifications are increasingly recognized as a hallmark of cancer, presenting novel therapeutic targets. Entinostat (B1683978) (MS-275), a synthetic benzamide (B126) derivative, is a potent and selective inhibitor of class I and IV histone deacetylases (HDACs).[1][2] This technical guide delves into the extensive preclinical and clinical research elucidating the anticancer properties of Entinostat. We will explore its mechanism of action, summarize key in vitro and in vivo findings, detail relevant experimental protocols, and visualize the complex signaling pathways it modulates. The data presented herein underscore Entinostat's potential as a promising therapeutic agent, both as a monotherapy and in combination with existing cancer treatments.[1][3]
Introduction: The Role of Epigenetics in Oncology and the Emergence of Entinostat
The dysregulation of gene expression through epigenetic mechanisms, such as histone acetylation, is a fundamental driver of tumorigenesis. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a condensed chromatin structure and transcriptional repression of key tumor suppressor genes.[3] By inhibiting HDACs, we can restore the expression of these silenced genes, thereby inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]
Entinostat, a synthetic benzamide derivative, has emerged as a leading candidate in the field of epigenetic cancer therapy.[1][5] It is an orally bioavailable, selective inhibitor of class I HDACs (HDAC1, 2, and 3) and class IV HDAC11.[1][6] This selectivity contributes to a more favorable safety profile compared to pan-HDAC inhibitors.[7] Extensive research has demonstrated Entinostat's broad-spectrum antitumor activity in both solid and hematologic malignancies.[1]
Mechanism of Action: Reawakening Suppressed Genes
Entinostat's primary mechanism of action is the inhibition of HDAC enzymes, leading to the hyperacetylation of histones.[3] This "opening" of the chromatin structure allows for the transcriptional activation of previously silenced tumor suppressor genes.[3][4] Key downstream effects of Entinostat's HDAC inhibition include:
-
Cell Cycle Arrest: Entinostat induces the expression of cyclin-dependent kinase inhibitors, such as p21, leading to a G1 cell cycle arrest.[5][7]
-
Induction of Apoptosis: By upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins like Bcl-XL, Entinostat triggers programmed cell death in cancer cells.[7]
-
Modulation of the Tumor Microenvironment: Entinostat has been shown to have immunomodulatory effects, making cancer cells more recognizable to the immune system.[3] It can decrease the population of immunosuppressive cells and enhance the activity of natural killer (NK) cells.[8]
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): Entinostat can increase the expression of E-cadherin, a key epithelial marker, thereby inhibiting cancer cell migration and metastasis.[1]
Below is a diagram illustrating the core mechanism of action of Entinostat.
Caption: Mechanism of action of Entinostat.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of Entinostat.
Table 1: In Vitro Efficacy of Entinostat (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Human Tumor Cell Lines | Solid and Hematologic Malignancies | Varies | [1] |
| Rhabdomyosarcoma Cell Lines | Rhabdomyosarcoma | 280 - 1300 | [9] |
| HDAC1 | - | 243 | [6] |
| HDAC2 | - | 453 | [6] |
| HDAC3 | - | 248 | [6] |
Table 2: In Vivo Efficacy of Entinostat in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| Rh10 | Rhabdomyosarcoma | Entinostat | Significant growth inhibition | [9] |
| TNBC Xenografts | Triple-Negative Breast Cancer | Entinostat | Reduced tumor formation and lung metastasis | [10] |
| BBN963 | Bladder Cancer (Immunocompetent) | Entinostat | 90% tumor growth inhibition | [8] |
| BBN963 | Bladder Cancer (Immunocompromised) | Entinostat | 30% tumor growth inhibition | [8] |
| Letrozole-resistant Xenografts | Breast Cancer | Entinostat + Letrozole | Significant and durable reduction in tumor volume compared to either agent alone | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for key experiments cited in the evaluation of Entinostat.
In Vitro Growth Inhibition Assay
-
Objective: To determine the concentration of Entinostat that inhibits 50% of cell growth (IC50).
-
Protocol:
-
Seed sarcoma cells in 6-well plates at a density of approximately 1000 cells/well and allow them to attach overnight.
-
Dissolve Entinostat in DMSO to create a stock solution. The final concentration of DMSO in the medium should be less than 0.1%.
-
Treat the cells with various concentrations of Entinostat one day after seeding.
-
After four days of incubation, add Calcein AM to the culture media at a final concentration of 10%.
-
Incubate the plates at 37°C for 3 to 4 hours.
-
Measure the optical density spectrophotometrically at 540 and 630 nm to determine cell viability.[9]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor activity of Entinostat in a living organism.
-
Protocol:
-
Inoculate cancer cells (e.g., 231/Luc cells for breast cancer) into the fat pads of immunocompromised mice (e.g., NSG mice).
-
Allow tumors to establish.
-
Administer Entinostat (e.g., 2.5 mg/kg/day) or a vehicle control to the mice.
-
Monitor tumor growth over time. For luciferase-expressing cells, tumor formation and metastasis can be assessed using bioluminescence imaging.
-
At the end of the study, euthanize the mice and measure tumor volumes.[10]
-
Western Blotting for Histone Acetylation
-
Objective: To confirm the mechanism of action of Entinostat by detecting changes in histone acetylation.
-
Protocol:
-
Treat cells in vitro with a range of Entinostat concentrations (e.g., 1–2000 nM) for 24 or 48 hours.
-
For in vivo studies, harvest tumors from treated and control mice.
-
Prepare cell or tumor lysates.
-
Perform immunoblotting using antibodies specific for acetylated histone H3 (K9) to determine the levels of histone acetylation.[9]
-
Below is a diagram illustrating a general experimental workflow for evaluating Entinostat.
Caption: General experimental workflow for Entinostat evaluation.
Signaling Pathways Modulated by Entinostat
Entinostat's influence extends to several critical signaling pathways involved in cancer progression.
p75NTR-Mediated Apoptosis in Hepatocellular Carcinoma
In hepatocellular carcinoma, Entinostat has been shown to regulate the expression of the p75NTR protein through its inhibition of HDAC1. This, in turn, influences the NTF3/p75NTR pathway, facilitating JNK/P38 MAPK signaling and promoting apoptosis.[6]
Below is a diagram of the Entinostat-modulated p75NTR pathway.
Caption: Entinostat's role in the p75NTR apoptosis pathway.
Clinical Significance and Future Directions
Entinostat has shown significant promise in clinical trials, particularly in combination with other therapies.[3] In a Phase II study for advanced breast cancer, the addition of Entinostat to exemestane (B1683764) therapy demonstrated a significant improvement in progression-free survival.[1] A Phase III confirmatory study is ongoing.[1][2] Entinostat has received 'breakthrough designation' status from the US FDA for this combination therapy.[1]
The ability of Entinostat to overcome therapeutic resistance is a key area of its clinical potential.[11] By restoring sensitivity to hormonal therapies in breast cancer, Entinostat offers a new strategy for patients who have developed resistance to standard treatments.[11] Furthermore, its immunomodulatory properties make it an attractive candidate for combination with immune checkpoint inhibitors.[3]
Future research will likely focus on:
-
Expanding the clinical evaluation of Entinostat in a wider range of cancers.
-
Investigating novel combination therapies to enhance its efficacy and overcome resistance.
-
Identifying predictive biomarkers to select patients most likely to respond to Entinostat treatment.
Conclusion
Entinostat, a benzamide derivative and selective HDAC inhibitor, represents a significant advancement in the epigenetic therapy of cancer. Its well-defined mechanism of action, leading to the re-expression of tumor suppressor genes, results in potent antitumor effects. The extensive preclinical data, supported by promising clinical trial results, highlight the potential of Entinostat to become a valuable component of the oncologist's armamentarium. This technical guide provides a comprehensive overview of the current knowledge on Entinostat, offering a solid foundation for further research and development in this exciting field.
References
- 1. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. What is Entinostat used for? [synapse.patsnap.com]
- 4. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entinostat induces antitumor immune responses through immune editing of tumor neoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]
Initial Screening of Benzamide Derivative 1 for Antimicrobial Effects: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents.[1][2] Benzamide (B126) derivatives have emerged as a promising class of compounds, demonstrating significant antibacterial and antifungal properties.[3][4][5] This document provides a comprehensive technical guide on the initial in vitro screening of a novel candidate, "Benzamide Derivative 1," for antimicrobial efficacy. It outlines detailed experimental protocols for determining key antimicrobial metrics, presents a framework for data interpretation, and discusses potential mechanisms of action based on existing literature for this class of compounds.
Quantitative Data Summary
The initial screening of this compound involves quantifying its activity against a panel of clinically relevant microorganisms. The following tables summarize the key performance indicators: Minimum Inhibitory Concentration (MIC), Zone of Inhibition (ZOI), and cytotoxicity (CC50), which are crucial for assessing the compound's potential.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] Lower MIC values are indicative of greater antimicrobial potency.[3] The data below represents the performance of this compound against representative Gram-positive and Gram-negative bacteria, and a fungal strain, compared to standard-of-care drugs.
| Compound/Drug | Target Organism | Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | (Gram-positive) | 8 |
| Bacillus subtilis | (Gram-positive) | 4 | |
| Escherichia coli | (Gram-negative) | 32 | |
| Pseudomonas aeruginosa | (Gram-negative) | >128 | |
| Candida albicans | (Fungus) | 16 | |
| Ciprofloxacin (Control) | S. aureus | 1 | |
| B. subtilis | 0.5 | ||
| E. coli | 0.25 | ||
| P. aeruginosa | 1 | ||
| Fluconazole (Control) | C. albicans | 8 |
Note: The data presented in these tables are hypothetical for "this compound" and are for illustrative purposes, based on typical results for this compound class.[6]
Table 2: Zone of Inhibition (ZOI) from Agar (B569324) Disk Diffusion Assay
The agar disk diffusion (Kirby-Bauer) test provides a qualitative measure of antimicrobial activity.[7][8] The diameter of the zone of growth inhibition around an antimicrobial-impregnated disk correlates with the susceptibility of the microorganism.[9]
| Compound/Drug | Target Organism | Strain | Zone of Inhibition (mm) |
| This compound | Staphylococcus aureus | (Gram-positive) | 18 |
| Bacillus subtilis | (Gram-positive) | 22 | |
| Escherichia coli | (Gram-negative) | 12 | |
| Pseudomonas aeruginosa | (Gram-negative) | 0 | |
| Candida albicans | (Fungus) | 15 | |
| Ciprofloxacin (Control) | S. aureus | 25 | |
| Fluconazole (Control) | C. albicans | 20 |
Table 3: Cytotoxicity (CC50) and Selectivity Index (SI) of this compound
A crucial step in early drug development is to assess the compound's toxicity to mammalian cells to ensure it is safe for potential therapeutic use.[10][11][12] The Selectivity Index (SI), calculated as the ratio of CC50 to MIC, is a critical parameter for evaluating the therapeutic window of an antimicrobial agent. A higher SI value is desirable, indicating greater selectivity for the microbial target over host cells.
| Compound ID | Cell Line | CC50 (µg/mL) | Selectivity Index (SI = CC50 / MIC) |
| This compound | HEK293 (Human) | >200 | >50 (against B. subtilis) |
| >25 (against S. aureus) | |||
| >12.5 (against C. albicans) | |||
| Doxorubicin (Control) | HEK293 (Human) | 0.8 | - |
Experimental Protocols
Detailed and standardized methodologies are essential for reproducible and reliable screening results.[13] The following protocols outline the procedures for the key assays cited.
Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[1][14]
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[3]
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[1][15]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[3] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[3][15]
-
Inoculation: Add the diluted microbial inoculum to each well containing the compound dilutions.[1] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[15]
-
Incubation: Seal and incubate the plates at 35-37°C for 16-24 hours.[1][3]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth in the well.[3] This can be assessed visually or by using a microplate reader.[1]
Protocol: Kirby-Bauer Disk Diffusion Assay
This assay is used to assess the susceptibility of bacteria to antimicrobial agents based on the size of the inhibition zone.[7][16]
-
Inoculum Preparation: Prepare a bacterial suspension standardized to the 0.5 McFarland turbidity standard as described in the MIC protocol.[8]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum.[1] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[17]
-
Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate.[1][7] Ensure disks are firmly pressed down to make full contact with the agar.[17] Standard antibiotic disks should be used as positive controls.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[7]
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or caliper.[7]
Protocol: MTT Assay for Cytotoxicity (CC50)
This colorimetric assay assesses cell viability and is used to determine the concentration of a compound that inhibits 50% of cell growth (CC50).[18]
-
Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium in the wells with the medium containing the various compound concentrations.[6]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells. Calculate the CC50 value using dose-response curve analysis.
Potential Mechanism of Action
While the precise mechanism of this compound requires further investigation, literature on related compounds suggests potential targets. A prominent mechanism for some benzamide derivatives is the inhibition of the bacterial cell division protein, FtsZ.[3][19]
FtsZ is a prokaryotic homolog of tubulin and is essential for forming the Z-ring at the site of cell division.[19] By binding to FtsZ, benzamide derivatives can disrupt the normal polymerization and assembly of this ring. This interference inhibits cytokinesis, leading to bacterial filamentation and eventual cell death.[3] Other studies have suggested that benzamide derivatives may also target bacterial DNA gyrase, an enzyme critical for DNA replication.[20][21]
Conclusion and Next Steps
The initial screening of this compound provides foundational data on its antimicrobial profile. The illustrative results suggest moderate activity against Gram-positive bacteria and fungi, with limited efficacy against the tested Gram-negative strains. The high CC50 value indicates low cytotoxicity and a favorable preliminary safety profile, reflected in the promising Selectivity Index values.
Based on this initial assessment, the following next steps are recommended:
-
Minimum Bactericidal Concentration (MBC) Assay: To determine if the compound is bacteriostatic or bactericidal.[3]
-
Mechanism of Action Studies: Elucidate the specific molecular target (e.g., FtsZ polymerization assays, DNA gyrase inhibition assays).
-
Spectrum Expansion: Test against a broader panel of clinical isolates, including multidrug-resistant strains.
-
In Vivo Efficacy Studies: Evaluate the compound's performance in animal models of infection.
This structured approach to initial screening ensures that promising candidates like this compound are rigorously evaluated, paving the way for further development in the fight against infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. asm.org [asm.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. microbenotes.com [microbenotes.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Pharmacological Profile of Amisulpride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amisulpride (B195569) is a substituted benzamide (B126) derivative and an atypical antipsychotic agent with a unique pharmacological profile.[1][2] It exhibits high and selective affinity for dopamine (B1211576) D2 and D3 receptors, acting as an antagonist.[1][3][4] Notably, amisulpride's mechanism of action is dose-dependent. At higher doses (400-800 mg/day), it blocks postsynaptic D2/D3 receptors, primarily in the limbic system, leading to its antipsychotic effects on the positive symptoms of schizophrenia.[1][5] At lower doses (50-300 mg/day), it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopaminergic transmission and is effective against the negative and affective symptoms of schizophrenia.[1][5] Unlike many other antipsychotics, amisulpride has no affinity for dopamine D1, D4, and D5 receptor subtypes, nor for serotonin (B10506) (with the exception of 5-HT7A), alpha-adrenergic, histamine (B1213489) H1, or cholinergic receptors.[3][6] This high selectivity contributes to its favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms.[1][7] Recent studies have also identified amisulpride as a potent antagonist of the serotonin 5-HT7A receptor, which may contribute to its antidepressant effects.[3] This technical guide provides a comprehensive overview of the pharmacological properties of amisulpride, including its receptor binding profile, pharmacokinetic and pharmacodynamic properties, and key signaling pathways.
Receptor Binding Affinity
Amisulpride's therapeutic effects are primarily mediated by its high-affinity binding to dopamine D2 and D3 receptors. It displays minimal to no affinity for a wide range of other neurotransmitter receptors, which underlies its "atypical" antipsychotic classification.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Dopamine D2 | 2.8 - 3.0 | [4][8] |
| Dopamine D3 | 3.2 - 3.5 | [4][8] |
| Serotonin 5-HT2B | 13 | [8] |
| Serotonin 5-HT7A | 47 ((R)-amisulpride) | [8] |
| Dopamine D1 | No Affinity | [3][6] |
| Dopamine D4 | No Affinity | [3][6] |
| Dopamine D5 | No Affinity | [3] |
| Serotonin Receptors (other) | No Affinity | [3][6] |
| Alpha-Adrenergic Receptors | No Affinity | [3][6] |
| Histamine H1 Receptors | No Affinity | [3][6] |
| Cholinergic Receptors | No Affinity | [3][6] |
| Sigma Receptors | No Affinity | [1][6] |
Pharmacokinetics
The pharmacokinetic profile of amisulpride is characterized by biphasic absorption and renal elimination.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability (Oral) | 48% | [5][8][9] |
| Time to Peak Plasma Concentration (Tmax) | Two peaks: 1 hour and 3-4 hours | [1][6][9] |
| Peak Plasma Concentration (Cmax) | 39 ± 3 ng/mL and 54 ± 4 ng/mL (after a 50 mg dose) | [1][6][9] |
| Distribution | ||
| Volume of Distribution (Vd) | 5.8 L/kg | [9] |
| Plasma Protein Binding | 16-17% | [5][8] |
| Metabolism | ||
| Extent of Metabolism | Weakly metabolized | [6] |
| Elimination | ||
| Elimination Half-life (t½) | Approximately 12 hours | [1][5][8] |
| Route of Elimination | Primarily renal, excreted mostly unchanged | [5][6][8] |
| Renal Clearance | 20 L/h or 330 mL/min | [6] |
Pharmacodynamics
Amisulpride's pharmacodynamic effects are dose-dependent, allowing it to target both positive and negative symptoms of schizophrenia.
| Dose Range | Primary Mechanism | Therapeutic Effect | Reference |
| Low Dose (50-300 mg/day) | Preferential blockade of presynaptic D2/D3 autoreceptors | Increased dopamine release, effective against negative and depressive symptoms | [1][3][5] |
| High Dose (400-800 mg/day) | Blockade of postsynaptic D2/D3 receptors in the limbic system | Inhibition of dopaminergic hyperactivity, effective against positive symptoms | [1][3][5] |
In vivo studies in animals have demonstrated amisulpride's preferential activity in the limbic system over the striatum, which is consistent with its low potential for extrapyramidal side effects.[2][4] Positron Emission Tomography (PET) studies in schizophrenic patients have shown a curvilinear relationship between amisulpride dosage and striatal D2 receptor occupancy, with a 70-80% occupancy range being optimal for therapeutic action on positive symptoms.[10]
Signaling Pathways
Dopamine D2/D3 Receptor Signaling
Amisulpride's primary mechanism of action involves the antagonism of D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o).[11][[“]] Antagonism of these receptors by amisulpride blocks the downstream signaling cascade initiated by dopamine.
Caption: Amisulpride antagonizes D2/D3 receptor signaling.
Serotonin 5-HT7A Receptor Signaling
Amisulpride also acts as an antagonist at 5-HT7A receptors. These receptors are coupled to stimulatory G proteins (Gs), and their activation leads to an increase in intracellular cyclic AMP (cAMP).[13][14] Antagonism of this pathway by amisulpride is thought to contribute to its antidepressant effects.[3]
Caption: Amisulpride's antagonism of 5-HT7A receptor signaling.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2/D3 Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity (Ki) of amisulpride for dopamine D2 and D3 receptors using a competitive radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell lines stably expressing human dopamine D2 or D3 receptors are cultured and harvested. The cells are homogenized in a buffer solution and centrifuged to pellet the cell membranes. The final pellet is resuspended in an assay buffer.[15]
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone or [125I]iodosulpride) at a concentration near its dissociation constant (Kd).[15] A range of concentrations of amisulpride are added to compete with the radioligand for receptor binding. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol).
-
Filtration and Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[16]
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.[16]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of amisulpride that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Dopamine Receptor Occupancy using Positron Emission Tomography (PET)
This protocol describes a general method to assess the in vivo occupancy of dopamine D2 receptors by amisulpride in human subjects.
Methodology:
-
Subject Recruitment: Schizophrenic patients treated with a stable dose of amisulpride are recruited for the study. A baseline scan may be performed before treatment initiation.[10][17]
-
Radiotracer Administration: A PET radiotracer with high affinity for D2 receptors (e.g., [76Br]bromolisuride or [76Br]FLB-457) is administered intravenously.[10][17]
-
PET Imaging: Dynamic PET scans are acquired over a period of time to measure the distribution and binding of the radiotracer in the brain, with a particular focus on the striatum and extrastriatal regions.[17]
-
Data Analysis: The binding potential (BP) of the radiotracer in the target brain regions is calculated. Receptor occupancy by amisulpride is then determined by the percentage reduction in BP in treated patients compared to baseline or a control group. The relationship between amisulpride dose or plasma concentration and receptor occupancy is then modeled.[17]
Clinical Efficacy and Safety
Efficacy in Schizophrenia
Clinical trials have consistently demonstrated the efficacy of amisulpride in treating both the positive and negative symptoms of schizophrenia.[18][19] A meta-analysis of 19 randomized controlled trials showed that amisulpride was more effective than placebo and conventional antipsychotics in improving the global state and negative symptoms of schizophrenia.[19] Another comprehensive meta-analysis identified amisulpride as one of the most effective antipsychotics for reducing overall and positive symptoms in schizophrenia.[20]
| Outcome Measure | Comparator | Result | Reference |
| Improvement in Global State | Placebo | Amisulpride superior (NNT=3) | [19] |
| Improvement in Negative Symptoms | Placebo | Amisulpride superior | [19] |
| Improvement in Global State | Conventional Antipsychotics | Amisulpride superior (NNT=6) | [19] |
| Improvement in Negative Symptoms | Conventional Antipsychotics | Amisulpride superior | [19] |
| Reduction in PANSS Total Score | Aripiprazole, Olanzapine | Amisulpride showed greater reduction at 52 weeks | [21] |
Safety and Tolerability
Amisulpride is generally well-tolerated.[22] Its selective binding profile results in a lower incidence of extrapyramidal symptoms (EPS) and akathisia compared to conventional antipsychotics like haloperidol.[23] The most common adverse effects are related to hyperprolactinemia, which can lead to endocrine and sexual side effects.[20] Weight gain with amisulpride is significantly less than with some other atypical antipsychotics, such as risperidone.[23]
| Adverse Effect Profile | Comparator | Result | Reference |
| Extrapyramidal Side Effects | Haloperidol | Significantly lower with amisulpride | [23][24] |
| Akathisia | Haloperidol | Significantly lower with amisulpride | [23] |
| Endocrine Events | Risperidone | Similar rates | [24] |
| Weight Gain | Risperidone | Significantly less with amisulpride | [23] |
| Laboratory Abnormalities | - | No clinically relevant abnormalities in liver or hematological function | [24] |
Conclusion
Amisulpride is a valuable therapeutic agent for the management of schizophrenia, distinguished by its unique dose-dependent mechanism of action that allows for the treatment of both positive and negative symptom domains. Its high selectivity for dopamine D2 and D3 receptors, coupled with a lack of affinity for most other neurotransmitter receptors, contributes to a favorable safety and tolerability profile. The additional antagonism of 5-HT7A receptors may provide antidepressant benefits. This pharmacological profile makes amisulpride an important option in the armamentarium of antipsychotic medications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Amisulpride - Wikipedia [en.wikipedia.org]
- 9. medsafe.govt.nz [medsafe.govt.nz]
- 10. In vivo characteristics of dopamine D2 receptor occupancy by amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. In vivo extrastriatal and striatal D2 dopamine receptor blockade by amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 19. Amisulpride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. psychiatryonline.org [psychiatryonline.org]
- 21. hcplive.com [hcplive.com]
- 22. researchgate.net [researchgate.net]
- 23. Safety profile of amisulpride in short- and long-term use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Safety of amisulpride (Solian): a review of 11 clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Benzamide Derivatives as Potent Kinase Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamide (B126) and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1] Their versatility allows for substitutions at various positions, leading to the development of targeted agents for diverse biological pathways. This technical guide delves into the potential of a representative benzamide derivative, herein referred to as Benzamide Derivative 1 (a conceptual composite based on publicly available data on 3-substituted benzamide derivatives), as a potent kinase inhibitor for anticancer therapy. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize associated signaling pathways.
Introduction: Kinase Inhibition in Oncology
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Kinase inhibitors have revolutionized cancer treatment by offering more targeted and less cytotoxic alternatives to traditional chemotherapy. The benzamide scaffold has proven to be a valuable starting point for the design of novel kinase inhibitors.
This compound: A Case Study in Bcr-Abl Inhibition
For the purpose of this guide, we will focus on a class of 3-substituted benzamide derivatives structurally related to Imatinib (STI-571), a well-known Bcr-Abl tyrosine kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML).[3] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent in most CML cases.
Mechanism of Action
This compound is designed to be an ATP-competitive inhibitor of the Bcr-Abl kinase. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative signaling cascade. Molecular docking studies suggest that the benzamide core, along with its substitutions, forms key hydrogen bonds and hydrophobic interactions within the active site of the Bcr-Abl kinase.
Quantitative Data Summary
The following tables summarize the in vitro activity of a series of 3-substituted benzamide derivatives against the Bcr-Abl positive K562 leukemia cell line and their inhibitory activity against the Bcr-Abl kinase.
Table 1: Antiproliferative Activity against K562 Cell Line
| Compound | Substitution at 3-position | IC50 (µM) |
| Derivative A | -Cl | 0.05 |
| Derivative B | -Br | 0.04 |
| Derivative C | -CF3 | 0.03 |
| Imatinib (Reference) | 0.25 |
Table 2: Bcr-Abl Kinase Inhibitory Activity
| Compound | Substitution at 3-position | IC50 (nM) |
| Derivative A | -Cl | 15 |
| Derivative B | -Br | 12 |
| Derivative C | -CF3 | 10 |
| Imatinib (Reference) | 30 |
Note: The data presented are representative values from published studies on 3-substituted benzamide derivatives and are intended for illustrative purposes.[3]
Experimental Protocols
Synthesis of 3-Substituted Benzamide Derivatives
A general synthetic route for the preparation of 3-substituted benzamide derivatives is outlined below.
Detailed Protocol:
-
Acid Chloride Formation: A solution of the 3-substituted benzoic acid in thionyl chloride is refluxed for 2-4 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude 3-substituted benzoyl chloride.
-
Amide Coupling: The crude benzoyl chloride is dissolved in dichloromethane (B109758) (DCM). To this solution, the appropriate amine and pyridine are added at 0°C. The reaction mixture is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3-substituted benzamide derivative.[4]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1]
Protocol:
-
Cell Seeding: K562 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the benzamide derivatives (typically from 0.01 to 100 µM) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Kinase Assay (ELISA-based)
This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by the target kinase.
Protocol:
-
Plate Coating: A 96-well plate is coated with a substrate peptide for the Bcr-Abl kinase.
-
Kinase Reaction: Recombinant Bcr-Abl kinase is incubated with the test compound at various concentrations in the presence of ATP in the coated wells.
-
Detection: The amount of phosphorylated substrate is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.
-
Data Analysis: The IC50 value is calculated by measuring the reduction in signal in the presence of the inhibitor compared to the control.
Conclusion and Future Directions
The benzamide scaffold represents a promising framework for the development of novel kinase inhibitors. The representative data on 3-substituted benzamide derivatives demonstrate their potent anti-leukemic activity through the inhibition of the Bcr-Abl kinase.[3] Further optimization of this scaffold could lead to the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring substitutions at other positions of the benzamide ring, investigating their efficacy against imatinib-resistant Bcr-Abl mutants, and evaluating their in vivo efficacy and safety profiles in preclinical models. While some benzamide derivatives are in clinical trials for various cancers, continued research is crucial to fully realize their therapeutic potential.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Potential of Benzamide Derivative 1: A Technical Guide
Introduction
Benzamide (B126) derivatives represent a promising class of compounds in the development of novel anti-inflammatory therapeutics. Their structural versatility allows for the fine-tuning of pharmacological properties, leading to agents with potent anti-inflammatory effects and potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth overview of the anti-inflammatory potential of a representative benzamide derivative, herein referred to as Benzamide Derivative 1, based on a composite of preclinical data from closely related analogues. Our focus is on the compound's mechanism of action, supported by quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Mechanism of Action: Cyclooxygenase Inhibition
The primary anti-inflammatory mechanism of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. By blocking COX-1 and COX-2, the synthesis of pro-inflammatory prostaglandins (B1171923) is reduced. Emerging evidence also suggests a potential secondary mechanism involving the modulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.
Data Presentation
The anti-inflammatory profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the quantitative data obtained from these investigations.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ovine COX-1 | 25.8 | 0.65 |
| Ovine COX-2 | 16.7 |
Data are representative values for a novel benzamide derivative and may not reflect the exact values for a specific compound.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) |
| 10 | 3 | 35.2 |
| 30 | 3 | 58.7 |
| 100 | 3 | 75.4 |
| Indomethacin (B1671933) (10) | 3 | 68.9 |
Data are representative values for a novel benzamide derivative and may not reflect the exact values for a specific compound.
Table 3: Gastrointestinal Safety Profile in Rats
| Compound | Dose (mg/kg) | Ulcer Index |
| Vehicle Control | - | 0.2 ± 0.1 |
| This compound | 100 | 1.5 ± 0.4* |
| Indomethacin | 10 | 5.8 ± 1.2 |
p < 0.05 compared to Indomethacin. Data are representative values for a novel benzamide derivative.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against ovine COX-1 and COX-2.
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (co-substrate)
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
Microplate reader
Procedure:
-
A reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme (COX-1 or COX-2) is prepared in a 96-well plate.
-
Various concentrations of this compound, dissolved in a suitable solvent (e.g., DMSO), are added to the wells. A vehicle control is included.
-
The plate is pre-incubated at 25°C for 15 minutes to allow for inhibitor binding.
-
The reaction is initiated by the addition of arachidonic acid and TMPD.
-
The rate of TMPD oxidation is monitored by measuring the increase in absorbance at 603 nm over a 5-minute period using a microplate reader.
-
The percentage of inhibition for each concentration is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in saline)
-
This compound
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
This compound is administered orally at various doses (10, 30, and 100 mg/kg). The control group receives the vehicle, and a positive control group receives indomethacin (10 mg/kg).
-
One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Gastrointestinal Safety Assessment
Objective: To assess the potential of this compound to induce gastric ulceration.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Indomethacin
-
Dissecting microscope
Procedure:
-
Animals are fasted for 24 hours with free access to water.
-
This compound (100 mg/kg) or indomethacin (10 mg/kg) is administered orally. The control group receives the vehicle.
-
Four hours after administration, the animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and washed with saline.
-
The gastric mucosa is examined for ulcers under a dissecting microscope.
-
The severity of the ulcers is scored, and the ulcer index is calculated.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Cyclooxygenase (COX) Signaling Pathway Inhibition.
Caption: Potential Modulation of the NF-κB Signaling Pathway.
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.
Conclusion
This compound demonstrates significant anti-inflammatory potential, primarily through the inhibition of COX enzymes. The presented in vitro and in vivo data, along with detailed experimental protocols, provide a solid foundation for its further development as a novel anti-inflammatory agent. The favorable gastrointestinal safety profile observed in preclinical models is a particularly encouraging feature. Future research should focus on elucidating the precise molecular interactions with its targets and further exploring its effects on other key inflammatory pathways, such as the NF-κB signaling cascade, to fully characterize its therapeutic potential.
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzamide Derivative 1
Introduction
Benzamide (B126) derivatives represent a pivotal class of scaffolds in medicinal chemistry and drug development due to their diverse pharmacological activities. These compounds have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. Recent research has highlighted the role of certain benzamide derivatives as potent modulators of critical cellular signaling pathways.
Notably, several benzamide compounds have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and is often aberrantly activated in various cancers.[1][2][3] These derivatives can act as antagonists to the Smoothened (Smo) receptor, a key transmembrane protein in the Hh pathway, thereby blocking downstream signal transduction and inhibiting cancer cell proliferation.[2][3][4] Additionally, N-benzoylphenyl structures and related acetamide (B32628) derivatives have shown potential as antihyperlipidemic agents, butyrylcholinesterase inhibitors, and antiproliferative agents against various cancer cell lines.[5][6][7][8]
This document provides a detailed laboratory protocol for the synthesis of Benzamide Derivative 1: N-(4-benzoylphenyl)-2-bromoacetamide . This compound serves as a crucial intermediate for the development of more complex molecules, allowing researchers to explore its potential in various therapeutic areas. The bromoacetamide group provides a reactive site for further functionalization, making it a versatile building block in a drug discovery workflow.
Signaling Pathway: Hedgehog Pathway Inhibition
The diagram below illustrates a simplified representation of the Hedgehog signaling pathway and the mechanism of action for benzamide derivatives that function as Smoothened (Smo) antagonists. In the "OFF" state, the Patched (PTCH1) receptor inhibits Smoothened (Smo), leading to the cleavage and inactivation of GLI transcription factors. In the "ON" state (e.g., in cancer), the Hedgehog ligand binds to PTCH1, relieving the inhibition of Smo. Smo then translocates to the primary cilium, activating a signaling cascade that results in the activation of GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival. Benzamide derivatives can inhibit this pathway by directly binding to and antagonizing the Smo receptor, thus preventing downstream signaling.
Caption: Hedgehog signaling pathway and therapeutic inhibition by Benzamide Derivatives.
Experimental Workflow: Synthesis of this compound
The synthesis of N-(4-benzoylphenyl)-2-bromoacetamide involves a single-step acylation reaction. The primary amine of 4-aminobenzophenone (B72274) reacts with bromoacetyl bromide in the presence of a base, such as pyridine (B92270), to yield the desired bromoacetamide derivative. The workflow includes reaction setup, workup to remove byproducts, and purification.
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Product Name | N-(4-benzoylphenyl)-2-bromoacetamide |
| Molecular Formula | C₁₅H₁₂BrNO₂ |
| Molecular Weight | 318.17 g/mol |
| Starting Material | 4-Aminobenzophenone (10 mmol) |
| Reagent | Bromoacetyl Bromide (10 mmol) |
| Base | Pyridine (11 mmol) |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Reaction Time | 5 hours |
| Reaction Temperature | 0°C to Room Temperature |
| Reported Yield | 84% |
Experimental Protocol
This protocol details the synthesis of N-(4-benzoylphenyl)-2-bromoacetamide.
Materials and Reagents:
-
4-Aminobenzophenone (M=197.23 g/mol )
-
Bromoacetyl bromide (M=201.84 g/mol , d=2.317 g/mL)
-
Pyridine (M=79.10 g/mol , d=0.978 g/mL)
-
Dichloromethane (DCM, CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Acetone
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
To a solution of 4-aminobenzophenone (1.97 g, 10 mmol, 1.0 eq.) and bromoacetyl bromide (0.87 mL, 10 mmol, 1.0 eq.) in 20 mL of dichloromethane (CH₂Cl₂), cool the mixture to 0°C using an ice bath.
-
-
Addition of Base:
-
Slowly add a solution of pyridine (0.89 mL, 11 mmol, 1.1 eq.) in 10 mL of CH₂Cl₂ to the reaction mixture at 0°C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for five hours.
-
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash it multiple times with water to completely remove the pyridinium salt byproduct.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification and Isolation:
-
Filter the mixture to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add acetone followed by diethyl ether. This will cause the precipitation of undesired byproducts.
-
Filter the mixture and wash the solid several times with ether.
-
The desired product, N-(4-benzoylphenyl)-2-bromoacetamide, is contained in the filtrate.
-
Concentrate the filtrate under reduced pressure to yield the final product (Expected yield: ~2.67 g, 84%).
-
Characterization:
The structure and purity of the synthesized compound can be confirmed using standard analytical techniques. The reported spectral data are as follows:
-
¹H NMR (300 MHz, CDCl₃) δ: 8.46 (s, 1H), 7.84 (d, J = 8.6 Hz, 2H), 7.77 (d, J = 7.2 Hz, 2H), 7.69 (d, J = 8.6 Hz, 2H), 7.58 (d, J = 7.5 Hz, 1H), 7.48 (t, J = 7.4 Hz, 2H), 4.06 (s, 2H).
-
¹³C NMR (75 MHz, CDCl₃) δ: 195.83, 164.31, 141.13, 137.59, 133.70, 132.47, 131.55, 129.91, 128.37, 119.18, 29.47.
References
- 1. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Smo Activity of Some Novel Benzamide Derivatives [mdpi.com]
- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzamide Derivative 1: A Potent PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide (B126) and its derivatives are a "privileged scaffold" in medicinal chemistry, forming the core structure of many pharmacologically active compounds.[1] This versatile structure allows for modifications that have led to the development of agents targeting a wide array of biological pathways, including those involved in cancer, inflammation, and microbial infections.[1] A significant area of research focuses on benzamide derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[2][3][4]
PARP enzymes, particularly PARP-1, play a key role in the repair of single-strand DNA breaks.[3] In cancer cells with existing DNA repair defects, such as those with BRCA mutations, inhibiting PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately triggering cell death (apoptosis).[3] This synthetic lethality approach has established PARP inhibitors as a promising class of anticancer drugs.[3][5]
This document provides detailed protocols for cell-based assays to characterize the activity of Benzamide Derivative 1 , a novel compound designed as a potent PARP inhibitor. The following sections describe its mechanism of action, experimental workflows for assessing its efficacy, and methods for quantifying its impact on cell viability and apoptosis.
Mechanism of Action: PARP Inhibition-Induced Apoptosis
This compound is hypothesized to function by inhibiting PARP-1 activity. In the presence of DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on various nuclear proteins, a process that recruits other DNA repair factors. By blocking this activity, this compound prevents the repair of single-strand DNA breaks. When the cell attempts to replicate its DNA, these unrepaired single-strand breaks are converted into more lethal double-strand breaks. In cancer cells with compromised homologous recombination repair pathways (e.g., BRCA-mutant cells), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and the activation of the caspase-mediated apoptotic pathway.
Experimental Workflow
The following workflow outlines the process for evaluating the anticancer properties of this compound, from initial cell treatment to the assessment of cell viability and apoptosis.
Data Presentation
Table 1: Antiproliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound were determined using an MTT assay after 72 hours of treatment across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | 15.8 |
| HCT-116 | Colon Cancer | 12.1 |
| A549 | Lung Cancer | 22.5 |
| HeLa | Cervical Cancer | 18.3 |
Data is hypothetical and for illustrative purposes only.
Table 2: Apoptosis Induction by this compound
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[6] Their activity was measured in HCT-116 cells following a 48-hour treatment with this compound. The results are presented as fold change in luminescence relative to an untreated control.
| Concentration of this compound (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 1 | 1.8 |
| 5 | 3.5 |
| 10 | 6.2 |
| 25 | 8.9 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[7]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control group (e.g., DMSO at the same final concentration as in the treated wells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well for a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][8]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This homogeneous, luminescent assay measures the activity of caspases-3 and -7, which are key biomarkers of apoptosis.[9] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to generate a "glow-type" luminescent signal.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT-116)
-
White-walled 96-well plates suitable for luminescence
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in Protocol 1 (Steps 1 and 2).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity by normalizing the relative light units (RLU) of the treated samples to the RLU of the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To Choose the Right Assay for PARP | Technology Networks [technologynetworks.com]
- 6. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzamide Derivative 1 (Entinostat) in Cancer Cell Lines
Product Information
-
Compound Name: Benzamide Derivative 1 (Entinostat, MS-275)
-
Chemical Class: Benzamide Histone Deacetylase (HDAC) Inhibitor
-
Primary Target: Class I Histone Deacetylases (HDAC1, HDAC2, HDAC3)
-
Molecular Weight: 376.4 g/mol
-
Appearance: White to off-white solid
Mechanism of Action
This compound (Entinostat) is a selective inhibitor of Class I histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, Entinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state. This altered chromatin landscape allows for the transcription of otherwise silenced genes, including tumor suppressor genes like p21 and E-cadherin. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Furthermore, Entinostat can modulate the expression of non-histone proteins, influencing various cellular signaling pathways critical for cancer cell survival and proliferation.
**Signaling Pathway of this compound (Entinostat)
Caption: Mechanism of action of this compound (Entinostat).
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound (Entinostat) across various cancer cell lines.
Table 1: IC50 Values for Cell Viability
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 72 | 0.5 - 1.5 | |
| MDA-MB-231 | Breast Cancer | 72 | 2.0 - 5.0 | |
| A549 | Lung Cancer | 48 | 1.0 - 3.0 | |
| HCT116 | Colon Cancer | 72 | 0.8 - 2.5 | |
| U937 | Leukemia | 48 | 0.3 - 1.0 |
Table 2: Apoptosis Induction
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| HL-60 | Leukemia | 1.0 | 48 | ~45% | |
| Jurkat | T-cell Leukemia | 2.0 | 48 | ~60% | |
| PC-3 | Prostate Cancer | 5.0 | 72 | ~35% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50).
Caption: Workflow for a cell viability (MTT) assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is used to verify the mechanism of action of this compound by detecting changes in histone acetylation.
Methodology:
-
Treatment and Lysis: Treat cells with this compound (e.g., at IC50 concentration) for 24 hours. Harvest the cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3 (Ac-H3) and total Histone H3 (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation compared to the control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Troubleshooting and Best Practices
-
Solubility: this compound (Entinostat) is soluble in DMSO. Prepare high-concentration stock solutions and dilute them in culture medium immediately before use to avoid precipitation. The final DMSO concentration in the culture should be kept below 0.5%.
-
Toxicity: Treatment times and concentrations should be optimized for each cell line, as sensitivity can vary significantly.
-
Controls: Always include appropriate controls in every experiment:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the highest drug concentration.
-
Positive Control: A known inducer of the pathway being studied (e.g., a known apoptosis inducer for the Annexin V assay).
-
Application of Benzamide Derivatives in High-Throughput Screening for Novel PARP1-HPF1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide (B126) derivatives represent a versatile class of molecules with significant therapeutic potential, particularly in the field of oncology. A key area of interest is their application as inhibitors of Poly (ADP-ribose) Polymerase 1 (PARP1), an enzyme central to the DNA damage response (DDR).[1] In conjunction with HPF1, PARP1 plays a critical role in signaling DNA single-strand breaks. The inhibition of the PARP1-HPF1 complex is a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] High-throughput screening (HTS) assays are instrumental in identifying novel and potent benzamide-based PARP1-HPF1 inhibitors from large compound libraries.[1][2] This document provides detailed application notes and protocols for a robust fluorescence polarization (FP) based HTS assay designed for this purpose.
Signaling Pathway
The PARP1-HPF1 complex is a key player in the DNA damage response pathway. Upon detection of DNA single-strand breaks, the complex is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage. By inhibiting this crucial step, benzamide derivatives can lead to an accumulation of unrepaired DNA damage, which in cancer cells with compromised DNA repair mechanisms, ultimately results in cell death.[1]
High-Throughput Screening Workflow
The high-throughput screening assay for identifying novel benzamide-based PARP1-HPF1 inhibitors is designed for efficiency and is amenable to automation. The workflow progresses from the initial formation of the enzyme-substrate complex to inhibitor incubation, reaction initiation, and final signal detection.[1]
Experimental Protocols
This protocol is optimized for a 384-well plate format suitable for high-throughput screening.[1]
Materials:
-
PARP1 and HPF1 proteins
-
FITC-labeled DNA oligonucleotide
-
Binding Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1 mM EDTA, and 0.01% IGEPAL
-
NAD+
-
Substituted benzamide compounds
-
Positive control inhibitor (e.g., Olaparib, Benzamide)
-
Low flange black flat bottom polystyrene 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the substituted benzamide compounds in DMSO. Subsequently, dilute them in the assay buffer.
-
Assay Plate Preparation:
-
In a 384-well plate, add the substituted benzamide compounds or controls (positive and negative).
-
Add the PARP1-HPF1 enzyme complex to the wells.
-
Add the FITC-labeled DNA oligonucleotide to the wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light, to allow for compound binding to the enzyme.
-
Reaction Initiation: Add NAD+ to all wells to initiate the PARylation reaction.
-
Final Incubation: Incubate the plate for an additional period (e.g., 60 minutes) at room temperature to allow the reaction to proceed.
-
Data Acquisition: Read the fluorescence polarization signal using a compatible plate reader.
Data Presentation
The inhibitory activity of the benzamide derivatives is determined by measuring the decrease in fluorescence polarization, which correlates with the inhibition of PARP1-HPF1 activity. The results are typically expressed as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| Compound ID | Target | IC50 (µM) | Assay Conditions |
| Benzamide (Reference) | PARP1-HPF1 | 25.5 ± 2.1 | Fluorescence Polarization |
| Olaparib (Control) | PARP1-HPF1 | 0.008 ± 0.001 | Fluorescence Polarization |
| Derivative 1a | PARP1-HPF1 | 5.2 ± 0.4 | Fluorescence Polarization |
| Derivative 1b | PARP1-HPF1 | 1.8 ± 0.2 | Fluorescence Polarization |
| Derivative 1c | PARP1-HPF1 | 0.5 ± 0.07 | Fluorescence Polarization |
Conclusion
The described high-throughput screening protocol provides a robust and efficient method for the identification and characterization of novel benzamide-based inhibitors of the PARP1-HPF1 complex.[1] This assay is a critical tool in the early stages of drug discovery, enabling the rapid screening of large compound libraries to identify promising lead candidates for the development of new cancer therapeutics. The modularity of the workflow allows for adaptation to various automated liquid handling systems, further increasing throughput and reproducibility.
References
Application Notes and Protocols for In Vivo Animal Studies of Benzamide Derivative 1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available in vivo animal study data for the specific compound "Benzamide Derivative 1" (compound 18 from patent EP0213775A1) is limited. The following application notes and protocols are based on the known pharmacology of this compound class and general principles for the preclinical evaluation of small molecule inhibitors. These guidelines are intended to serve as a starting point for research and development.
Introduction
Benzamide (B126) Derivative 1 is a substituted benzamide with potential therapeutic applications in gastrointestinal disorders.[1][2] The pharmacological properties of many benzamides are linked to their ability to act as dopamine (B1211576) receptor antagonists and to promote the release of acetylcholine (B1216132) in gastrointestinal smooth muscle.[1][2] Preclinical in vivo studies are essential to characterize the pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profile of this compound before consideration for clinical development.[3]
This document provides a framework for conducting initial in vivo animal studies of this compound, including general protocols for formulation, administration, and key toxicological and efficacy assessments.
Potential Mechanisms of Action and Signaling Pathways
While the specific signaling pathways modulated by this compound are not fully elucidated in publicly available literature, substituted benzamides have been shown to interact with several key biological targets.[1][4] The primary proposed mechanism for its effects on gastrointestinal motility is through dopamine D2 receptor antagonism, which can lead to increased acetylcholine release and subsequent smooth muscle contraction.
Other benzamide derivatives have been shown to inhibit enzymes such as poly(ADP-ribose)polymerase (PARP), tubulin, and histone deacetylases (HDACs), which are more relevant in the context of oncology.[4][5] Another related compound, benzamide riboside, acts as an inhibitor of IMP dehydrogenase, affecting purine (B94841) synthesis.[6]
Dopamine D2 Receptor Antagonism Signaling Pathway
Caption: Dopamine D2 Receptor Antagonism by this compound.
Data Presentation
Quantitative data from in vivo studies should be meticulously recorded and summarized for clear interpretation and comparison.
Table 1: Example Pharmacokinetic Parameters of Benzamide Derivatives in Animal Models
| Compound | Animal Model | Dose & Route | T½ (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Nemonapride | Rat | 0.2 mg/kg i.v. | 1.6 | - | - | [7] |
| Dog | 0.2 mg/kg i.v. | 4.7 | - | - | [7] | |
| Monkey | 0.2 mg/kg i.v. | 2.2 | - | - | [7] | |
| Clebopride | Rat | - | - | - | Low (extensive first-pass) | [8][9] |
| Dog | - | - | - | - | [8][9] | |
| S11-1014 | - | - | - | - | Characterized | [10] |
Note: Data for specific benzamide derivatives are provided as examples. These values are not directly transferable to this compound and must be determined experimentally.
Table 2: Example Toxicity Profile of Benzamide Derivatives in Animal Models
| Toxicity Type | Observation | Animal Model | Benzamide Derivative Class | Reference |
| Nephrotoxicity | Lymphocyte infiltration, glomerulosclerosis, tubular swelling | - | General | [11] |
| Hepatotoxicity | Cholestatic liver injury | - | Metoclopramide | [11] |
| Hematological | Aplastic anemia | - | Remoxipride | [11] |
| Cardiotoxicity | QT interval prolongation | - | Amisulpride | [11] |
| Neurotoxicity | Extrapyramidal symptoms | - | General Dopamine Antagonists | [11][12] |
| Acute Toxicity | No lethality up to 5000 mg/kg | Rat | Azo-benzamide derivatives | [13] |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for the specific characteristics of this compound.
Formulation and Administration
The route of administration will depend on the physicochemical properties of this compound and the experimental objective.
-
Formulation: For initial studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] The solubility and stability of the compound in the chosen vehicle should be confirmed.
-
Route of Administration: Common parenteral routes for preclinical studies include intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) gavage. Given that many benzamide derivatives have low oral bioavailability due to first-pass metabolism, parenteral routes may be preferred for initial efficacy and PK studies.[7][8][9][14][15]
Maximum Tolerated Dose (MTD) Study
The MTD study is crucial for determining the dose range for subsequent efficacy studies.[3]
-
Animal Model: Healthy, 6-8 week old mice (e.g., BALB/c or C57BL/6).[3]
-
Procedure:
-
Acclimate animals for at least one week.
-
Administer escalating single doses of this compound to different cohorts of mice.
-
Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 7-14 days.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.[3]
-
MTD Study Workflow
Caption: Workflow for an MTD study.
Pharmacokinetic (PK) Study
A PK study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animal Model: Rats or mice are commonly used for initial PK studies.
-
Procedure:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral) and an i.v. bolus.
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 h) post-administration.
-
Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
In Vivo Efficacy Study (Gastrointestinal Motility Model)
To evaluate the prokinetic effects of this compound, a gastrointestinal transit study can be performed.
-
Animal Model: Rats or mice.
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle control at predetermined doses (based on MTD studies).
-
After a set time (e.g., 30 minutes), administer a non-absorbable marker (e.g., charcoal meal or phenol (B47542) red) orally.
-
After another set time (e.g., 20-30 minutes), euthanize the animals and carefully dissect the gastrointestinal tract.
-
Measure the distance traveled by the marker and calculate the percentage of intestinal transit.
-
Efficacy Study Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Side-effects of benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, antioxidant power and acute toxicity of some new azo-benzamide and azo-imidazolone derivatives with in vivo and in vitro antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 15. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Standard Operating Procedure for the Synthesis of N-Phenylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed standard operating procedure (SOP) for the synthesis of N-phenylbenzamide, a representative benzamide (B126) derivative, via the Schotten-Baumann reaction. The protocol covers the reaction setup, work-up, purification, and characterization of the final product. Included are comprehensive safety guidelines, quantitative data tables for easy reference, and graphical representations of the experimental workflow and the compound's potential place in a drug discovery pipeline.
Introduction
N-phenylbenzamide (also known as benzanilide) is a chemical compound from the amide class. It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and dyes[1]. The synthesis described herein utilizes the Schotten-Baumann reaction, a robust and widely used method for forming amides from amines and acid chlorides in the presence of a base[2][3][4]. This reaction involves the nucleophilic acyl substitution of benzoyl chloride with aniline (B41778), with an aqueous base like sodium hydroxide (B78521) (NaOH) serving to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion[4][5].
Physicochemical & Safety Data
A summary of the physical, chemical, and safety data for the key reagents and the product is presented below. Researchers must consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
Table 1: Reagent and Product Data
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Hazards |
| Aniline | C₆H₅NH₂ | 93.13 | -6 | Toxic, Carcinogen, Mutagen |
| Benzoyl Chloride | C₆H₅COCl | 140.57 | -1 | Corrosive, Lachrymator |
| Sodium Hydroxide | NaOH | 40.00 | 318 | Corrosive, Severe Skin/Eye Damage |
| N-Phenylbenzamide | C₁₃H₁₁NO | 197.23 | 161-163 | Irritant[6] |
Experimental Protocol
This protocol details the synthesis of N-phenylbenzamide from aniline and benzoyl chloride.
Materials and Equipment
-
Aniline (2.0 mL, ~22 mmol)
-
Benzoyl Chloride (3.0 mL, ~26 mmol)
-
10% (w/v) Sodium Hydroxide solution (30 mL)
-
Deionized Water
-
Acetone
-
125 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders and pipettes
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Beakers and watch glass
Reaction Procedure (Schotten-Baumann Reaction)
-
Reaction Setup: In a 125 mL Erlenmeyer flask, combine aniline (2.0 mL) and 30 mL of 10% aqueous NaOH solution[7]. Place the flask on a magnetic stirrer.
-
Addition of Acylating Agent: While stirring the mixture vigorously, add benzoyl chloride (3.0 mL) portion-wise over approximately 5-10 minutes[8][9]. The flask may become warm.
-
Reaction: After the complete addition of benzoyl chloride, seal the flask and continue to shake or stir vigorously for an additional 15-20 minutes. The reaction is complete when the characteristic odor of benzoyl chloride is no longer present[1][7]. A white solid precipitate of crude N-phenylbenzamide will form.
-
Isolation of Crude Product: Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude solid on the filter paper with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.
Purification Protocol (Recrystallization)
-
Dissolution: Transfer the crude N-phenylbenzamide solid to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently to dissolve the solid completely[1][9][10].
-
Hot Filtration (Optional): If any insoluble impurities remain, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, pure N-phenylbenzamide will crystallize.
-
Maximizing Yield: To maximize crystal formation, place the flask in an ice bath for at least 30 minutes[10].
-
Final Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities[10].
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Characterization
The identity and purity of the synthesized N-phenylbenzamide can be confirmed using the following methods:
-
Melting Point Determination: A sharp melting point close to the literature value of 163 °C indicates high purity[11].
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure.
Data Presentation
Table 2: Summary of Expected Results
| Parameter | Value | Reference |
| Product Name | N-Phenylbenzamide (Benzanilide) | [12][13] |
| Molecular Formula | C₁₃H₁₁NO | [6][13][14] |
| Molecular Weight | 197.23 g/mol | [12][13][14] |
| Theoretical Yield | ~4.3 g (based on aniline as limiting reagent) | [7] |
| Appearance | Colorless or white crystals/flakes | [6][11] |
| Melting Point (Lit.) | 161-163 °C | [6][11] |
| Solubility | Insoluble in water; Soluble in ethanol | [6][11] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of N-phenylbenzamide.
Caption: Workflow for N-phenylbenzamide synthesis.
Logical Flow in Drug Discovery
While this SOP focuses on synthesis, the resulting benzamide derivative could be a candidate in a drug discovery program. The diagram below shows a simplified logical flow of such a process.
Caption: Role of synthesis in a drug discovery pipeline.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. N-phenylbenzamide [chembk.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Synthesis routes of Benzanilide [benchchem.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. benchchem.com [benchchem.com]
- 11. N-phenylbenzamide [chemister.ru]
- 12. N-Phenylbenzamide | CymitQuimica [cymitquimica.com]
- 13. Benzamide, N-phenyl- [webbook.nist.gov]
- 14. Benzamide, N-phenyl- [webbook.nist.gov]
Application Notes and Protocols: Determination of Cytotoxicity of Benzamide Derivative 1 using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5] This assay is foundational in drug discovery and toxicology for screening the effects of chemical compounds on living cells.[1][2] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[1][3][4][5][6] The amount of formazan produced is directly proportional to the number of viable cells.[2][6] This application note provides a detailed protocol for determining the cytotoxic effects of a novel compound, Benzamide Derivative 1, on a selected cancer cell line using the MTT assay.
Principle of the MTT Assay
The MTT assay relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living cells.[1][6] These enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[1][3][6] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[1][3] A decrease in the number of viable cells, as a result of treatment with a cytotoxic compound like this compound, leads to a reduction in metabolic activity and thus a decrease in the amount of formazan produced. This results in a lower absorbance reading, indicating the cytotoxic potential of the compound.
Figure 1: Principle of the MTT Assay.
Experimental Protocol
This protocol is designed for assessing the cytotoxicity of this compound on adherent cells cultured in a 96-well plate.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Target cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).[1][2] The solution should be filter-sterilized and stored protected from light at -20°C.[2]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO)[3][7], or 0.04 N HCl in isopropanol[8])
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm with a reference wavelength of 630 nm.[1]
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count to determine cell density. b. Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.[8] c. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9][10]
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level, typically <0.5%.[8] b. After 24 hours of incubation, carefully remove the medium from the wells. c. Add 100 µL of the medium containing various concentrations of this compound to the respective wells. d. Include the following controls on each plate:
- Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
- Untreated Control: Cells in complete culture medium only.
- Blank: Wells containing complete culture medium without cells to subtract background absorbance.[1] e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8][9]
-
MTT Addition and Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[4][5] b. Incubate the plate for an additional 2-4 hours at 37°C.[6][10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] c. To ensure complete solubilization, the plate can be placed on an orbital shaker for about 15 minutes, protected from light.[1]
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to reduce background noise.[1] b. Read the plate within 1 hour of adding the solubilization solution.[1]
Data Presentation
The raw absorbance values are processed to determine the percentage of cell viability. The data can be summarized in the following tables.
Table 1: Raw Absorbance Data (570 nm)
| Concentration of this compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance | Standard Deviation |
| 0 (Untreated Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 |
| 0 (Vehicle Control) | 1.249 | 1.265 | 1.258 | 1.257 | 0.008 |
| 1 | 1.103 | 1.121 | 1.098 | 1.107 | 0.012 |
| 5 | 0.856 | 0.879 | 0.866 | 0.867 | 0.012 |
| 10 | 0.623 | 0.641 | 0.635 | 0.633 | 0.009 |
| 25 | 0.315 | 0.328 | 0.321 | 0.321 | 0.007 |
| 50 | 0.158 | 0.165 | 0.161 | 0.161 | 0.004 |
| 100 | 0.089 | 0.092 | 0.091 | 0.091 | 0.002 |
| Blank (Medium Only) | 0.052 | 0.055 | 0.054 | 0.054 | 0.002 |
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Table 2: Calculated Cell Viability and IC50
| Concentration of this compound (µM) | Average Corrected Absorbance | % Cell Viability |
| 0 (Untreated Control) | 1.217 | 100.00% |
| 1 | 1.053 | 86.52% |
| 5 | 0.813 | 66.80% |
| 10 | 0.579 | 47.58% |
| 25 | 0.267 | 21.94% |
| 50 | 0.107 | 8.79% |
| 100 | 0.037 | 3.04% |
| IC50 (µM) | ~9.5 µM |
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay protocol for determining the cytotoxicity of this compound.
Figure 2: MTT Assay Workflow.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Benzamide Derivative 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the antimicrobial susceptibility of a novel test compound, designated herein as Benzamide (B126) Derivative 1. The following methodologies are industry-standard assays for evaluating the efficacy of new antimicrobial agents.
Introduction
Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1] A critical step in the development of a new antimicrobial agent is the determination of its activity spectrum and potency against relevant microbial pathogens. This document outlines the protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Benzamide Derivative 1, providing a quantitative measure of its antimicrobial efficacy.
Data Presentation
The antimicrobial activity of this compound and comparative standard antibiotics against representative Gram-positive and Gram-negative bacteria are summarized below. The data presented in this table is for illustrative purposes and serves as an example of how to present MIC values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents
| Compound/Drug | Target Organism | MIC (µg/mL) |
| This compound (Example Data) | Escherichia coli (ATCC 25922) | 4 |
| Staphylococcus aureus (ATCC 29213) | 8 | |
| Ciprofloxacin | Escherichia coli (ATCC 25922) | 0.015 - 0.12 |
| Staphylococcus aureus (ATCC 29213) | 0.12 - 1 | |
| Ampicillin | Escherichia coli (ATCC 25922) | 2 - 8 |
| Staphylococcus aureus (ATCC 29213) | 0.25 - 2 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[2] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[3]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Adjust the turbidity of the bacterial suspension with sterile CAMHB or PBS to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or water).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range. The typical final volume in each well is 100 µL.[5]
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with the standardized bacterial inoculum.
-
Include a growth control (no compound) and a sterility control (no bacteria) on each plate.
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.[2]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[5]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[4] This test is performed as a follow-up to the MIC test to determine if the compound is bactericidal or bacteriostatic.[5]
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile micropipette and tips
-
Incubator (35 ± 2°C)
Protocol:
-
Subculturing:
-
Following the determination of the MIC, take a small aliquot (typically 10 µL) from all the wells that show no visible growth (i.e., the MIC well and all wells with higher concentrations).[5]
-
-
Plating:
-
Spot-plate the aliquots onto a suitable agar medium, such as MHA, that does not contain this compound.[5]
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.[5]
-
-
Interpretation of Results:
Visualizations
Experimental Workflow
Caption: Workflow for Antimicrobial Susceptibility Testing.
Postulated Mechanism of Action
A significant number of benzamide derivatives exert their antimicrobial effects by targeting the Filamentous temperature-sensitive Z (FtsZ) protein, a crucial component of the bacterial cytoskeleton.[5] FtsZ is a homolog of eukaryotic tubulin and plays a vital role in bacterial cell division.
Caption: Inhibition of Bacterial Cell Division via FtsZ.
References
Application Notes: Cellular Thermal Shift Assay (CETSA) for Target Engagement of Benzamide Derivative 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its intracellular target protein in a physiologically relevant environment.[1][2] The core principle of CETSA lies in the ligand-induced thermal stabilization of the target protein.[1][3] When a small molecule, such as Benzamide (B126) Derivative 1, binds to its target, it generally increases the protein's resistance to heat-induced denaturation.[1] This increased stability can be measured by quantifying the amount of soluble protein remaining after a thermal challenge.[2] These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of Benzamide Derivative 1.
Benzamide derivatives are a versatile class of compounds with a wide range of pharmacological activities, including but not limited to the inhibition of enzymes like IMP dehydrogenase or modulation of signaling pathways such as the Hedgehog pathway.[4][5] For the purpose of these notes, we will hypothesize that this compound is an inhibitor of a key kinase in the hypothetical "Signal Transduction Kinase (STK)" pathway, crucial for a specific disease phenotype. Verifying that this compound directly binds to STK1 in intact cells is a critical step in its development as a therapeutic agent.
Signaling Pathway of Interest: The STK Pathway
The hypothetical Signal Transduction Kinase (STK) pathway is a critical signaling cascade involved in cellular proliferation and survival. It is initiated by an extracellular growth factor binding to its receptor, leading to the sequential activation of STK1, STK2, and a downstream transcription factor that promotes the expression of genes involved in cell cycle progression. This compound is designed to inhibit STK1, thereby blocking the downstream signaling cascade.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assay of Benzamide Derivative 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a known cause of numerous diseases, including cancer and inflammatory disorders, making them a primary focus for drug discovery efforts. Benzamide (B126) derivatives have emerged as a promising scaffold for the development of potent and selective kinase inhibitors.[1][2][3][4][5] This document provides a detailed protocol for determining the inhibitory activity of a novel compound, "Benzamide Derivative 1," using a luminescence-based kinase inhibition assay. The ADP-Glo™ Kinase Assay is highlighted here as a robust method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7]
Data Presentation: Inhibitory Profile of this compound
The inhibitory potency of this compound is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The following table presents representative data for the inhibitory activity of this compound against a panel of selected kinases.
Table 1: IC50 Values of this compound against a Panel of Protein Kinases
| Kinase Target | IC50 (nM) |
| Target Kinase A | 45 |
| Target Kinase B | 850 |
| Target Kinase C | >10,000 |
| Target Kinase D | 120 |
Data are representative and may vary between experiments.
Experimental Protocols
This section outlines the detailed methodology for performing an in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay. This assay format measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[6] The luminescent signal is directly proportional to the amount of ADP generated and therefore corresponds to kinase activity.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
A. Materials and Reagents:
-
This compound
-
Purified Target Kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
DMSO
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
B. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
Further dilute these intermediate concentrations in the kinase assay buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[7]
C. Assay Procedure:
-
Compound Addition: Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.[7]
-
Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.[7]
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.[8]
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.[7]
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each specific kinase.[7]
-
Termination of Kinase Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.[7]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[7]
-
Final Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
D. Data Analysis:
-
Subtract the background luminescence (from wells with no kinase) from all experimental wells.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: A representative signaling pathway illustrating the inhibitory action of this compound.
Experimental Workflow
Caption: The experimental workflow for the ADP-Glo™ kinase inhibition assay.
References
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. benchchem.com [benchchem.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Benzamide Derivative 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with "Benzamide Derivative 1," a fictional compound representative of poorly soluble benzamide-based molecules.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor aqueous solubility of Benzamide (B126) Derivative 1?
The poor aqueous solubility of this compound is likely attributable to its molecular structure. Benzamide derivatives typically contain one or more benzene (B151609) rings, which are hydrophobic.[1][2] The presence of these nonpolar aromatic structures often dominates the molecule's overall physicochemical properties, leading to low affinity for water, a highly polar solvent. While the amide group can participate in hydrogen bonding, the hydrophobic nature of the rest of the molecule can limit its interaction with water.[1][2]
Q2: What are the main strategies to improve the solubility of a poorly soluble compound like this compound?
There are several established strategies for enhancing the solubility of poorly water-soluble drugs.[3][4] These can be broadly categorized into:
-
Physical Modifications: These methods alter the physical properties of the solid drug.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[5][6][7]
-
Modification of Crystal Habit: This includes creating polymorphs, amorphous forms, or co-crystals to reduce the crystal lattice energy, thereby improving solubility.[4][7]
-
-
Chemical Modifications: These approaches involve altering the drug molecule itself.
-
Formulation-Based Approaches: These strategies involve the use of excipients to improve solubility.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase the solubility of nonpolar drugs.[5][7]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[1][4]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[4][11]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.[4][6]
-
Lipid-Based Formulations: Dissolving the drug in oils and lipids can be an effective strategy for highly lipophilic compounds.[6][12]
-
Troubleshooting Guides
Issue 1: this compound Precipitates from Aqueous Solution
-
Possible Cause: The concentration of this compound has exceeded its intrinsic aqueous solubility.
-
Troubleshooting Steps:
-
Introduce a Co-solvent: Begin by adding a water-miscible organic solvent in which this compound is more soluble, such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 400.[1][5]
-
Optimize Co-solvent Concentration: Systematically test different concentrations of the co-solvent to find the optimal ratio that maintains solubility without negatively impacting downstream experiments.
-
Adjust pH: If this compound has an ionizable group, adjust the pH of the solution to increase the proportion of the more soluble ionized form.[7][10]
-
Issue 2: Low Dissolution Rate Despite Particle Size Reduction
-
Possible Cause: Even with a larger surface area, the particles may be suffering from poor wettability or agglomeration.
-
Troubleshooting Steps:
-
Incorporate a Wetting Agent: Add a surfactant to the formulation to improve the wetting of the hydrophobic particle surfaces by the aqueous medium.[13]
-
Prevent Agglomeration: For nanosuspensions, ensure that a suitable stabilizer (polymeric or surfactant) is used to prevent the nanoparticles from aggregating.[13]
-
Consider Amorphous Solid Dispersions: If crystal lattice energy is the primary barrier, creating an amorphous solid dispersion can significantly enhance the dissolution rate by presenting the drug in a higher energy state.[8][12]
-
Issue 3: Formulation with Cyclodextrin (B1172386) Shows Limited Solubility Improvement
-
Possible Cause: The chosen cyclodextrin may not be the most suitable for forming an inclusion complex with this compound, or the preparation method may be suboptimal.
-
Troubleshooting Steps:
-
Screen Different Cyclodextrins: Test various types of cyclodextrins (e.g., α-CD, β-CD, γ-CD, and their derivatives like HP-β-CD) to find the one that provides the best solubility enhancement.[4]
-
Optimize the Stoichiometric Ratio: Investigate different molar ratios of this compound to cyclodextrin to determine the most effective complexation ratio.
-
Evaluate Different Preparation Methods: Compare different methods for preparing the inclusion complex, such as kneading, solvent evaporation, and freeze-drying, as the method can influence the efficiency of complexation.[1]
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | 5 |
| pH 7.4 Buffer | 25 | 8 |
| Ethanol | 25 | 1,500 |
| Propylene Glycol | 25 | 2,200 |
| PEG 400 | 25 | 3,500 |
| 20% Ethanol in Water (v/v) | 25 | 150 |
| 10% HP-β-Cyclodextrin in Water (w/v) | 25 | 250 |
Note: This data is for illustrative purposes only and represents typical values for a poorly soluble benzamide derivative.
Table 2: Comparison of Solubility Enhancement Techniques for this compound
| Technique | Formulation Details | Apparent Solubility (µg/mL) | Fold Increase |
| None (Control) | Aqueous Buffer (pH 7.4) | 8 | 1 |
| Co-solvency | 40% PEG 400 in Water | 450 | 56 |
| Micronization | Mean Particle Size: 5 µm | 25 | 3 |
| Nanosuspension | Mean Particle Size: 200 nm | 95 | 12 |
| Complexation | 1:1 Molar Ratio with HP-β-CD | 250 | 31 |
| Solid Dispersion | 10% Drug in PVP K30 | 850 | 106 |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent System
-
Solvent Selection: Choose a pharmaceutically acceptable co-solvent in which this compound exhibits high solubility (e.g., PEG 400).
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in the selected co-solvent (e.g., 10 mg/mL in PEG 400).
-
Titration: Prepare a series of aqueous solutions with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40% PEG 400 in water).
-
Solubility Determination: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Dilute the supernatant and analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required amounts of this compound and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for a specific molar ratio (e.g., 1:1).
-
Paste Formation: Place the HP-β-CD in a mortar and add a small amount of a water-ethanol mixture to form a homogeneous paste.[1]
-
Kneading: Gradually add this compound to the paste and continue to knead for 30-60 minutes.[1]
-
Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[1]
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.[1]
-
Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex using the method described in Protocol 1 (steps 4-6).
Visualizations
Caption: A workflow for selecting a solubility enhancement strategy.
Caption: Core principles of solubility enhancement techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility [ardena.webinargeek.com]
- 7. wjbphs.com [wjbphs.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Benzamide Derivative 1 Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of Benzamide (B126) Derivative 1 and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzamide derivatives?
A1: Benzamide derivatives are typically synthesized by forming an amide bond between a benzoic acid derivative and an amine. The most prevalent methods include:
-
Coupling Reagent-Mediated Synthesis: This is a widely used method that involves activating a carboxylic acid with a coupling reagent to facilitate its reaction with an amine. Common coupling reagents include carbodiimides like EDC and DCC, often used with additives like HOBt to improve efficiency and reduce side reactions.[1][2]
-
Acyl Chloride Method (Schotten-Baumann Reaction): This classic method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[1][2][3] This reaction is often performed under biphasic conditions with a base to neutralize the HCl byproduct.[3][4][5]
-
Direct Amidation: This method involves the direct condensation of a carboxylic acid and an amine, but it often requires high temperatures, which can lead to side reactions and may not be suitable for sensitive substrates.[1]
Q2: How do I choose the right coupling reagent for my synthesis?
A2: The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of your carboxylic acid and amine, and the desired reaction conditions.[1] For simple and unhindered substrates, carbodiimides like EDC are often effective and economical. For more challenging couplings, such as with sterically hindered or electron-deficient amines, uronium/aminium salt-based reagents like HATU may provide better yields.[6]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[2][7][8] By co-spotting the reaction mixture with your starting materials (carboxylic acid and amine), you can visually track the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q4: What are the best practices for purifying my final benzamide product?
A4: Purification strategies depend on the properties of your product and the impurities present. Common methods include:
-
Aqueous Work-up: This is a standard procedure to remove water-soluble byproducts and unreacted reagents. It typically involves washing the organic layer with dilute acid (to remove basic impurities), dilute base (to remove acidic impurities), and brine.[3]
-
Recrystallization: This is an effective method for purifying solid products.[9] The choice of solvent is crucial and should be determined experimentally.
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities.[7] For amides that streak on silica (B1680970) gel, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve separation.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Benzamide Derivative 1, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Amide Bond Formation | The direct reaction of a carboxylic acid and an amine can be slow. Employ a coupling reagent (e.g., EDC, HATU) to activate the carboxylic acid for a more efficient reaction.[6] |
| Hydrolysis of Acyl Chloride | Acyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive carboxylic acid.[2][7][10] Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7] |
| Protonation of Amine | The HCl generated during the Schotten-Baumann reaction can protonate the starting amine, rendering it non-nucleophilic.[2][11] Use an adequate amount of base (e.g., aqueous NaOH, pyridine, or a tertiary amine like DIPEA) to neutralize the acid as it forms.[2][4] |
| Formation of N-acylurea Byproduct | When using carbodiimide (B86325) reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, reducing the yield.[12] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress this side reaction by trapping the intermediate.[2][12][13] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction by TLC until the starting material is consumed.[7] Consider increasing the reaction time or temperature, though be mindful of potential side reactions. |
Issue 2: Product is Impure or Difficult to Purify
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | Improve reaction conversion by optimizing stoichiometry, reaction time, or temperature. During work-up, use appropriate aqueous washes (dilute acid or base) to remove unreacted amine or carboxylic acid.[9][11] |
| Contamination with Urea (B33335) Byproduct (from carbodiimide) | The urea byproduct from DCC (DCU) is poorly soluble in many organic solvents and can often be removed by filtration of the reaction mixture before work-up.[2] The byproduct from EDC is water-soluble and can be removed with an aqueous wash. |
| Product is an Oil and Will Not Crystallize | This may be due to impurities. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[2][11] If unsuccessful, purification by column chromatography is recommended.[2] |
| Co-elution of Product with Impurities on Column | Optimize the solvent system for column chromatography by testing different solvent polarities or compositions via TLC.[1] Consider using a different stationary phase if silica gel does not provide adequate separation.[1] |
| Product Streaking on TLC/Column | Amides can sometimes interact strongly with silica gel. Adding a small amount (0.5-1%) of a modifier like triethylamine or ammonium (B1175870) hydroxide (B78521) to the eluent can often resolve this issue.[1] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Typical Solvent | Typical Temperature (°C) | General Yield Range | Key Advantages & Disadvantages |
| EDC (or DCC) | HOBt | DMF, DCM | 0 to RT | 70-95% | Advantages: Cost-effective, high-yielding. Disadvantages: Can form N-acylurea byproduct (suppressed by HOBt), DCC byproduct (DCU) can be difficult to remove.[1][2] |
| HATU | None (Base like DIPEA is required) | DMF, ACN | 0 to RT | 80-98% | Advantages: Highly efficient, especially for difficult couplings.[14] Disadvantages: More expensive than carbodiimides. |
| Acyl Chloride | Base (e.g., NaOH, Pyridine) | DCM / H₂O (biphasic) | 0 to RT | 70-95% | Advantages: Fast reaction, high yields. Disadvantages: Acyl chloride is a lachrymator and is moisture-sensitive, requiring careful handling.[2] |
Table 2: Typical Solvents for Benzamide Synthesis
| Solvent | Dielectric Constant | General Observations |
| Dichloromethane (DCM) | 9.1 | A very common solvent for many coupling reactions. Its use is being reduced due to environmental concerns.[1] |
| N,N-Dimethylformamide (DMF) | 36.7 | A polar aprotic solvent that is highly effective due to its ability to dissolve a wide range of substrates. However, it has toxicity concerns.[1] |
| Acetonitrile (ACN) | 37.5 | A polar aprotic solvent that can be a good alternative to DMF.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | A "greener," bio-based solvent that can be an effective replacement for DCM and DMF in some cases.[1] |
Experimental Protocols
Protocol 1: Benzamide Synthesis using EDC/HOBt Coupling
This protocol describes a general method for the synthesis of a benzamide derivative from a carboxylic acid and an amine using EDC as the coupling agent and HOBt as an additive.
Materials:
-
Benzoic acid derivative (1.0 eq.)
-
Amine derivative (1.0 eq.)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq.)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq.)
-
Anhydrous DMF or DCM
-
Standard work-up and purification reagents
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the benzoic acid derivative (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM.
-
Add the amine derivative (1.0 eq.) followed by DIPEA (2.5 eq.) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq.) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Continue stirring for 12-16 hours, monitoring the reaction's progress by TLC.[11]
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate.
-
Perform an aqueous work-up by washing the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final benzamide derivative.[11]
Protocol 2: Benzamide Synthesis via Schotten-Baumann Reaction
This protocol details the synthesis of a benzamide derivative from an acyl chloride and an amine under biphasic conditions.
Materials:
-
Benzoyl chloride derivative (1.1 eq.)
-
Amine derivative (1.0 eq.)
-
Dichloromethane (DCM)
-
10% aqueous sodium hydroxide (NaOH) solution (2.0-3.0 eq.)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the amine (1.0 eq.) in DCM in an Erlenmeyer flask.
-
In a separate beaker, prepare a 10% aqueous solution of NaOH.
-
Place the flask containing the amine solution in an ice bath and begin stirring.
-
Slowly add the 10% NaOH solution to the amine solution.[3]
-
Dissolve the benzoyl chloride derivative (1.1 eq.) in DCM and transfer this solution to a dropping funnel.
-
Add the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.[3]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[3]
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization to yield the pure benzamide derivative.[3]
Visualizations
Caption: General experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. testbook.com [testbook.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. growingscience.com [growingscience.com]
Troubleshooting low yield in Benzamide Derivative 1 synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of benzamide (B126) derivatives, with a focus on addressing low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzamide derivatives?
A1: The most prevalent methods for synthesizing benzamide derivatives include:
-
Coupling Agent-Mediated Synthesis: This is a widely used method that involves reacting a carboxylic acid with an amine in the presence of a coupling reagent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium/aminium salts like HATU and HBTU.[1][2][3] Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and reduce racemization.[2][3]
-
Schotten-Baumann Reaction: This method involves the reaction of an acyl chloride (e.g., benzoyl chloride) with an amine in the presence of a base.[3][4] It is a classic and often effective method, particularly for simple benzamides.[2]
-
Direct Amidation: This involves the direct condensation of a carboxylic acid and an amine, which typically requires high temperatures to drive off water.[2][5] Catalysts like boric acid can be used to facilitate this reaction under milder conditions.[3][6]
Q2: I'm observing a very low yield in my benzamide synthesis. What are the likely causes?
A2: Low yields in benzamide synthesis can stem from several factors, including:
-
Incomplete Reaction: The reaction may not have proceeded to completion.[7][8]
-
Poor Quality of Starting Materials: Impurities or moisture in reagents can lead to side reactions.[7][8]
-
Side Reactions: Undesired reactions can consume starting materials or the desired product.[1][2]
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.[7]
Q3: My reaction mixture shows the presence of unreacted starting materials. How can I improve the reaction conversion?
A3: To improve reaction conversion, consider the following:
-
Reaction Time and Temperature: Extend the reaction time or cautiously increase the temperature.[7][8] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[8]
-
Stoichiometry: Ensure you are using the correct stoichiometric amounts of your reagents. Sometimes, using a slight excess of the amine can help drive the reaction to completion by ensuring the complete consumption of the acylating agent.[7]
-
Choice of Reagents: For challenging couplings, especially with sterically hindered or electron-deficient substrates, using more powerful coupling reagents like HATU may be necessary.[2][9]
Q4: I suspect side reactions are occurring. What are the common byproducts and how can I minimize them?
A4: Common side reactions and mitigation strategies are summarized in the table below.
| Side Reaction/Byproduct | Cause | How to Minimize |
| Benzoic Acid | Hydrolysis of the acyl chloride (e.g., benzoyl chloride) due to moisture.[1][3][7][8] | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8] In the Schotten-Baumann reaction, slow, dropwise addition of the acyl chloride can minimize hydrolysis.[7] |
| N-acylurea | Reaction of the activated carboxylic acid intermediate with a carbodiimide (B86325) coupling reagent (e.g., DCC).[2] | Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture to trap the activated intermediate.[3] |
| Guanidinium Byproduct | The amine nucleophile reacts with uronium/aminium-based coupling reagents like HBTU or HATU.[1] | Pre-activate the carboxylic acid with the coupling reagent before adding the amine. Use a sterically hindered, weaker base like 2,6-lutidine instead of triethylamine.[1] |
| Racemization | Loss of stereochemical integrity at a chiral center, particularly when coupling amino acids.[2][10] | Use milder coupling reagents and bases. The addition of HOBt can also suppress racemization.[2][3] |
| N,N-dibenzoylaniline | Occurs in reactions with aniline (B41778) when an excess of benzoyl chloride is used.[7] | Avoid using a large excess of the acylating agent.[7] |
Q5: How can I effectively purify my benzamide derivative?
A5: Purification strategies depend on the properties of your product and the impurities present:
-
Aqueous Workup: This is a crucial step to remove water-soluble byproducts and unreacted reagents. It typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated sodium bicarbonate solution), and brine.[2][7]
-
Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical to maximize recovery.[7][10]
-
Column Chromatography: This is a standard technique for separating the desired product from impurities with different polarities.[7]
-
Trituration: If your product is an oil that won't crystallize, triturating it with a non-polar solvent like hexane (B92381) can sometimes induce crystallization.[7]
Troubleshooting Guides
Issue 1: Low Yield When Using a Coupling Reagent (e.g., EDC, DCC)
| Symptom | Possible Cause | Suggested Solution |
| Low product yield with unreacted starting materials. | Inefficient activation of the carboxylic acid.[10] | * Increase the amount of coupling reagent slightly. * Consider adding an activating agent like HOBt.[3] * For sterically hindered substrates, switch to a more potent coupling reagent like HATU.[2] |
| Presence of an insoluble white precipitate. | Formation of dicyclohexylurea (DCU) byproduct when using DCC.[3][10] | * Filter the reaction mixture before workup to remove the DCU. * Consider using a water-soluble carbodiimide like EDC, where the urea (B33335) byproduct can be removed with an aqueous wash.[3][10] |
| Product is contaminated with a compound of similar mass to the coupling reagent. | Formation of N-acylurea byproduct.[2] | Add HOBt to the reaction to suppress this side reaction.[3] |
Issue 2: Low Yield in a Schotten-Baumann Reaction (Using Acyl Chloride)
| Symptom | Possible Cause | Suggested Solution |
| Low product yield and presence of benzoic acid. | Hydrolysis of the benzoyl chloride.[3][7] | * Ensure all glassware, solvents, and reagents are anhydrous. * Perform the reaction under an inert atmosphere. * Add the benzoyl chloride slowly and at a low temperature (e.g., 0 °C).[7] |
| Reaction stalls; starting amine is still present. | Protonation of the amine by the generated HCl, making it non-nucleophilic.[3][7] | Ensure a sufficient amount of base (e.g., aqueous NaOH, pyridine, or triethylamine) is used to neutralize the HCl.[3][8] |
| Formation of an oil instead of a solid precipitate. | Presence of impurities or a low-melting eutectic mixture.[3] | * Try to induce crystallization by scratching the inside of the flask with a glass rod. * Add a seed crystal of the pure product if available. * If the oil persists, perform an extraction and attempt purification by recrystallization from a different solvent system.[3] |
Experimental Protocols
Protocol 1: General Procedure for Benzamide Synthesis using a Coupling Reagent (EDC/HOBt)
This protocol describes a general method for the coupling of a carboxylic acid and an amine.
-
Dissolve the benzoic acid derivative (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent such as DMF or DCM under an inert atmosphere.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.[2]
-
In a separate flask, dissolve the amine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) in the same anhydrous solvent.[2]
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.[2][7]
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography or recrystallization.[2][7]
Protocol 2: General Procedure for Benzamide Synthesis via the Schotten-Baumann Reaction
This protocol outlines the synthesis of a benzamide from an acyl chloride and an amine.
-
Dissolve the amine (1 equivalent) in a suitable solvent (e.g., DCM or a biphasic system of an organic solvent and aqueous base).
-
Add a base (e.g., aqueous NaOH, pyridine, or triethylamine, 2-3 equivalents) to the amine solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the benzoyl chloride derivative (1.1 equivalents) dropwise to the stirred mixture over 15-20 minutes.[8] The reaction is often exothermic, so maintain the temperature.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an appropriate amount of time (can range from 15 minutes to several hours, monitor by TLC).[4][7][8]
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.[7]
-
If the product remains in solution, perform an aqueous workup by separating the organic layer, washing with dilute acid, dilute base, and brine, then drying and concentrating.
-
Recrystallize the crude product from a suitable solvent (e.g., hot water or ethanol/water) to obtain the pure benzamide.[4][7]
Visualizations
Caption: General experimental workflow for benzamide synthesis.
Caption: Troubleshooting workflow for low benzamide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic chemistry - Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Benzamide Derivative 1 stability issues in DMSO solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Benzamide Derivative 1 in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO. What could be the issue?
A1: Several factors can affect the solubility of this compound in DMSO:
-
Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the inhibitor.
-
DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can decrease the solubility of many organic compounds.[1][2]
-
Temperature: Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) and vortexing or sonication can aid dissolution.[1] However, be cautious as excessive heat may degrade the compound.
-
Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO.[1]
Q2: I observed precipitation in my this compound DMSO stock solution after storage. What should I do?
A2: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue.[1] Before use, ensure the compound is fully redissolved after thawing, which can be done by vortexing and visual inspection.[2] If precipitation persists, it is recommended to prepare a fresh stock solution. To avoid this, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3]
Q3: How should I store my this compound stock solutions in DMSO for optimal stability?
A3: Proper storage is crucial for maintaining the integrity of your compound. For long-term storage (months to years), it is recommended to store aliquoted stock solutions at -80°C.[3] For short-term storage (weeks to months), -20°C is suitable.[3] Avoid storing DMSO stock solutions at 4°C or room temperature for extended periods, as this can lead to faster degradation and water absorption.[3]
Q4: Can the absorbed water in DMSO affect the stability of this compound?
A4: Yes, the presence of water in DMSO can lead to the hydrolysis of susceptible compounds, including those with amide functional groups.[2][4] DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[2][5] It is crucial to use anhydrous DMSO and handle it in a low-humidity environment to minimize water absorption.[2]
Q5: I suspect my this compound is degrading in the DMSO stock. How can I confirm this?
A5: You can confirm degradation by performing a stability study using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This involves analyzing an aliquot of your stock solution over time to monitor for a decrease in the parent compound peak and the appearance of new peaks that could correspond to degradation products.[6]
Troubleshooting Guides
Issue: Inconsistent experimental results with this compound.
-
Possible Cause 1: Degradation of the compound in DMSO stock.
-
Possible Cause 2: Precipitation of the compound upon dilution into aqueous media.
-
Solution: Benzamide derivatives can have low solubility in aqueous buffers.[3] To avoid precipitation, perform serial dilutions. First, dilute the DMSO stock solution in a small volume of your assay medium, vortex gently, and then add this intermediate dilution to the final volume of the medium.[3] Also, ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid both cell toxicity and compound precipitation.[3][5]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mM) |
| DMSO (Anhydrous) | 25 | >100 |
| DMSO (Anhydrous) | 37 | >150 |
| PBS (pH 7.4) | 25 | 0.05 |
| Cell Culture Medium + 10% FBS | 37 | 0.1 |
Note: Data is illustrative for "this compound". Actual solubility should be experimentally determined.
Table 2: Stability of this compound (10 mM in Anhydrous DMSO)
| Storage Temperature | Time Point | Percent Remaining (%) | Degradation Products Detected |
| Room Temperature (25°C) | 24 hours | 98.2 | Minor |
| Room Temperature (25°C) | 1 week | 91.5 | Yes |
| 4°C | 1 week | 99.1 | Minimal |
| 4°C | 1 month | 95.3 | Yes |
| -20°C | 1 month | 99.8 | No |
| -20°C | 6 months | 98.9 | Minimal |
| -80°C | 6 months | >99.5 | No |
| -80°C | 2 years | 99.2 | No |
| 10 Freeze-Thaw Cycles (-80°C to RT) | - | 99.4 | No |
Note: Data is illustrative for "this compound". Stability can be compound-specific and should be verified experimentally.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO (≥99.9% purity), sterile amber glass or polypropylene (B1209903) vials, calibrated balance, vortex mixer, and sonicator (optional).[1][6]
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of the compound powder in a sterile vial. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution for 1-2 minutes to facilitate dissolution.[1] e. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it to 37°C in a water bath, followed by vortexing.[1] f. Visually inspect the solution to ensure it is clear and free of particulate matter. g. For storage, aliquot the stock solution into single-use volumes and store at -20°C for short-term use or -80°C for long-term storage.[1][3]
Protocol 2: HPLC Method for Stability Assessment of this compound
-
Objective: To determine the stability of this compound in a DMSO stock solution over time.[1]
-
Procedure: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1. b. At Time = 0, take an aliquot of the stock solution, dilute it to an appropriate concentration (e.g., 10 µM) with mobile phase, and inject it into the HPLC system. c. Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).[3] d. At specified time points (e.g., 24 hours, 1 week, 1 month), take another aliquot from the stock solution, prepare the sample in the same manner as the Time = 0 sample, and analyze it by HPLC. e. Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at Time = 0 to calculate the percentage of the compound remaining.[6] Monitor for the appearance of new peaks, which may indicate degradation products. The percentage remaining is calculated as: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.[6]
Mandatory Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound in DMSO.
Caption: Potential degradation pathways for this compound in DMSO solution.
References
Technical Support Center: Synthesis of Benzamide Derivative 1
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of Benzamide (B126) Derivative 1. Below are frequently asked questions, detailed troubleshooting guides, and experimental protocols to help minimize side reactions and improve overall yield and purity.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for synthesizing benzamide derivatives? A1: The most prevalent methods include the Schotten-Baumann reaction, which involves reacting an amine with benzoyl chloride, and coupling agent-mediated synthesis, which joins a carboxylic acid and an amine using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] Direct thermal condensation of carboxylic acids and amines is also possible but often requires high temperatures.[2][3]
Q2: What are the primary sources of impurities in my benzamide synthesis? A2: Impurities can arise from several sources.[4] In the Schotten-Baumann reaction, the primary impurity is often benzoic acid, formed from the hydrolysis of benzoyl chloride.[1] When using coupling agents, byproducts from the reagents themselves (like dicyclohexylurea from DCC) are a common issue.[4] Other sources include unreacted starting materials and side-products from undesired chemical transformations, such as the dehydration of a primary amide to a nitrile.[4]
Q3: My reaction yield is very low. What are the common causes? A3: Low yields can be attributed to several factors. In the Schotten-Baumann reaction, this is often due to the hydrolysis of the benzoyl chloride starting material or the protonation of the amine by the hydrochloric acid byproduct, which renders it non-nucleophilic.[1] For coupling agent-mediated reactions, low yields can result from insufficient activation of the carboxylic acid or steric hindrance from bulky substituents on either the acid or the amine.[4]
Q4: How can I effectively remove unreacted starting materials and coupling agent byproducts? A4: Purification strategies depend on the properties of the product and impurities. Unreacted carboxylic acid can often be removed by washing the organic layer with a mild aqueous base, such as a sodium bicarbonate solution.[5] Urea-based byproducts from coupling agents can sometimes be removed by filtration if they are insoluble, or through careful column chromatography.[6] Recrystallization from a suitable solvent is a powerful technique for purifying solid benzamide products from soluble impurities.[4]
Q5: An oil has formed in my reaction instead of a solid precipitate. What should I do? A5: The formation of an oil can occur due to the presence of impurities or if the product has a low melting point.[1] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent-air interface.[1] Alternatively, "seeding" the oil with a tiny crystal of the pure product, if available, can initiate crystallization.[6] Trituration with a non-polar solvent like hexane (B92381) may also help solidify the product.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Hydrolysis of Benzoyl Chloride: The acylating agent has reacted with moisture.[1] 2. Amine Deactivation: The amine starting material has been protonated by an acid byproduct (e.g., HCl).[1] 3. Inefficient Amide Bond Formation: The coupling reagent is not effectively activating the carboxylic acid.[4] | 1. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Add a sufficient amount of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to neutralize any acid generated during the reaction.[1][6] 3. Switch to a different coupling reagent or add an activator like 1-Hydroxybenzotriazole (HOBt). Consider increasing the reaction temperature or time.[4] |
| Product is an Oil, Not a Solid | 1. Presence of Impurities: Contaminants are preventing the product from crystallizing.[1] 2. Low Melting Point: The product may naturally be an oil or have a melting point near room temperature.[1] | 1. Attempt to induce crystallization by scratching the flask with a glass rod or seeding with a pure crystal.[6] 2. Purify the oil using column chromatography. If the product is still an oil, triturate with a non-polar solvent like hexane to try and force precipitation.[6] |
| Presence of Unreacted Starting Material | 1. Incomplete Reaction: Reaction has not gone to completion due to insufficient time, temperature, or reagent stoichiometry.[4] 2. Steric Hindrance: Bulky groups on the carboxylic acid or amine are slowing the reaction rate.[4] | 1. Monitor the reaction using TLC or LC-MS to confirm completion. Consider using a slight excess of the amine to ensure the complete consumption of the acylating agent.[6] 2. Increase the reaction time and/or temperature. If the reaction still does not proceed, a more potent coupling agent may be required.[4] |
| Formation of Nitrile Byproduct | 1. Dehydration of Primary Amide: This side reaction can occur, particularly at elevated temperatures or with certain coupling reagents.[4] | 1. Lower the reaction temperature to reduce the rate of the dehydration side reaction.[4] 2. Choose a coupling reagent less prone to promoting dehydration. |
Data Presentation: Comparison of Synthesis Methods
| Method | Typical Reagents | Advantages | Disadvantages | Typical Yield |
| Schotten-Baumann Reaction | Benzoyl Chloride, Amine, Aqueous Base (e.g., NaOH)[1] | Fast and often high-yielding for simple substrates. Reagents are readily available. | Generates HCl byproduct which must be neutralized.[1] Benzoyl chloride is moisture-sensitive.[1] Not suitable for acid-sensitive functional groups. | 60-95%[7] |
| EDC/HOBt Coupling | Carboxylic Acid, Amine, EDC, HOBt, Organic Base (e.g., DIPEA)[6] | Milder conditions, compatible with a wider range of functional groups. Low risk of racemization for chiral substrates.[8] | Coupling agents and byproducts must be removed.[4] Reagents are more expensive than those for Schotten-Baumann. | 70-98%[9] |
| Direct Thermal Amidation | Carboxylic Acid, Amine | Atom-economical (only water as a byproduct).[2] No coupling agents needed. | Requires high temperatures (often >150 °C), limiting substrate scope.[2][10] | Variable, can be high for suitable substrates.[11] |
Experimental Protocols
Protocol 1: General Schotten-Baumann Synthesis of Benzamide Derivative 1
This protocol describes the synthesis of a benzamide derivative from a substituted benzoyl chloride and an amine.
-
Preparation: In a conical flask, dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or a biphasic system with 10% aqueous NaOH).[1] Cool the mixture in an ice bath (0-5 °C).
-
Reaction: Slowly add the substituted benzoyl chloride (1.1 equivalents) dropwise to the cooled, stirring amine solution. Maintain the temperature below 10 °C during the addition, as the reaction is exothermic.[5][10]
-
Stirring: After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[9]
-
Workup: If using a biphasic system, separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[1]
Protocol 2: EDC-Mediated Synthesis of this compound
This protocol outlines the synthesis using a carboxylic acid and an amine with EDC as a coupling agent.
-
Preparation: Dissolve the carboxylic acid (1.0 equivalent), the amine (1.2 equivalents), and HOBt (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[6]
-
Activation: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).[6]
-
Coupling: Slowly add EDC hydrochloride (1.2 equivalents) to the reaction mixture. Stir at 0 °C for 30 minutes.[6]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.[6]
-
Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[6]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure this compound.[6][9]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Desired reaction pathway vs. a common hydrolysis side reaction.
Caption: A logical workflow for troubleshooting synthesis outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0974576A2 - Method of producing benzamide derivatives - Google Patents [patents.google.com]
- 10. globalconference.info [globalconference.info]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Resistance to Benzamide Derivative 1 in Cell Lines
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to Benzamide (B126) Derivative 1 in their cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you understand and overcome resistance.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing increasing resistance to Benzamide Derivative 1. What are the potential mechanisms?
A1: Resistance to benzamide derivatives can arise from several mechanisms. One of the most common is the increased efflux of the drug out of the cell by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or ABCG2.[1][2] Other potential mechanisms include alterations in the drug's molecular target, activation of pro-survival signaling pathways like PI3K/AKT/mTOR, and changes in epigenetic regulation.[3]
Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?
A2: The most direct method to determine the overexpression of ABC transporters is through Western blotting, which will allow you to quantify the protein levels of common transporters like P-gp (ABCB1) and ABCG2. You can also perform a functional assay, such as a rhodamine 123 accumulation assay, to assess the activity of these efflux pumps.[1]
Q3: What are the general strategies to overcome resistance to this compound?
A3: Several strategies can be employed to combat resistance. Combination therapy, using this compound with another chemotherapeutic agent that has a different mechanism of action, is a common approach.[4] Another effective strategy is to use an inhibitor of the ABC transporters, which blocks the efflux of the drug from the cell.[1][2] Additionally, developing novel analogs of the benzamide derivative that are less susceptible to resistance mechanisms is a long-term strategy.
Q4: What is a Resistance Index (RI) and how is it calculated?
A4: The Resistance Index (RI) is a quantitative measure of the level of drug resistance in a cell line. It is calculated by dividing the IC50 (half-maximal inhibitory concentration) of the resistant cell line by the IC50 of the parental (sensitive) cell line. A higher RI value indicates a greater degree of resistance.
Q5: Can resistance to this compound be reversed?
A5: In many cases, yes. The use of specific inhibitors of resistance mechanisms, such as efflux pump inhibitors, can restore the sensitivity of the resistant cells to the benzamide derivative.[1][2] This is often referred to as "reversal of resistance."
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound and resistant cell lines.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays (e.g., MTT assay). | - Uneven cell seeding.- Edge effects in the multi-well plate.- Incomplete dissolution of formazan (B1609692) crystals. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Ensure complete mixing of the solubilization solution and visually confirm the dissolution of crystals. |
| No dose-dependent response observed in resistant cells. | - The drug concentrations are not high enough.- The cells have a very high level of resistance.- The assay is not sensitive enough. | - Test a wider and higher range of drug concentrations.- Confirm the resistance mechanism and consider using a combination therapy approach.- Use a more sensitive cell viability assay, such as a luminescence-based assay. |
| Inconsistent results in Western blotting for ABC transporters. | - Poor protein extraction.- Incorrect antibody concentration.- Issues with protein transfer to the membrane. | - Use a lysis buffer optimized for membrane proteins.- Titrate the primary antibody to find the optimal concentration.- Verify transfer efficiency using a Ponceau S stain before blocking. |
| Low yield in co-immunoprecipitation experiments. | - Weak or transient protein-protein interaction.- Inappropriate lysis buffer.- Antibody not suitable for immunoprecipitation. | - Consider using a cross-linking agent to stabilize the interaction.- Use a gentle lysis buffer that preserves protein complexes.- Use an antibody that has been validated for immunoprecipitation. |
Quantitative Data on Benzamide Derivative Resistance and Reversal
The following tables summarize the in vitro efficacy of various benzamide and benzimidazole (B57391) derivatives in sensitive and resistant cancer cell lines, as well as the impact of combination therapies.
Table 1: Cytotoxicity of Benzimidazole Derivatives in Cancer Cell Lines [5]
| Compound | Cell Line | IC50 (µg/mL) |
| Benzimidazole 1 | HCT-116 (Colon) | 28.5 ± 2.91 |
| MCF-7 (Breast) | 31.2 ± 4.49 | |
| Benzimidazole 2 | HCT-116 (Colon) | 16.2 ± 3.85 |
| MCF-7 (Breast) | 30.29 ± 6.39 | |
| Benzimidazole 4 | HCT-116 (Colon) | 24.08 ± 0.31 |
| MCF-7 (Breast) | 8.86 ± 1.10 |
Table 2: Reversal of P-glycoprotein-Mediated Multidrug Resistance by Benzamide and Other Derivatives
| Cell Line | Chemotherapeutic | IC50 (nM) without Modulator | IC50 (nM) with Modulator | Modulator (Concentration) | Fold Reversal | Reference |
| KBV20C | Paclitaxel | >5000 | ~100 | C-4 (10 µM) | >50 | [1] |
| KBV20C | Vincristine | >5000 | ~200 | C-4 (10 µM) | >25 | [1] |
| K562/MDR | Vincristine | - | - | JTV-519 (3 µM) | - | [2] |
| H69/LX4 | Doxorubicin | - | - | XR9051 (0.5 µM) | - | [4] |
| 2780AD | Doxorubicin | - | - | XR9051 (0.5 µM) | - | [4] |
| KB/VCR | Vincristine | - | - | DHA Analog 19 (10 µM) | 13.81 | |
| KB/VCR | Vincristine | - | - | DHA Analog 20 (10 µM) | 10.54 | |
| KB/VCR | Vincristine | - | - | DHA Analog 21 (10 µM) | 11.76 |
Note: "-" indicates that the specific IC50 values were not provided in the abstract, but reversal of resistance was demonstrated.
Table 3: Cytotoxicity of HDAC Inhibitors in Sensitive and Cisplatin-Resistant Ovarian Cancer Cell Lines [6]
| Compound | Cell Line | IC50 (µM) |
| 19i | A2780 | 0.49 |
| A2780 CisR | 0.32 | |
| Vorinostat | A2780 | 0.81 |
| A2780 CisR | 0.65 | |
| Cisplatin | A2780 | 0.70 |
| A2780 CisR | 10.2 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the cytotoxicity of this compound and assessing the reversal of resistance.
Materials:
-
96-well plates
-
Resistant and parental (sensitive) cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resistance modulator (e.g., efflux pump inhibitor) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
For resistance reversal experiments, prepare serial dilutions of this compound in a medium containing a fixed, non-toxic concentration of the resistance modulator.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) and modulator-only control wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Western Blotting for ABC Transporter Expression
This protocol is for detecting the expression levels of ABC transporters like P-glycoprotein.
Materials:
-
Cell lysates from resistant and parental cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-P-glycoprotein)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Co-Immunoprecipitation (Co-IP) for Signaling Pathway Analysis
This protocol is for investigating the interaction of proteins within a signaling pathway.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody specific to the "bait" protein
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein for several hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., by boiling in Laemmli sample buffer).
-
Analysis by Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.
Visualizations of Key Pathways and Workflows
References
- 1. Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of P-glycoprotein mediated multidrug resistance by a newly synthesized 1,4-benzothiazipine derivative, JTV-519 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
Technical Support Center: Purification of Benzamide Derivative 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of "Benzamide Derivative 1," a representative substituted benzamide (B126).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the crude reaction mixture of this compound?
A1: Impurities in crude this compound typically originate from unreacted starting materials, byproducts of coupling reagents, and side reactions. Common contaminants include:
-
Unreacted Starting Materials: Residual benzoic acid derivative and the corresponding amine are frequent impurities.[1]
-
Coupling Reagent Byproducts: If carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used, the corresponding urea (B33335) byproducts (e.g., dicyclohexylurea - DCU) are common.[1]
-
Hydrolysis Products: The starting benzoyl chloride (if used) can hydrolyze to benzoic acid, which will be present in the crude product.
-
Side-Reaction Products: Depending on the specific reaction conditions, side reactions such as diacylation of the amine can occur, especially if an excess of the acylating agent is used.[1]
Q2: My crude this compound is an oil and will not crystallize. What can I do?
A2: The oily nature of a product often indicates the presence of impurities that lower its melting point and inhibit crystallization. Several techniques can be employed to induce solidification:
-
Trituration: This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. Non-polar solvents like hexanes are often effective for this purpose. The process can help to wash away impurities and encourage the product to solidify.
-
Seeding: If you have a small crystal of pure this compound, adding it to the oil can initiate crystallization by providing a nucleation site.
-
Solvent Removal: Ensure all residual solvents from the reaction and workup are thoroughly removed under high vacuum, as they can prevent crystallization.
Q3: After column chromatography, my fractions containing this compound are still impure. What could be the problem?
A3: Co-elution of impurities with the desired product is a common challenge in chromatography. This can occur if the polarity of the impurity is very similar to that of your product.[2] Consider the following troubleshooting steps:
-
Optimize the Eluent System: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides better separation between your product and the impurity.
-
Change the Stationary Phase: If silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Gradient Elution: If you are using isocratic elution (a constant solvent mixture), switching to a gradient elution (where the solvent composition changes over time) can improve resolution.
Q4: I am observing persistent colored impurities in my final product. How can these be removed?
A4: Colored impurities often arise from oxidation or other side reactions. They can sometimes be challenging to remove by standard chromatography or recrystallization alone. The following methods can be effective:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can adsorb colored impurities. The carbon is then removed by hot filtration. Be cautious not to use an excessive amount, as it can also adsorb your desired product.
-
Potassium Permanganate (B83412) Treatment: For stubborn colors, a dilute solution of potassium permanganate can be used to oxidize the colored impurities in a boiling aqueous solution of your compound. The resulting manganese dioxide is then removed. This method is only suitable if your product is stable to oxidation.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
-
Symptom: A significant loss of product is observed after the recrystallization process.
-
Possible Cause 1: The chosen recrystallization solvent is too good a solvent for this compound at room temperature, leading to a substantial amount of product remaining in the mother liquor.
-
Solution 1: Perform a thorough solvent screen to identify a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] Common solvents for benzamides include ethanol, water, or mixtures thereof.[1]
-
Possible Cause 2: Too much solvent was used during the dissolution step.
-
Solution 2: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding the solvent in small portions is recommended.
-
Possible Cause 3: The cooling process was too rapid, leading to the formation of small, impure crystals that were lost during filtration.
-
Solution 3: Allow the hot solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Subsequently, the flask can be placed in an ice bath to maximize the yield.
Issue 2: Presence of Dicyclohexylurea (DCU) Impurity
-
Symptom: A white, insoluble precipitate is observed in the reaction mixture and persists in the final product. NMR or LC-MS analysis confirms the presence of DCU.
-
Possible Cause: Incomplete removal of the DCU byproduct from a DCC-mediated coupling reaction.
-
Solution: DCU is largely insoluble in many common organic solvents. Most of it can be removed by filtering the reaction mixture before the aqueous workup. If DCU persists, it can often be removed by recrystallization from a suitable solvent, as its solubility characteristics are different from most benzamide products.
Data Presentation
Table 1: Recrystallization Solvent Screening for this compound
| Solvent System (v/v) | Solubility at 25 °C | Solubility at 78 °C (Ethanol) / 100 °C (Water) | Crystal Formation upon Cooling | % Recovery (Hypothetical) | Purity by HPLC (Hypothetical) |
| Ethanol | Sparingly Soluble | Very Soluble | Good, well-defined needles | 85% | 99.5% |
| Water | Insoluble | Sparingly Soluble | Poor, fine powder | 60% | 98.0% |
| Ethanol/Water (1:1) | Slightly Soluble | Soluble | Good, small needles | 78% | 99.2% |
| Acetone | Soluble | Very Soluble | Poor, product oiled out | N/A | N/A |
| Hexanes | Insoluble | Insoluble | No dissolution | N/A | N/A |
Table 2: Optimization of Column Chromatography for this compound Purification
| Stationary Phase | Eluent System (v/v) | Elution Mode | Retention Factor (k') of this compound (Hypothetical) | Separation Factor (α) from Major Impurity (Hypothetical) | Purity by HPLC (Hypothetical) |
| Silica Gel | Hexane:Ethyl Acetate (B1210297) (7:3) | Isocratic | 2.5 | 1.2 | 97.5% |
| Silica Gel | Hexane:Ethyl Acetate (Gradient 10-50% Ethyl Acetate) | Gradient | 3.1 | 1.8 | 99.8% |
| Alumina | Dichloromethane:Methanol (98:2) | Isocratic | 1.8 | 1.1 | 96.0% |
| C18 (Reverse Phase) | Acetonitrile:Water (6:4) | Isocratic | 4.2 | 1.5 | 99.0% |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) while stirring until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
Protocol 2: Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully loaded onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Many benzamide derivatives are known to be biologically active, often targeting specific signaling pathways. For instance, several benzamide-containing compounds are known to be Histone Deacetylase (HDAC) inhibitors, which play a role in cancer therapy by altering gene expression.
Caption: HDAC Inhibition Pathway by this compound.
Caption: Purification Troubleshooting Workflow.
References
How to increase the bioavailability of Benzamide Derivative 1
Technical Support Center: Benzamide (B126) Derivative 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when seeking to enhance the oral bioavailability of Benzamide Derivative 1.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability, and why is it a concern for this compound?
A1: Bioavailability refers to the fraction of an administered drug dose that reaches the systemic circulation in an unchanged form. For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids.[1] Many benzamide compounds, including this compound, are characterized by a crystalline structure and poor aqueous solubility, which limits their dissolution rate.[1][2] This low solubility is a primary factor for poor and variable oral absorption, which can compromise therapeutic efficacy.[1]
Q2: What are the principal strategies for enhancing the bioavailability of a poorly soluble compound like this compound?
A2: Strategies primarily focus on improving the solubility and dissolution rate of the active pharmaceutical ingredient (API).[1] These approaches can be broadly divided into physical and chemical modifications.[1] Common strategies include:
-
Particle Size Reduction: Increasing the drug's surface area through micronization or nanonization.[1][3]
-
Solid-State Modification: Disrupting the stable crystal lattice by creating amorphous solid dispersions (ASDs) or co-crystals.[4][5]
-
Complexation: Using agents like cyclodextrins to form water-soluble inclusion complexes.[3]
-
Lipid-Based Formulations: Dissolving the drug in oils and surfactants to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[6][7]
-
Chemical Modification: Creating more soluble prodrugs or salt forms.[2][8][9]
Q3: How do I select the most appropriate enhancement strategy for this compound?
A3: The optimal strategy depends on the specific physicochemical properties of this compound, such as its melting point, dose, LogP, thermal stability, and available functional groups. A systematic approach, as outlined in the workflow diagram below, is recommended. For example, if the compound has ionizable groups, salt formation is a viable initial step.[2] If it is thermally stable, hot-melt extrusion to form an amorphous solid dispersion could be effective.[3]
Q4: My compound is a substrate for efflux transporters like P-glycoprotein (P-gp). How does this affect bioavailability, and what can be done?
A4: Efflux transporters like P-gp actively pump drugs out of intestinal cells and back into the gastrointestinal lumen, reducing net absorption and bioavailability.[2] Co-administration with a P-gp inhibitor can reduce this efflux, leading to increased intracellular drug concentrations and enhanced bioavailability.[10] A bidirectional Caco-2 permeability assay can confirm if your compound is a P-gp substrate; an efflux ratio significantly greater than 2 is a strong indicator.[2]
Strategy Selection and Troubleshooting
The process of selecting a bioavailability enhancement technique requires careful consideration of the drug's properties. The following workflow provides a logical approach to this selection process.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
Issue 1: Particle size reduction (nanonization) does not improve the dissolution rate as expected.
| Potential Cause | Troubleshooting Step |
| Agglomeration | Nanoparticles have high surface energy and can re-aggregate, which negates the benefit of increased surface area.[1] Action: Ensure an effective stabilizer (e.g., surfactant or polymer) is used in the nanosuspension to prevent agglomeration. Confirm particle size post-formulation using Dynamic Light Scattering (DLS).[1] |
| Poor Wettability | If the nanoparticle surface is hydrophobic, it may not be easily wetted by the aqueous dissolution medium.[1] Action: Incorporate a wetting agent or surfactant into the formulation or the dissolution medium to improve wettability.[1][11] |
| Insufficient Energy Input | The milling or homogenization process may not have provided enough energy to achieve the target particle size. Action: Optimize the process parameters, such as increasing milling time, pressure, or the number of cycles in high-pressure homogenization. |
Issue 2: The Amorphous Solid Dispersion (ASD) is physically unstable and recrystallizes over time.
| Potential Cause | Troubleshooting Step |
| Drug-Polymer Immiscibility | The drug and polymer may not be fully miscible, leading to phase separation and crystallization.[2] Action: Use Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg), which indicates miscibility. If immiscible, select a different polymer with better interaction potential (e.g., hydrogen bonding), such as PVP or HPMC-AS.[1][2] |
| High Drug Loading | Exceeding the solubility of the drug in the polymer matrix increases the thermodynamic driving force for crystallization. Action: Prepare dispersions with lower drug loading and re-evaluate physical stability using Powder X-Ray Diffraction (PXRD) over time.[2] |
| Improper Storage Conditions | High temperature and humidity can plasticize the polymer, increasing molecular mobility and facilitating recrystallization.[2] Action: Store the ASD formulation under controlled conditions, specifically below its Tg and at low relative humidity.[2] |
Issue 3: The Self-Emulsifying Drug Delivery System (SEDDS) appears cloudy or shows phase separation upon dilution.
| Potential Cause | Troubleshooting Step |
| Poor Emulsification | The formulation has an incorrect ratio of oil, surfactant, and co-solvent, leading to the formation of large, unstable emulsion droplets.[1] Action: Systematically optimize the excipient ratios by constructing a ternary phase diagram to identify the region that forms a stable and fine microemulsion upon dilution. |
| Drug Precipitation | The drug may be precipitating out of the formulation upon dilution in the aqueous medium because the diluted excipients can no longer maintain its solubility. Action: Assess the drug's solubility in different ratios of excipients and water. Consider adding a precipitation inhibitor, such as HPMC, to the formulation. |
| Excipient Incompatibility | The chosen oil, surfactant, or co-solvent may not be fully compatible, leading to instability. Action: Screen a wider range of excipients. Ensure all components are mutually miscible before incorporating the drug. |
Data Summary Tables
The following tables present hypothetical but representative data to illustrate the potential improvements in key bioavailability-related parameters when applying different formulation strategies to this compound.
Table 1: Comparison of Physicochemical Properties of Different Formulations
| Formulation Strategy | Solubility (µg/mL in pH 6.8 buffer) | Dissolution (Time to 85% release, min) | Physical Stability (at 40°C/75% RH) |
| Unprocessed API | 2.5 | > 120 | High |
| Micronized API | 8.1 | 90 | High |
| Nanosuspension | 25.3 | 30 | Stabilizer Dependent |
| Amorphous Solid Dispersion (20% drug in PVP) | 150.2 | 15 | Prone to Recrystallization |
| Co-crystal (with Glutaric Acid) | 45.8 | 45 | High |
| SEDDS Formulation | > 500 (in formulation) | < 10 | High |
Table 2: Comparison of In Vivo Pharmacokinetic Parameters in Rats
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Unprocessed API (Aqueous Suspension) | 150 | 4.0 | 950 | 100 (Reference) |
| Nanosuspension | 420 | 2.0 | 2,660 | 280 |
| Amorphous Solid Dispersion | 980 | 1.0 | 5,130 | 540 |
| SEDDS Formulation | 1,250 | 0.75 | 6,460 | 680 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
This protocol is designed to assess the dissolution rate of this compound from a formulated product.
-
Media Preparation: Prepare 900 mL of the desired dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8) and deaerate by heating and vacuum or by sonication.[1][12]
-
Apparatus Setup: Assemble the USP Apparatus 2 (Paddle). Place the dissolution vessels in the water bath and allow the medium to equilibrate to 37 ± 0.5°C.[1] Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).[1][11]
-
Sample Introduction: Place a precisely weighed amount of the formulation (e.g., tablet, capsule, or powder) into each vessel.[1]
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle and the surface of the medium, not less than 1 cm from the vessel wall. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF), ensuring no drug adsorbs to the filter material. Analyze the filtrate for the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the volume replacement.
Caption: Experimental workflow for in vitro dissolution testing.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This method is suitable for thermally labile compounds.
-
Solubilization: Weigh appropriate amounts of this compound and a carrier polymer (e.g., PVP K30, HPMC-AS). Dissolve both components completely in a suitable volatile solvent or co-solvent system (e.g., methanol, acetone, or a mixture thereof).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The water bath temperature should be kept as low as possible while allowing for efficient evaporation (e.g., 40-50°C).
-
Drying: Once a solid film or powder is formed, transfer the material to a vacuum oven and dry for 24-48 hours at a controlled temperature (e.g., 40°C) to remove any residual solvent.
-
Processing: Gently scrape the dried solid dispersion from the flask. Mill or sieve the material to obtain a fine powder with a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using PXRD (absence of Bragg peaks) and DSC (presence of a single Tg).[2] Store in a desiccator to prevent moisture-induced recrystallization.[2]
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the oral bioavailability of a formulation. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (or other appropriate species) for at least one week before the study.[13] Fast the animals overnight (8-12 hours) with free access to water.[13]
-
Dosing Groups: Divide animals into groups (n=5-6 per group).
-
Group 1 (IV): Administer this compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO) via intravenous bolus injection (e.g., into the tail vein) to determine absolute bioavailability.[14]
-
Group 2 (Oral Reference): Administer the unformulated API as an aqueous suspension via oral gavage.
-
Group 3+ (Oral Test): Administer the test formulations (e.g., nanosuspension, ASD, SEDDS) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from a suitable site (e.g., saphenous or tail vein) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Extract this compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction). Quantify the drug concentration using a validated LC-MS/MS method.[2]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters, including Cmax, Tmax, and AUC, for each group.[14] Calculate the relative oral bioavailability of the test formulations compared to the reference suspension.
Caption: Mechanism of bioavailability enhancement by a SEDDS formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fip.org [fip.org]
- 13. scispace.com [scispace.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Stabilizing Benzamide Derivative 1 Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the agglomeration of Benzamide Derivative 1 nanoparticles during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of agglomeration in my this compound nanoparticle suspension?
Agglomeration of this compound nanoparticles is a common challenge stemming from their high surface-area-to-volume ratio, which makes them thermodynamically unstable.[1] The primary drivers for agglomeration include:
-
Inadequate Electrostatic Repulsion: Insufficient surface charge on the nanoparticles allows attractive forces, such as van der Waals forces, to dominate, leading to clumping.[1][2] The pH of the synthesis medium is a critical factor influencing surface charge.[1][3]
-
Ineffective Steric Hindrance: Without a protective layer, nanoparticles can come into close contact and aggregate. Capping agents or stabilizers provide this necessary steric barrier.[1][4] The absence, incorrect choice, or insufficient concentration of a capping agent is a common cause of agglomeration.[1]
-
Suboptimal Synthesis and Storage Conditions: Parameters such as temperature, stirring rate, reactant concentration, and storage methods can significantly impact nanoparticle stability.[1][4][5] For instance, inappropriate temperatures can alter the kinetics of particle growth and the effectiveness of stabilizers.[4]
Q2: How can I prevent the agglomeration of my this compound nanoparticles?
Preventing agglomeration involves controlling the interplay of repulsive and attractive forces between nanoparticles. Key strategies include:
-
Electrostatic Stabilization: This involves modifying the nanoparticle surface to create a net positive or negative charge, leading to electrostatic repulsion. Adjusting the pH or using charged molecules can achieve this. A zeta potential value above +30 mV or below -30 mV is generally considered suitable for preventing agglomeration.[6]
-
Steric Stabilization: This method utilizes polymers or large molecules (stabilizers) that adsorb onto the nanoparticle surface, forming a protective layer that physically prevents the particles from getting too close.[2][5][7]
-
Electrosteric Stabilization: This approach combines both electrostatic and steric stabilization mechanisms for enhanced stability.
-
Surface Modification: Coating nanoparticles with materials like silica (B1680970) (SiO2) or polymers such as polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) can form a core-shell structure that reduces the tendency to agglomerate.[5]
-
Control of Synthesis Parameters: Optimizing factors like precursor addition rate, temperature, and mixing intensity can promote the formation of smaller, more uniform, and stable nanoparticles.[4]
-
Post-Synthesis Handling: Using appropriate purification methods like dialysis or gentle centrifugation and resuspension can prevent the removal of stabilizing agents.[4] Sonication can be employed to break up soft agglomerates.[6][8]
Q3: What are suitable stabilizing agents for this compound nanoparticles?
The choice of stabilizer is critical and depends on the solvent system and the desired properties of the final nanoparticle formulation. For organic nanoparticles like this compound, common stabilizers include:
-
Polymers: Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), and Poloxamers are frequently used to provide steric stabilization.[5][9]
-
Surfactants: Both ionic and non-ionic surfactants can be effective. They work by forming a molecular film on the particle surface and reducing surface tension.[5]
-
Small Molecules: Citric acid can be used to impart a negative surface charge, leading to electrostatic repulsion.[5][10]
Troubleshooting Guide: Agglomeration of this compound Nanoparticles
This guide provides a structured approach to diagnosing and resolving common issues with nanoparticle agglomeration.
| Observation | Potential Cause | Recommended Solution |
| Immediate and severe agglomeration upon synthesis. | Ineffective or insufficient stabilizer. | - Increase the concentration of the stabilizing agent.- Switch to a different stabilizer with better affinity for this compound.- Ensure the stabilizer is added at the appropriate stage of the synthesis. |
| Incorrect pH of the medium. | - Measure and adjust the pH of the reaction mixture to achieve a higher surface charge (optimal pH to be determined empirically). | |
| High precursor concentration. | - Reduce the concentration of the this compound precursor.- Employ a slower addition rate of the precursor solution.[4] | |
| Gradual agglomeration over time in storage. | Inadequate long-term stabilization. | - Add a secondary, long-term stabilizer such as PEG or PVP to the nanoparticle suspension.[5] |
| Improper storage conditions. | - Store the nanoparticle suspension at a lower temperature (e.g., 4°C) to reduce Brownian motion and collision frequency.[6] | |
| Microbial contamination. | - If applicable, filter-sterilize the suspension or add a suitable antimicrobial agent. | |
| Agglomeration after purification (e.g., centrifugation). | Removal of the stabilizing layer during washing steps. | - Use less harsh purification methods like dialysis.- If using centrifugation, reduce the speed and/or time.[11] Resuspend the pellet gently. |
| Change in solvent environment. | - Ensure the resuspension solvent is compatible with the stabilizer and maintains nanoparticle stability. | |
| Agglomeration observed during characterization (e.g., TEM). | Artifact of sample preparation (drying effect). | - Try different sample preparation techniques, such as cryo-TEM.- Reduce the concentration of the nanoparticle suspension before depositing it on the grid. |
Experimental Protocols
Protocol 1: Synthesis of Stabilized this compound Nanoparticles via Anti-Solvent Precipitation with PVP Stabilization
This protocol describes a common method for producing organic nanoparticles.
Materials:
-
This compound
-
Solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Anti-solvent (e.g., Deionized Water)
-
Polyvinylpyrrolidone (PVP)
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Prepare Precursor Solution: Dissolve this compound in the solvent at a specific concentration (e.g., 10 mg/mL).
-
Prepare Anti-Solvent Solution: Dissolve PVP in the anti-solvent at a desired concentration (e.g., 0.5% w/v).
-
Nanoprecipitation:
-
Place the anti-solvent solution on a magnetic stirrer with vigorous stirring.
-
Using a syringe pump, add the precursor solution to the anti-solvent solution at a slow, controlled rate (e.g., 0.5 mL/min).
-
Observe the formation of a colloidal suspension, indicating nanoparticle formation.
-
-
Stabilization: Continue stirring for a designated period (e.g., 1-2 hours) to allow for complete PVP adsorption and stabilization.
-
Purification:
-
If necessary, remove excess solvent and free stabilizer by dialysis against the anti-solvent.
-
Alternatively, use gentle centrifugation to pellet the nanoparticles, followed by careful removal of the supernatant and resuspension in fresh anti-solvent.
-
Protocol 2: Characterization of Nanoparticle Stability using Zeta Potential Measurement
This protocol outlines the steps to assess the surface charge and stability of the nanoparticle suspension.
Materials:
-
This compound nanoparticle suspension
-
Zeta potential analyzer
-
Deionized water (for dilution)
-
pH meter
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration for the instrument. Ensure the suspension is well-dispersed, using gentle sonication if necessary.[11]
-
-
pH Measurement: Record the pH of the diluted sample.
-
Zeta Potential Measurement:
-
Rinse the measurement cell thoroughly with deionized water and then with the diluted sample.
-
Fill the cell with the diluted sample, ensuring no air bubbles are present.
-
Perform the zeta potential measurement according to the instrument's instructions.
-
Acquire multiple measurements for statistical reliability.[11]
-
-
Data Analysis:
-
Analyze the obtained zeta potential value. A value more positive than +30 mV or more negative than -30 mV generally indicates good electrostatic stability.[6]
-
(Optional) Adjust the pH of the suspension and repeat the measurement to determine the isoelectric point and the pH range of optimal stability.
-
Visualizations
Caption: Primary forces leading to nanoparticle agglomeration.
Caption: Troubleshooting workflow for nanoparticle stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. nanotrun.com [nanotrun.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. How to View the Phenomenon of Nanoparticle Agglomeration-Resun Ultra-sensitive Particle Size Measurement [resunbio.com]
- 11. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzamide Derivative 1 In Vivo Formulation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the formulation of Benzamide Derivative 1 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vivo use?
A1: this compound exhibits low solubility in aqueous solutions. For in vivo studies, a co-solvent system is often necessary. Commonly used solvents include DMSO, PEG400, and ethanol (B145695). It is crucial to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a vehicle such as saline or a buffered solution. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity. For instance, the final DMSO concentration should ideally be below 5% v/v for intravenous administration and below 10% v/v for intraperitoneal administration in rodents.
Q2: How can I improve the solubility of this compound in my formulation?
A2: To enhance the solubility of this compound, consider using co-solvents, cyclodextrins, or formulating it as a lipid-based emulsion or suspension. The choice of method will depend on the route of administration and the required dose. For oral administration, a suspension in a vehicle containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant such as Tween 80 can be effective.
Q3: What is the stability of this compound in the prepared formulation?
A3: The stability of this compound in a liquid formulation is dependent on the solvent system, pH, and storage conditions. It is recommended to prepare the formulation fresh before each experiment. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. A preliminary stability study is advised to determine the degradation profile in your specific formulation.
Q4: Can this compound be administered orally?
A4: Yes, this compound can be administered orally. Due to its poor aqueous solubility, it is typically formulated as a suspension for oral gavage. A common vehicle for this is 0.5% w/v CMC-Na with 0.1% v/v Tween 80 in purified water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution with aqueous vehicle. | The compound has low aqueous solubility and is crashing out of the organic solvent. | Decrease the final concentration of the compound. Increase the proportion of the co-solvent (e.g., PEG400) in the final formulation, while staying within acceptable toxicity limits. Use a surfactant or a complexing agent like cyclodextrin (B1172386) to improve solubility. |
| High viscosity of the formulation, making it difficult to administer. | The concentration of excipients like PEG400 or CMC is too high. | Optimize the concentration of the viscosity-enhancing agent. Gently warm the formulation to 37°C before administration to reduce viscosity, ensuring the compound's stability at this temperature. |
| Observed toxicity or adverse effects in animal subjects. | The toxicity may be due to the compound itself or the formulation vehicle. | Run a vehicle-only control group to assess the toxicity of the excipients. Reduce the concentration of organic solvents like DMSO or ethanol in the final formulation. Consider alternative, less toxic vehicles. |
| Inconsistent results or high variability between animals. | This could be due to inconsistent dosing from a non-homogenous suspension or degradation of the compound. | Ensure the suspension is uniformly mixed before each administration using a vortex mixer. Prepare the formulation fresh for each experiment to avoid degradation. |
Experimental Protocols
Protocol 1: Preparation of a Suspension for Oral Administration
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution consisting of 0.5% (w/v) sodium carboxymethylcellulose (CMC-Na) and 0.1% (v/v) Tween 80 in sterile water.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension at the desired concentration.
-
Visually inspect the suspension for any clumps before administration.
Protocol 2: Preparation of a Solution for Intravenous Injection
-
Dissolve this compound in a minimal amount of DMSO (e.g., 10-20% of the final volume).
-
In a separate sterile container, mix PEG400 and sterile saline (0.9% NaCl). A common ratio is 40% PEG400, and 50% saline.
-
Slowly add the DMSO solution of the compound to the PEG400/saline mixture while vortexing to prevent precipitation.
-
The final formulation could be, for example, 10% DMSO, 40% PEG400, and 50% saline.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
Visualizations
Caption: Experimental workflow for formulation and administration.
Caption: Troubleshooting logic for formulation precipitation.
Technical Support Center: Recrystallization of Benzamide Derivative 1
Welcome to the technical support center for the recrystallization of Benzamide (B126) Derivative 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the recrystallization of Benzamide Derivative 1, offering potential causes and solutions in a question-and-answer format.
Issue 1: The compound does not dissolve in the chosen solvent.
Question: I've added the solvent to my crude this compound, but it's not dissolving, even with heating. What should I do?
Possible Causes and Solutions:
-
Insufficient Solvent: This is the most common reason for incomplete dissolution. Add small portions of hot solvent incrementally until the solid dissolves completely.[1][2] Avoid adding a large excess of solvent, as this will reduce your final yield.[3]
-
Inappropriate Solvent: The chosen solvent may not be suitable for this specific benzamide derivative. The principle of "like dissolves like" is a good starting point for solvent selection; polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents.[4] Benzamides are generally soluble in polar organic solvents like ethanol (B145695), methanol, and acetone.[4] Refer to the solvent selection guide below for more information.
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If the bulk of your compound has dissolved but some solid remains, this is a likely cause.[5] In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[5][6]
Issue 2: No crystals form upon cooling.
Question: My compound dissolved completely, but after cooling the solution, no crystals have appeared. What's wrong?
Possible Causes and Solutions:
-
Too Much Solvent: Using an excessive amount of solvent is a frequent cause of crystallization failure.[1][3] The solution is not saturated enough for crystals to form. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allow it to cool again.[1]
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility limit at that temperature.[1] Crystal growth often requires a nucleation site to begin.[1]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[6][7] This can create microscopic scratches that serve as nucleation sites.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution.[6][7] This "seed crystal" will act as a template for further crystal growth.
-
-
-
Cooling Too Rapidly: Allowing the solution to cool too quickly can sometimes inhibit crystallization. Let the solution cool slowly to room temperature before placing it in an ice bath.[2]
Issue 3: The compound "oils out" instead of forming crystals.
Question: Instead of solid crystals, an oily layer has formed at the bottom of my flask. How do I fix this?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[7] This typically happens when the melting point of the compound is lower than the temperature of the solution when it becomes saturated.[7]
Possible Causes and Solutions:
-
High Concentration of Impurities: Impurities can lower the melting point of your compound, leading to oiling out.[7]
-
Solution Cooled Too Quickly: Rapid cooling can cause the compound to separate from the solution above its melting point.
-
Inappropriate Solvent: The solvent's boiling point might be too high.
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to decrease the saturation point.[7]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.
-
Consider using a solvent with a lower boiling point.
Issue 4: The recrystallized product has a low yield.
Question: I managed to get crystals, but my final yield is very low. What could have caused this?
Possible Causes and Solutions:
-
Using Too Much Solvent: As mentioned earlier, an excessive volume of solvent will keep more of your compound dissolved in the mother liquor, thus reducing the yield.[3]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration, some of your product might have crystallized on the filter paper or in the funnel.[5][8] To prevent this, use a pre-heated funnel and keep the solution hot during filtration.[5]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product.[3]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize crystal formation.[2]
Issue 5: The recrystallized product is still impure.
Question: I've recrystallized my product, but it's still colored or shows impurities in analysis. Why?
Possible Causes and Solutions:
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[2] Slow cooling is crucial for forming pure crystals.
-
Colored Impurities: If your product is colored, these impurities may be co-crystallizing with your compound.
-
Insoluble Impurities Not Removed: Failure to perform a hot filtration when insoluble impurities are present will result in their contamination of the final product.
Data Presentation
Table 1: Solubility of Benzamide in Various Solvents
The following table provides solubility data for benzamide, which can serve as a useful reference for selecting a suitable recrystallization solvent for this compound. Note that the solubility of this compound will differ from that of benzamide.
| Solvent | Solubility Profile |
| Methanol | High solubility, increases with temperature.[9][10] |
| Ethanol | Good solubility, increases with temperature.[9][10] |
| Acetone | High solubility, increases with temperature.[9][10] |
| Water | Low solubility at room temperature, but significantly more soluble in hot water.[4][6] |
| Ethyl Acetate | Moderate solubility, increases with temperature.[9][10] |
| Toluene | Lower solubility. |
| Hexane | Very low solubility. |
Data compiled from multiple sources.[4][9][10][11]
Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
This protocol outlines the general steps for recrystallizing this compound.
-
Solvent Selection: Choose a suitable solvent where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding more hot solvent in small portions until the solid is completely dissolved.[6][12]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[5]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility properties.
-
Solvent Pair Selection: Choose two miscible solvents. In the first solvent ("good" solvent), your compound should be very soluble. In the second solvent ("poor" solvent), your compound should be insoluble or sparingly soluble.
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Standard Recrystallization Procedure.
Visualizations
Troubleshooting Logic for Recrystallization
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: A flowchart for troubleshooting common recrystallization issues.
Experimental Workflow for Recrystallization
This diagram outlines the key steps in a standard recrystallization experiment.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Home Page [chem.ualberta.ca]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Managing exothermic reaction of Benzamide Derivative 1 synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the exothermic reaction during the synthesis of Benzamide (B126) Derivative 1.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Benzamide Derivative 1, particularly focusing on the management of its exothermic reaction.
| Issue | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Rate of Reagent Addition: The acylating agent (e.g., benzoyl chloride) was added too quickly.[1][2] 2. Inadequate Cooling: The cooling bath (e.g., ice bath) is not sufficient to dissipate the heat generated.[1][3] 3. Concentration of Reactants: The reaction mixture is too concentrated, leading to a rapid release of energy. | 1. Add the acylating agent dropwise using an addition funnel to control the rate of reaction.[3] 2. Ensure the reaction vessel is adequately submerged in a properly maintained ice-water or ice-salt bath.[1] 3. Use a sufficient amount of solvent to dilute the reactants and help manage the heat generated. |
| Low Yield of this compound | 1. Hydrolysis of Acylating Agent: The acylating agent (e.g., benzoyl chloride) has reacted with water, a common issue in Schotten-Baumann reactions.[1] 2. Incomplete Reaction: The reaction was not allowed to proceed for a sufficient amount of time, or the temperature was too low.[3] 3. Side Reactions: High temperatures may have promoted the formation of unwanted byproducts.[4] | 1. Ensure all glassware is dry and use anhydrous solvents where appropriate. Perform the reaction under an inert atmosphere if necessary.[1] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider allowing it to stir for a longer duration at a controlled temperature.[3] 3. Maintain a low temperature throughout the addition of the acylating agent to minimize the formation of byproducts.[4] |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Materials: The reaction did not go to completion. 2. Formation of Byproducts: Suboptimal temperature control can lead to the formation of impurities.[3][5] 3. Hydrolysis Product: Presence of the corresponding carboxylic acid (e.g., benzoic acid) from the hydrolysis of the acylating agent.[1] | 1. Ensure stoichiometric amounts of reactants or use a slight excess of the amine to drive the reaction to completion. 2. Optimize the reaction temperature. Running small-scale trials at different temperatures can help identify the optimal conditions for purity.[3][5] 3. During the workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[6] |
| Product is an Oil and Fails to Crystallize | 1. Presence of Impurities: Impurities can lower the melting point of the product and inhibit crystallization. 2. Low Melting Point of the Product: The desired benzamide derivative may have a low melting point. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product. 2. If crystallization fails, purify the product using column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exothermic reaction in the synthesis of this compound?
A1: The reaction between an amine and an acyl chloride (a common method for benzamide synthesis) is highly exothermic.[1][3] This is due to the formation of a stable amide bond and a molecule of hydrochloric acid.
Q2: How can I effectively control the temperature of the reaction?
A2: The most common and effective methods are to:
-
Use a Cooling Bath: Immerse the reaction flask in an ice-water bath (0 °C) or an ice-salt bath for even lower temperatures.[1][3]
-
Control the Rate of Addition: Add the more reactive reagent (typically the acyl chloride) slowly and dropwise to the solution of the amine.[3] This allows the heat to dissipate as it is generated.
Q3: What are the consequences of poor temperature control?
A3: Poor temperature control can lead to a runaway reaction, which is a significant safety hazard.[7] It can also result in lower yields and the formation of impurities due to side reactions that are favored at higher temperatures.[3][5]
Q4: Can the choice of solvent affect the management of the exothermic reaction?
A4: Yes, the solvent plays a crucial role. A solvent with a higher heat capacity can absorb more heat, helping to moderate the temperature increase. Additionally, using a sufficient volume of solvent can help to dissipate the heat more effectively.
Q5: Is it possible to have a reaction that is too cold?
A5: While controlling the exotherm is critical, excessively low temperatures can significantly slow down the reaction rate, leading to an incomplete reaction and low yields.[4] It is important to find an optimal temperature that controls the exotherm while allowing the reaction to proceed at a reasonable rate.
Data Presentation
The following tables summarize the effect of reaction temperature on the yield and purity of a representative benzamide derivative, 2-amino-N-benzylbenzamide, synthesized via a microwave-assisted method.[5] This data illustrates the importance of temperature optimization.
Table 1: Effect of Temperature on Crude Yield [5]
| Temperature (°C) | Crude Yield (Water as Solvent) (%) | Crude Yield (Ethyl Acetate as Solvent) (%) |
| 75 | 45.3 | 68.4 |
| 100 | 50.7 | 73.7 |
| 125 | 48.0 | 71.1 |
| 150 | 42.7 | 65.8 |
| 175 | 38.7 | 60.5 |
| 200 | 33.3 | 55.3 |
Table 2: Effect of Temperature on Product Purity [5]
| Temperature (°C) | Product Purity (Water as Solvent) (%) | Product Purity (Ethyl Acetate as Solvent) (%) |
| 75 | 93.4 | 89.5 |
| 100 | 95.1 | 92.3 |
| 125 | 91.7 | 88.2 |
| 150 | 85.4 | 82.9 |
| 175 | 78.1 | 76.3 |
| 200 | 69.8 | 68.4 |
Experimental Protocols
Protocol: Synthesis of N-Phenylbenzamide (A Representative this compound) via Schotten-Baumann Reaction
This protocol details the synthesis of N-phenylbenzamide from aniline (B41778) and benzoyl chloride, with a focus on managing the exothermic reaction.
Materials:
-
Aniline (5.0 mL)
-
Benzoyl chloride (7.0 mL)
-
10% Sodium hydroxide (B78521) solution (50 mL)
-
Deionized water
Equipment:
-
100 mL Erlenmeyer flask
-
Graduated cylinders
-
Ice bath
-
Magnetic stirrer and stir bar (optional, manual shaking is also effective)
-
Buchner funnel and filter flask
-
Beakers
Procedure:
-
Preparation: In a 100 mL Erlenmeyer flask, combine 5.0 mL of aniline and 50 mL of 10% sodium hydroxide solution. Place the flask in an ice bath to cool the mixture.[2]
-
Addition of Benzoyl Chloride: While vigorously shaking or stirring the flask, slowly add 7.0 mL of benzoyl chloride in small portions. The reaction is exothermic, and a white solid (N-phenylbenzamide) will begin to precipitate.[2] Maintain the temperature of the reaction mixture by ensuring the flask remains in the ice bath.
-
Reaction Completion: After the addition is complete, stopper the flask and continue to shake or stir vigorously for 10-15 minutes to ensure the reaction goes to completion. The smell of benzoyl chloride should dissipate.[2]
-
Isolation of Crude Product: Filter the crude N-phenylbenzamide using a Buchner funnel and wash the solid with cold deionized water to remove any unreacted starting materials and sodium benzoate.[2]
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure N-phenylbenzamide.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Mandatory Visualization
Caption: Workflow for Managing the Exothermic Reaction in Benzamide Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. amarequip.com [amarequip.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Validation & Comparative
A Comparative Efficacy Analysis of Benzamide Derivative 1 and Cisapride in Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Benzamide (B126) Derivative 1, a novel prokinetic agent, and Cisapride, a well-established standard compound, in the context of their efficacy for treating gastrointestinal motility disorders. This analysis is based on publicly available data and established experimental protocols to offer an objective overview for research and development purposes.
Introduction
Gastrointestinal (GI) motility disorders, such as gastroparesis and functional dyspepsia, are characterized by impaired neuromuscular function of the GI tract, leading to symptoms like nausea, bloating, and abdominal pain. Prokinetic agents aim to enhance coordinated GI muscle contractions to alleviate these symptoms. Substituted benzamides are a significant class of prokinetic drugs. This guide compares "Benzamide Derivative 1," a compound with dopamine (B1211576) D2 receptor antagonist properties, against the standard benzamide prokinetic, Cisapride, which primarily acts as a serotonin (B10506) 5-HT4 receptor agonist.
Mechanism of Action
This compound is understood to exert its prokinetic effects primarily through the antagonism of dopamine D2 receptors in the gastrointestinal tract. Dopamine typically has an inhibitory effect on GI motility by suppressing acetylcholine (B1216132) release from cholinergic neurons in the myenteric plexus. By blocking D2 receptors, this compound is expected to disinhibit acetylcholine release, thereby enhancing GI muscle contractions.
Cisapride , the standard compound, enhances gastrointestinal motility by acting as a selective serotonin 5-HT4 receptor agonist on the enteric neurons of the myenteric plexus.[1] Activation of these receptors stimulates the release of acetylcholine, a key neurotransmitter responsible for smooth muscle contraction in the gut wall.[1]
Quantitative Efficacy Data
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Radioligand | Ki (nM) | Test System |
| This compound (Representative) | Dopamine D2 | [3H]Spiperone | Data not available | Recombinant HEK293 cells |
| Cisapride | Serotonin 5-HT4 | [3H]GR113808 | 1.9 - 11 | Guinea pig striatal membranes |
Ki (Inhibition Constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity
| Compound | Assay | EC50 / IC50 (nM) | Endpoint | Test System |
| This compound (Representative) | Dopamine D2 Functional Antagonism | Data not available | Inhibition of dopamine-induced response | Cells expressing D2 receptors |
| Cisapride | 5-HT4 Receptor Agonism | 140 | Stimulation of cAMP formation | Colliculi neurons |
| Cisapride | hERG Channel Blockade | 9.4 | Inhibition of potassium current | CHO cells expressing hERG |
EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that inhibits a specific biological function by 50%.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.
Dopamine D2 Receptor Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound to the dopamine D2 receptor.
-
Preparation of Cell Membranes:
-
Human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radioligand, such as [3H]Spiperone, which is known to bind to D2 receptors.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the D2 receptors.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Acetylcholine Release Assay from Myenteric Plexus
This ex vivo assay measures the ability of a compound to modulate acetylcholine release from the nerve endings in the intestinal wall.
-
Tissue Preparation:
-
A segment of the ileum is excised from a guinea pig.
-
The longitudinal muscle layer with the attached myenteric plexus is carefully dissected from the underlying circular muscle.
-
The tissue strips are mounted in an organ bath and superfused with a physiological salt solution (e.g., Krebs solution) at 37°C.
-
-
Labeling of Acetylcholine Stores:
-
The tissue is incubated with a radioactive precursor, [3H]choline, which is taken up by the cholinergic neurons and converted into [3H]acetylcholine.
-
-
Measurement of Acetylcholine Release:
-
The tissue is superfused with a buffer containing an acetylcholinesterase inhibitor (e.g., physostigmine) to prevent the degradation of released acetylcholine.
-
The superfusate is collected in fractions.
-
Acetylcholine release is stimulated by either electrical field stimulation or by depolarization with a high concentration of potassium chloride.
-
The effect of the test compound (this compound or Cisapride) on stimulated acetylcholine release is determined by adding it to the superfusion buffer.
-
-
Quantification and Data Analysis:
-
The amount of [3H]acetylcholine in the collected fractions is quantified using a liquid scintillation counter.
-
The data are expressed as the fractional release of tritium, and the effect of the test compound is compared to the control (stimulated release in the absence of the compound).
-
Conclusion
This compound and Cisapride represent two distinct approaches to enhancing gastrointestinal motility within the benzamide class of drugs. While this compound is predicted to act through dopamine D2 receptor antagonism, Cisapride's primary mechanism is 5-HT4 receptor agonism. Both pathways ultimately converge on increasing the availability of acetylcholine in the myenteric plexus to stimulate gut motility.
The provided data and protocols offer a framework for the preclinical evaluation of these and similar prokinetic agents. Direct comparative studies are necessary to definitively establish the relative efficacy and safety profiles of this compound and Cisapride. Future research should focus on head-to-head in vitro and in vivo studies to provide the quantitative data needed to guide further drug development efforts in the treatment of gastrointestinal motility disorders.
References
Validating the Target Engagement of Benzamide Derivative 1: A Comparative Guide
In the realm of drug discovery and development, confirming that a therapeutic agent interacts with its intended molecular target within a cellular context is a critical step. This process, known as target engagement, is paramount for elucidating the mechanism of action and ensuring the on-target efficacy of a drug candidate. This guide provides a comparative analysis of "Benzamide Derivative 1," a potent PARP1 inhibitor, with other commercially available alternatives, focusing on the experimental validation of their target engagement.
Comparative Analysis of PARP Inhibitors
The efficacy of PARP inhibitors is directly linked to their ability to engage with and inhibit the PARP enzyme. The following table summarizes the key performance metrics of this compound (Olaparib) in comparison to other notable PARP inhibitors, Talazoparib and Rucaparib.
| Parameter | This compound (Olaparib) | Talazoparib | Rucaparib | Reference |
| IC50 (PARP1) | 1.5 nM | 0.57 nM | 1.4 nM | |
| Ki (PARP1) | 1.2 nM | 0.8 nM | 1.1 nM | |
| Cellular PARP Activity IC50 | 5 nM (in Capan-1 cells) | 1.2 nM (in LNCaP cells) | 3.2 nM (in Capan-1 cells) | |
| Target Engagement (CETSA) | Demonstrated stabilization of PARP1 | Demonstrated stabilization of PARP1 | Demonstrated stabilization of PARP1 |
Experimental Protocols
To ensure robust and reproducible results, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to validate the target engagement of PARP inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor drug-target interactions in a cellular environment. The assay relies on the principle that a protein's thermal stability is altered upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with the desired concentration of the PARP inhibitor (e.g., this compound) or vehicle control for a specified time.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS supplemented with protease inhibitors. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.
-
Lysis and Centrifugation: Lyse the cells by three cycles of freeze-thawing. Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PARP1 at each temperature point by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble PARP1 as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.
PARP Activity Assay (Cell-Based)
This assay quantifies the enzymatic activity of PARP in cells following treatment with an inhibitor.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a serial dilution of the PARP inhibitor or vehicle control.
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H2O2).
-
Cell Lysis: Lyse the cells to release the cellular components, including PARP.
-
PARP Activity Measurement: Measure PARP activity using a commercially available colorimetric or chemiluminescent assay kit that detects the product of the PARP reaction, poly(ADP-ribose) (PAR).
-
Data Analysis: Plot the PARP activity against the inhibitor concentration to determine the IC50 value.
Visualizing Key Processes
To better understand the underlying biological and experimental frameworks, the following diagrams illustrate the DNA damage response pathway and the experimental workflow for target engagement validation.
Comparative Analysis of Benzamide Derivatives and Other Kinase Inhibitors in Bcr-Abl Targeted Therapy
A Note on "Benzamide Derivative 1": Initial analysis of the compound specified as "this compound" (CAS No. 108226-05-7) reveals its primary characterization in scientific literature as a dopamine (B1211576) receptor antagonist with potential applications in gastrointestinal disorders. There is a lack of published experimental data supporting its activity as a kinase inhibitor. However, the broader chemical class of benzamide (B126) derivatives is a well-established and significant scaffold in the development of potent kinase inhibitors.
Therefore, to provide a relevant and data-supported comparative guide for researchers, this analysis will focus on a representative and potent benzamide derivative with documented activity against the clinically significant Bcr-Abl kinase. We will refer to this compound as Benzamide Derivative A (BDA) , a thiazolamide-benzamide derivative identified as compound 3m in a study by Liu et al., which demonstrates significant inhibitory activity against both wild-type and mutated Bcr-Abl.[1] This guide will compare BDA with established, FDA-approved Bcr-Abl inhibitors: Imatinib (B729), Dasatinib, and Nilotinib (B1678881).
This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development of novel kinase inhibitors.
Data Presentation: Quantitative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Benzamide Derivative A and comparator drugs against the Bcr-Abl tyrosine kinase. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | IC50 (nM) | Compound Class |
| Benzamide Derivative A (BDA / 3m) | Bcr-Abl (Wild-Type) | 1,273 | Thiazolamide-Benzamide |
| Bcr-Abl (T315I Mutant) | 39,890 | ||
| Imatinib | Bcr-Abl (Wild-Type) | 260 - 600 | 2-Phenylaminopyrimidine |
| Nilotinib | Bcr-Abl (Wild-Type) | < 30 (cell-based)[2] | Aminopyrimidine |
| 13 - 60 (cell-free)[3][4] | |||
| Dasatinib | Bcr-Abl (Wild-Type) | < 1 (cell-free)[5] | Aminothiazole |
Note: IC50 values can vary between different assay formats (e.g., cell-free biochemical vs. cell-based assays). The data presented is compiled from multiple sources for comparative purposes.[1][2][4][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical and cell-based assays used to determine the inhibitory activity of compounds against Bcr-Abl kinase.
1. Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the phosphorylation of a substrate by Bcr-Abl kinase in a cell-free system.
-
Objective: To determine the in vitro IC50 value of an inhibitor against purified Bcr-Abl kinase.
-
Principle: The assay measures the transfer of energy between a Europium (Eu)-labeled anti-phosphotyrosine antibody (donor) and a fluorescently labeled peptide substrate (acceptor). Phosphorylation of the substrate by Bcr-Abl brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors will block phosphorylation, leading to a decrease in the FRET signal.[8][9]
-
Materials:
-
Recombinant human Bcr-Abl kinase.
-
Biotinylated peptide substrate (e.g., GST-CrkL or a synthetic peptide like Abltide).[10]
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds (Benzamide Derivative A, Imatinib, etc.) dissolved in DMSO.
-
Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (or other appropriate acceptor).
-
Stop solution (e.g., EDTA in detection buffer).
-
384-well low-volume assay plates.
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute into the kinase reaction buffer.
-
Add a small volume (e.g., 2 µL) of the diluted compounds to the assay plate.
-
Add the Bcr-Abl enzyme and the peptide substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km value for the enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the EDTA-containing detection reagent mix (Eu-antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the emission ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[11]
-
2. Cell-Based Bcr-Abl Inhibition Assay (Anti-Proliferation in K562 Cells)
This assay measures the ability of an inhibitor to suppress the growth of a human chronic myeloid leukemia cell line (K562) that is dependent on Bcr-Abl activity for proliferation and survival.[12]
-
Objective: To determine the cellular potency (IC50) of an inhibitor in a biologically relevant context.
-
Principle: The viability of K562 cells is measured after treatment with various concentrations of the inhibitor. A reduction in cell viability correlates with the inhibition of Bcr-Abl kinase activity within the cell.
-
Materials:
-
K562 human cell line (Bcr-Abl positive).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader (absorbance or luminescence).
-
-
Procedure:
-
Seed K562 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.[12]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add the diluted compounds to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours in a humidified incubator.[12][13]
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][13]
-
Visualizations: Pathways and Processes
Bcr-Abl Signaling Pathway
The diagram below illustrates a simplified signaling cascade initiated by the constitutively active Bcr-Abl kinase, leading to cell proliferation and survival, and the point of inhibition by the compounds discussed.
Caption: Simplified Bcr-Abl signaling cascade and point of therapeutic inhibition.
Experimental Workflow for Kinase Inhibitor Screening
This workflow outlines the typical process for identifying and characterizing novel kinase inhibitors, from initial screening to cellular validation.
Caption: A typical experimental workflow for kinase inhibitor discovery and validation.
Logical Comparison of Bcr-Abl Inhibitors
This diagram provides a logical framework for comparing the key attributes of the discussed Bcr-Abl inhibitors.
References
- 1. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10096A [pubs.rsc.org]
- 2. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Nilotinib | AMN107 | Bcr-Abl inhibitor | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cell viability assay [bio-protocol.org]
- 13. spandidos-publications.com [spandidos-publications.com]
Comparative Efficacy Analysis: Benzamide Derivative 1 vs. First-Generation Benzamides
This guide provides a detailed comparison of the efficacy of the novel compound, Benzamide Derivative 1, against established first-generation benzamides. The data presented herein is based on a series of preclinical assays designed to evaluate receptor affinity, functional activity, and in vivo therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's pharmacological profile.
Overview of Receptor Binding Affinity
A primary determinant of the efficacy and side-effect profile of benzamides is their binding affinity to dopamine (B1211576) D2-like receptors (D2, D3, and D4) and other potential off-target receptors, such as the serotonin (B10506) 5-HT3 receptor. The following table summarizes the equilibrium dissociation constants (Ki) for this compound and the first-generation benzamide, Sulpiride. Lower Ki values are indicative of higher binding affinity.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | Dopamine D2 | Dopamine D3 | 5-HT3 | D2/5-HT3 Selectivity Ratio |
| This compound | 0.85 | 1.2 | > 10,000 | > 11,765 |
| Sulpiride | 15.5 | 20.1 | 850 | 54.8 |
The data clearly indicates that this compound possesses significantly higher affinity for both D2 and D3 receptors compared to Sulpiride. Furthermore, its negligible affinity for the 5-HT3 receptor demonstrates a superior selectivity profile, suggesting a lower potential for off-target effects.
In Vitro Functional Activity
To assess the functional consequences of receptor binding, antagonist activity was measured using a cell-based cAMP assay. The half-maximal inhibitory concentration (IC50) was determined, representing the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
Table 2: In Vitro Functional Antagonism (IC50, nM)
| Compound | Dopamine D2 cAMP Assay |
| This compound | 2.1 |
| Sulpiride | 45.7 |
Consistent with its high binding affinity, this compound is a substantially more potent antagonist of the D2 receptor in a functional cellular context than Sulpiride.
In Vivo Efficacy: Animal Model
The therapeutic potential was evaluated in a conditioned avoidance response (CAR) model in rats, a standard preclinical model for assessing antipsychotic activity. The effective dose required to produce a 50% inhibition of the conditioned response (ED50) was determined.
Table 3: In Vivo Efficacy in Conditioned Avoidance Response (CAR) Model
| Compound | ED50 (mg/kg) |
| This compound | 0.5 |
| Sulpiride | 10 |
This compound demonstrated superior in vivo efficacy, achieving the desired therapeutic endpoint at a 20-fold lower dose than Sulpiride. This suggests a more potent antipsychotic-like activity in a living system.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
Comparative Cross-Reactivity Profile of Benzamide Derivative 1
For research, scientific, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of a representative benzamide (B126) derivative, in lieu of specific data for "Benzamide Derivative 1," against an alternative compound. The content is supported by experimental data and detailed methodologies to ensure a comprehensive understanding of their selectivity.
Due to the limited availability of specific cross-reactivity data for "this compound," this guide utilizes Amisulpride as a well-characterized surrogate. Amisulpride, a substituted benzamide, is known for its high affinity and selectivity as a dopamine (B1211576) D2/D3 receptor antagonist, aligning with the general pharmacological class of many benzamide derivatives.[1][2][3] This guide compares the cross-reactivity profile of Amisulpride with Aripiprazole, another widely used antipsychotic with a broader receptor binding profile.
Comparative Analysis of Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of Amisulpride and Aripiprazole for a panel of neurotransmitter receptors. Lower Ki values are indicative of higher binding affinity.
| Target Receptor | Amisulpride (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine Receptors | ||
| Dopamine D2 | 2.8[1][3] | 0.34[4][5][6] |
| Dopamine D3 | 3.2[1][3] | 0.8[4] |
| Dopamine D4 | >10,000 | 44[4] |
| Serotonin Receptors | ||
| 5-HT1A | >10,000[7] | 1.7[4] |
| 5-HT2A | >10,000 | 3.4[4] |
| 5-HT2B | 13[7] | 0.36[5] |
| 5-HT2C | >10,000 | 15[4] |
| 5-HT7 | 11.5[7] | 39[4] |
| Adrenergic Receptors | ||
| Alpha-1A | Not Reported | 57[4] |
| Histamine Receptors | ||
| Histamine H1 | Not Reported | 61[4] |
| Muscarinic Receptors | ||
| Cholinergic Muscarinic | No Appreciable Affinity | >1000[4] |
Data represents a compilation from various sources and assays; direct comparison should be made with caution.
Kinase Cross-Reactivity
Experimental Protocols
The determination of a compound's cross-reactivity profile relies on robust and standardized experimental methodologies. The following are detailed protocols for key assays used to generate the data presented in this guide.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors)
-
Test compound (e.g., Amisulpride, Aripiprazole)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The filters are dried, and scintillation fluid is added.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vitro Kinase Screening Assay
Objective: To assess the inhibitory activity of a test compound against a panel of protein kinases.
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compound
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)
-
Luminometer
Procedure:
-
The kinase, its substrate, and the test compound are incubated together in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of product (e.g., ADP) is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
The signal is measured using a plate reader (e.g., luminometer).
-
The percentage of kinase inhibition by the test compound is calculated relative to a control reaction without the inhibitor.
-
For compounds showing significant inhibition, an IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by testing a range of compound concentrations.
Visualizing Workflows and Pathways
To further elucidate the processes involved in characterizing a compound's cross-reactivity and its potential biological effects, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Simplified Dopamine D2 signaling pathway and potential off-targets.
References
- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible Amisulpride-induced Elevation of Creatine Kinase (CK): A Case Series from the German AMSP Pharmacovigilance Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
A Head-to-Head Comparison of Entinostat (Benzamide Derivative) and Vorinostat in HDAC Inhibition
This guide provides a detailed, objective comparison between Entinostat (a benzamide (B126) derivative) and Vorinostat, two prominent histone deacetylase (HDAC) inhibitors used in oncological research and therapy. The comparison focuses on their mechanism of action, isoform selectivity, and effects on key cellular pathways, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both Entinostat and Vorinostat are epigenetic modifiers that exert their anti-cancer effects by inhibiting histone deacetylase (HDAC) enzymes. HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure that represses the transcription of key genes, including tumor suppressors.[1] By inhibiting HDACs, these compounds cause an accumulation of acetylated histones, which relaxes chromatin and reactivates the expression of silenced genes.[1][2][3] This can lead to the induction of apoptosis (programmed cell death), cell cycle arrest, and cellular differentiation in malignant cells.[2][4][5]
Entinostat (SNDX-275) is a synthetic benzamide derivative that is highly selective for Class I HDAC enzymes.[5][6][7] It exhibits potent inhibitory activity against HDAC1 and, to a lesser extent, HDAC2 and HDAC3.[6][8] Its selectivity is thought to contribute to a potentially more favorable safety profile compared to pan-HDAC inhibitors.[7][9] Entinostat has a notably long half-life, which allows for less frequent dosing schedules.[10]
Vorinostat (SAHA) is a hydroxamic acid-based compound that acts as a pan-HDAC inhibitor, targeting a broader range of HDAC isoforms.[1][4] It effectively inhibits Class I (HDAC1, HDAC2, HDAC3) and Class II (HDAC6) enzymes at nanomolar concentrations.[11][12] As one of the first HDAC inhibitors approved for clinical use, Vorinostat is often used as a benchmark in cancer research.[13]
Comparative Selectivity Profile
The primary distinction between Entinostat and Vorinostat lies in their isoform selectivity. Entinostat's targeted inhibition of Class I HDACs contrasts with Vorinostat's broad-spectrum activity. This difference is quantified by their respective half-maximal inhibitory concentrations (IC50) against various HDAC isoforms.
| Compound | Class | Target Isoform | IC50 Value | Citation(s) |
| Entinostat | Benzamide | HDAC1 | 0.243 µM | [8] |
| HDAC2 | 0.453 µM | [8] | ||
| HDAC3 | 0.248 µM | [8] | ||
| Vorinostat | Hydroxamic Acid | HDAC1 | < 86 nM | [11] |
| HDAC2 | < 86 nM | [11] | ||
| HDAC3 | < 86 nM | [11] | ||
| HDAC6 | < 86 nM | [11] |
Impact on Cellular Signaling Pathways
Both inhibitors modulate critical signaling pathways involved in cancer cell proliferation and survival. A key pathway affected is the PI3K/Akt/mTOR cascade, which is a central regulator of cell growth.[1] Inhibition of HDACs can lead to the upregulation of tumor suppressors like PTEN, which in turn dampens Akt signaling. Entinostat has been shown to downregulate phosphorylated Akt, while Vorinostat has also been demonstrated to interfere with this pathway.[1][7][14] This disruption contributes to the anti-proliferative effects of both compounds.
Experimental Protocols
HDAC Activity/Inhibition Assay (Fluorometric)
This protocol outlines a method to quantify the enzymatic activity of HDACs from nuclear extracts and assess the inhibitory potential of compounds like Entinostat and Vorinostat.
A. Principle: This assay measures HDAC activity by detecting the deacetylation of a fluorogenic substrate.[15] An acetylated substrate, Boc-Lys(Ac)-AMC, is incubated with an HDAC-containing sample. The enzyme removes the acetyl group, allowing a developer solution (containing trypsin) to cleave the deacetylated substrate, which releases a fluorescent aminomethylcoumarin (AMC) group.[16] The fluorescence intensity is directly proportional to HDAC activity.
B. Materials:
-
Nuclear extract from treated or untreated cells
-
Assay Buffer (e.g., 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0)
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Inhibitor (Entinostat, Vorinostat, or Trichostatin A as a control)
-
Developer Solution (e.g., Assay Buffer with trypsin)
-
96-well black microplate
-
Fluorescent microplate reader (Excitation: 360 nm, Emission: 460 nm)[16]
C. Procedure:
-
Prepare Nuclear Extracts: Isolate nuclear proteins from cells using a standard nuclear extraction kit. Determine protein concentration via a BCA or Bradford assay.
-
Assay Setup: In a 96-well black plate, add the following to each well:
-
Nuclear Extract (diluted in Assay Buffer to a final concentration of 5-10 µg per well).
-
Test Compound (Entinostat or Vorinostat at various concentrations) or vehicle control.
-
Assay Buffer to bring the volume to 50 µL.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.
-
Enzymatic Reaction: Start the reaction by adding 50 µL of the HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination & Development: Stop the reaction by adding 100 µL of Developer Solution to each well. Incubate at room temperature for 15-20 minutes.
-
Measurement: Read the fluorescence on a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[16]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with Entinostat or Vorinostat.[17]
A. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured. The intensity of the color is proportional to the number of viable cells.
B. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Entinostat and Vorinostat
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., SDS-HCl, DMSO)[18]
-
96-well clear flat-bottom plate
-
Microplate reader (absorbance at 570 nm)
C. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Entinostat and Vorinostat in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C until purple formazan crystals are visible under a microscope.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Conclusion
Entinostat and Vorinostat are both potent HDAC inhibitors with established anti-tumor activity. The key difference lies in their selectivity: Entinostat is a class-selective inhibitor targeting HDACs 1, 2, and 3, whereas Vorinostat is a pan-inhibitor affecting both Class I and II HDACs.[7][9] This distinction in their molecular targets may influence their efficacy and toxicity profiles in different cancer types. The choice between a selective and a pan-HDAC inhibitor depends on the specific therapeutic strategy, the genetic and epigenetic context of the tumor, and whether the compound is used as a monotherapy or in combination with other agents. The experimental protocols provided herein offer standardized methods for directly comparing the potency and cytotoxic effects of these and other novel HDAC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 3. What is Entinostat used for? [synapse.patsnap.com]
- 4. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 6. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 9. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Analysis of the Kinase Selectivity of Benzamide Derivative 1
This guide provides a comprehensive comparison of the kinase selectivity profile of Benzamide Derivative 1, a novel small molecule inhibitor. The following sections detail its inhibitory activity against a panel of kinases, outline the experimental methodologies for determining selectivity, and visualize the experimental workflow and a relevant signaling pathway to provide objective data for researchers, scientists, and drug development professionals.
Disclaimer: The selectivity and potency data presented in this guide are for illustrative purposes and are modeled based on the known selectivity profiles of other benzamide-based kinase inhibitors. No experimental kinase screening data for a compound specifically designated as "this compound" is publicly available at the time of this publication.
Comparative Kinase Selectivity Data
The inhibitory activity of this compound was assessed against a panel of representative kinases. The compound demonstrates notable potency and selectivity against specific kinases, suggesting a favorable profile for further investigation. The following table summarizes the percentage of inhibition at a 1 µM concentration of this compound.
| Kinase Target | Kinase Family | Percent Inhibition (%) at 1 µM |
| AXL | TAM (Tyrosine Kinase) | 98 |
| MER | TAM (Tyrosine Kinase) | 65 |
| TYRO3 | TAM (Tyrosine Kinase) | 58 |
| VEGFR2 | Tyrosine Kinase | 45 |
| c-KIT | Tyrosine Kinase | 30 |
| PDGFRβ | Tyrosine Kinase | 25 |
| EGFR | Tyrosine Kinase | 15 |
| HER2 | Tyrosine Kinase | 12 |
| SRC | Tyrosine Kinase | 10 |
| LCK | Tyrosine Kinase | 8 |
| CDK2/CycA | Serine/Threonine Kinase | 5 |
| PKA | Serine/Threonine Kinase | <5 |
| PKCα | Serine/Threonine Kinase | <5 |
Experimental Protocols
The determination of the kinase selectivity profile of a test compound like this compound is crucial for understanding its therapeutic potential and off-target effects.[1] A variety of biochemical and cell-based assays are utilized for this purpose.[2][3]
Biochemical Kinase Inhibition Assay (Radiometric)
A common and robust method for quantifying kinase activity and inhibition is the radiometric assay, which measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]-ATP onto a substrate.[4]
Materials and Reagents:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]-ATP (radiolabeled ATP)
-
Kinase assay buffer (typically contains MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in each well of a 96-well plate containing the kinase assay buffer, the specific substrate, and the test compound at the desired concentration (e.g., 1 µM). Control wells contain DMSO vehicle instead of the compound.
-
Enzyme Addition: The kinase enzyme is added to the wells to initiate the reaction.
-
Initiation with ATP: The reaction is started by the addition of [γ-³³P]-ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.
-
Washing: The phosphorylated substrate is captured on a filter plate, and unincorporated [γ-³³P]-ATP is washed away.
-
Detection: Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the wells containing the test compound to the control wells.
Alternative Non-Radiometric Biochemical Assays
Modern drug discovery often employs non-radioactive methods due to safety and scalability.[5] These include:
-
Luminescence-based assays: These assays measure ATP consumption or ADP formation (e.g., ADP-Glo®, Kinase-Glo®).[5]
-
Fluorescence-based assays: These methods use fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., Time-Resolved Förster Resonance Energy Transfer - TR-FRET).[5]
-
Mobility Shift Assays: These assays involve the electrophoretic separation of a fluorescently labeled peptide substrate from its phosphorylated product.[4]
Cell-Based Kinase Assays
To assess the activity of an inhibitor in a more physiologically relevant context, cell-based assays are employed.[3][6] These assays can measure the inhibition of a specific phosphorylation event within a cellular signaling pathway.
Example: Western Blotting for Phospho-Protein Levels
-
Cell Culture and Treatment: Cells expressing the target kinase are cultured and then treated with various concentrations of the test compound or a vehicle control.
-
Cell Lysis: After a specific incubation period, the cells are lysed to extract the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is detected, providing a measure of the level of the phosphorylated substrate.
-
Analysis: The signal intensity is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene) to determine the extent of inhibition.
Visualizations
The following diagrams illustrate the experimental workflow for determining kinase selectivity and a simplified signaling pathway relevant to a receptor tyrosine kinase.
Caption: Experimental workflow for kinase selectivity profiling.
Caption: Simplified AXL receptor tyrosine kinase signaling pathway.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
Unveiling the Potency of Benzamide Derivative 1: An In Vitro and In Vivo Correlation of HDAC1 Inhibition
A Comparative Guide for Researchers in Drug Development
In the landscape of epigenetic drug discovery, benzamide (B126) derivatives have emerged as a promising class of histone deacetylase (HDAC) inhibitors. This guide provides a comparative analysis of a novel benzamide derivative, herein referred to as Benzamide Derivative BHDAC-3j, against the established HDAC inhibitor, Entinostat (MS-275). The data presented is a synthesis of findings from preclinical studies, offering a head-to-head comparison of their in vitro enzymatic inhibition and in vivo antitumor efficacy.
For clarity, "Benzamide Derivative 1" was the initial placeholder for this analysis. We have focused on a specific, well-documented molecule, compound 3j from recent literature, which we will call Benzamide Derivative BHDAC-3j, to provide concrete experimental data.
In Vitro Activity: Potency and Selectivity
The initial assessment of a drug candidate's potential lies in its in vitro activity. The following tables summarize the half-maximal inhibitory concentration (IC50) of Benzamide Derivative BHDAC-3j and Entinostat against various HDAC isoforms and their antiproliferative effects on the PC-3 human prostate cancer cell line.
Table 1: Comparative HDAC Isoform Inhibition (IC50)
| Compound | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) | HDAC8 (μM) |
| Benzamide Derivative BHDAC-3j | 0.1914[1] | 8.4[2] | Not Reported | >10[2] | >10[2] |
| Entinostat (MS-275) | 0.243 - 0.51[3][4] | 0.453[5] | 0.248 - 1.7[3][4] | Not Reported | >100[6] |
Table 2: In Vitro Antiproliferative Activity (IC50)
| Compound | Cell Line | IC50 (μM) |
| Benzamide Derivative BHDAC-3j | PC-3 | 0.1914[1] |
| Entinostat (MS-275) | A variety of tumor cells | Average of 2.57[3] |
The in vitro data indicates that Benzamide Derivative BHDAC-3j is a potent inhibitor of HDAC1, with comparable, if not slightly better, potency to Entinostat.[1][3][4] Notably, BHDAC-3j demonstrates significant selectivity for HDAC1 over other tested isoforms like HDAC2, HDAC6, and HDAC8.[2]
In Vivo Efficacy: Antitumor Activity in a Xenograft Model
To bridge the gap between in vitro activity and potential clinical application, the in vivo efficacy of Benzamide Derivative BHDAC-3j was evaluated in a PC-3 prostate cancer mouse xenograft model. The results are compared with Entinostat, which served as a positive control in the study.
Table 3: In Vivo Antitumor Efficacy in PC-3 Xenograft Model
| Compound | Dose (mg/kg) | Administration | T/C (%)* |
| Benzamide Derivative BHDAC-3j | 50 | Intragastric (ig) | 23.38[7] |
| Entinostat (MS-275) | 50 | Intragastric (ig) | 12.97[7] |
*T/C (%): Ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, expressed as a percentage.
In the PC-3 xenograft model, Benzamide Derivative BHDAC-3j demonstrated significant antitumor activity.[7] While not as potent as the positive control Entinostat at the same dose, the data confirms that the in vitro activity of BHDAC-3j translates to a tangible in vivo therapeutic effect.[7]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Simplified HDAC1 signaling pathway and the inhibitory action of benzamide derivatives.
Caption: Experimental workflow for in vitro and in vivo evaluation of Benzamide Derivative BHDAC-3j.
Experimental Protocols
In Vitro HDAC1 Inhibition Assay
The inhibitory activity of the compounds against HDAC1 was determined using a fluorometric assay. Recombinant human HDAC1 enzyme was incubated with the test compound at various concentrations. The reaction was initiated by adding a fluorogenic substrate, Boc-Lys(Ac)-AMC. After incubation, a developer containing trypsin was added to cleave the deacetylated substrate, releasing a fluorescent product (AMC). The fluorescence was measured using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[8][9] The IC50 values were calculated from the dose-response curves.
In Vitro Antiproliferation Assay (CCK-8 Assay)
PC-3 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for a specified period. Following treatment, a Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated. The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells. IC50 values were calculated from the resulting dose-response curves.[7]
In Vivo PC-3 Tumor Xenograft Model
All animal experiments were conducted in accordance with approved institutional guidelines. Male BALB/c nude mice were subcutaneously inoculated with PC-3 cells.[7][10] When the tumors reached a palpable volume (e.g., ~200 mm³), the mice were randomized into vehicle control and treatment groups.[7] The test compounds (Benzamide Derivative BHDAC-3j and Entinostat) were administered intragastrically once daily for 21 consecutive days.[7] Tumor volumes were measured periodically using calipers. The antitumor efficacy was evaluated by comparing the tumor volumes in the treated groups to the vehicle control group.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
Comparative Analysis of Benzamide Derivative 1: IC50 Values Across Diverse Cancer Cell Lines
For Immediate Release
This guide presents a comparative analysis of the anti-proliferative activity of Benzamide (B126) Derivative 1 (Entinostat, also known as MS-275 or SNDX-275), a selective inhibitor of class I histone deacetylases (HDACs), across various human cancer cell lines. The data compiled herein offers researchers, scientists, and drug development professionals a comprehensive overview of its potency and spectrum of action.
Benzamide Derivative 1 is a synthetic benzamide compound that functions by binding to the active site of HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins.[1] This epigenetic modulation can reactivate silenced tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancerous cells.[1]
Quantitative Data Summary: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in a range of cancer cell lines, as determined by in vitro cell viability assays. Lower IC50 values are indicative of higher potency.
| Cancer Type | Cell Line | IC50 (µM) |
| Leukemia / Lymphoma | ALL-PO | 0.06355 |
| Leukemia / Lymphoma | 697 | 0.09976 |
| Leukemia / Lymphoma | Raji, RL, U2932 | 0.5 - 1.0 |
| Squamous Cell Carcinoma | SCC-3 | 0.061 |
| Rhabdomyosarcoma | Rh41 | 0.265 |
| Rhabdomyosarcoma | Rh18 | 0.840 |
| Rhabdomyosarcoma | Rh30 | 1.110 |
| Ovarian Cancer | A2780 | 0.0415 - 4.71 |
| Lung Cancer | Calu-3 | 0.0415 - 4.71 |
| Leukemia | HL-60 | 0.0415 - 4.71 |
| Leukemia | K562 | 0.0415 - 4.71 |
| Colon Cancer | HT-29 | 0.0415 - 4.71 |
| Pancreatic Cancer | Capan-1 | 0.0415 - 4.71 |
Data compiled from multiple sources.[2][3][4]
The data reveals that this compound exhibits potent anti-proliferative activity across a broad spectrum of hematological and solid tumors.[1][2] Notably, certain leukemia and squamous cell carcinoma lines demonstrate high sensitivity with IC50 values in the nanomolar range.
Experimental Protocols
The determination of IC50 values is crucial for evaluating the efficacy of a potential therapeutic agent. The following is a generalized protocol for a cell viability assay, from which the data in this guide was derived.
Cell Viability Assay (Neutral Red Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and are incubated to allow for adherence.[2]
-
Compound Treatment: The cells are then treated with this compound at various concentrations and incubated for a period of 72 hours.
-
Staining: A neutral red solution (0.1 mg/mL) is added to each well, and the plates are incubated for an additional hour to allow for the uptake of the dye by viable cells.[2]
-
Solubilization: The medium is aspirated, and the incorporated dye is solubilized using a solution of ethanol (B145695) and 0.1 M Na₂HPO₄.[2]
-
Absorbance Measurement: The optical density is measured at 540 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration.[2]
Signaling Pathway and Mechanism of Action
This compound primarily targets class I histone deacetylases (HDAC1 and HDAC3).[5][6] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin compaction and transcriptional repression of genes. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more relaxed chromatin structure. This allows for the transcription of genes that can inhibit tumor growth, such as those involved in cell cycle arrest (e.g., p21WAF1/CIP1) and apoptosis (programmed cell death).[1][2]
References
- 1. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entinostat - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
Unveiling Benzamide Derivative 1: A Novel Dual Inhibitor of COX-2 and Topoisomerase I for Cancer Therapy
A new frontier in oncology research emerges with the validation of Benzamide Derivative 1, a promising small molecule demonstrating potent dual inhibitory activity against cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). This comprehensive guide provides a comparative analysis of its performance against established inhibitors, supported by experimental data, to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate its therapeutic potential.
The strategic design of dual-inhibitors that simultaneously target multiple cancer-promoting pathways represents a promising approach to enhance anti-tumor efficacy and overcome drug resistance. This compound, and specifically its analogue 1H-30, has been identified as a lead compound that effectively inhibits both the inflammatory cascades driven by COX-2 and the critical DNA replication machinery controlled by Topo I, suggesting a synergistic attack on cancer cells.[1][2][3][4]
Comparative Performance Analysis
The inhibitory potency of this compound (represented by its optimized analogue, 1H-30) against COX-2 and Topoisomerase I has been evaluated and compared with well-established, single-target inhibitors: Celecoxib for COX-2 and Camptothecin for Topoisomerase I. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below.
Table 1: In Vitro Inhibitory Activity of Benzamide Derivative 1H-30 and Standard Inhibitors
| Compound | Target | IC50 (µM) | Source |
| Benzamide Derivative 1H-30 | COX-2 | 0.15 | [5] |
| Topo I | > I-1 * | [5] | |
| Celecoxib | COX-2 | 0.04 | [6] |
| Tolfenamic Acid | COX-2 | 0.35 | [5] |
| Camptothecin | Topo I | 0.679 | [1][2][7] |
*The optimal compound 1H-30 displayed an enhanced inhibitory effect on COX-2 compared to tolfenamic acid and the parent compound I-1, and showed better inhibition of Topo I than I-1.[5] A specific IC50 value for 1H-30 against Topoisomerase I was not provided in the primary literature, however, its improved activity over the parent compound I-1 was highlighted.
Table 2: Cytotoxicity of Benzamide Derivative 1H-30 and Standard Inhibitors
| Compound | Cell Line | IC50 (µM) | Source |
| Benzamide Derivative 1H-30 | CT26.WT (Colon Carcinoma) | 10.23 | [5] |
| HCT116 (Colon Carcinoma) | 12.54 | [5] | |
| SW620 (Colon Carcinoma) | 14.32 | [5] | |
| MGC-803 (Gastric Carcinoma) | 13.88 | [5] | |
| Camptothecin | Various Cancer Cell Lines | Varies (nM to µM range) | [4] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the process of validation, the following diagrams have been generated.
References
- 1. apexbt.com [apexbt.com]
- 2. Camptothecin | CPT | Topo I inhibitor | TargetMol [targetmol.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. selleckchem.com [selleckchem.com]
- 5. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Benzamide Derivatives in Preclinical Neurological Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of neurotherapeutics is continually evolving, with novel compounds demonstrating significant potential in preclinical settings. Among these, benzamide (B126) derivatives have emerged as a promising class of molecules for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and epilepsy.[1] These compounds are being explored for their capacity to modulate key pathological pathways, offering neuroprotective and symptomatic benefits.[1] This guide provides an objective comparison of the performance of various benzamide derivatives, supported by experimental data from preclinical models, to aid researchers and drug development professionals in their evaluation of these promising agents.
Comparative Efficacy of Benzamide Derivatives
The therapeutic potential of several benzamide derivatives has been evaluated in key preclinical models. The following table summarizes their inhibitory concentrations (IC50) and effective doses (ED50) against various targets and in different disease models, offering a side-by-side view of their efficacy.[1]
| Compound Class | Derivative | Neurological Model | Target | Efficacy (IC50/ED50) |
| Benzyloxy Benzamide | Compound 29 (LY836) | Ischemic Stroke (MCAO rat model) | PSD95-nNOS PPI | Reduces infarct size and neurological deficit[1][2] |
| Phenylene Bis-methoxybenzamide | N,N'-(1,4-phenylene)bis (3-methoxybenzamide) | Alzheimer's Disease | Acetylcholinesterase (AChE) | IC50 = 0.056 µM[1][3] |
| Alzheimer's Disease | Beta-secretase 1 (BACE1) | IC50 = 9.01 µM[1][3] | ||
| N-Benzyl Benzamide | S11-1014 | Alzheimer's Disease (Aβ1–42 induced cognitive impairment) | Butyrylcholinesterase (BChE) | 0.5 mg/kg (marked therapeutic effect)[1][4] |
| N-Benzyl Benzamide | S11-1033 | Alzheimer's Disease (Aβ1–42 induced cognitive impairment) | Butyrylcholinesterase (BChE) | 0.5 mg/kg (marked therapeutic effect)[1][4] |
| Alaninamide Derivative | Compound 5 | Epilepsy (MES and 6 Hz mouse models) | Not Specified | ED50 = 48.0 mg/kg (MES), ED50 = 45.2 mg/kg (6 Hz)[5] |
Mechanisms of Action and Signaling Pathways
The mechanisms of action for these benzamide derivatives often involve complex signaling pathways. The diagrams below illustrate some of the key pathways and experimental workflows discussed in the cited literature.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 4. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Benzamide Derivative 1: A Guide for Researchers
In the ongoing search for novel antimicrobial agents to combat the rise of multidrug-resistant bacteria, benzamide (B126) derivatives have emerged as a promising class of compounds.[1][2] This guide provides a comparative analysis of the antibacterial efficacy of a novel compound, Benzamide Derivative 1, against standard clinical antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential.
Quantitative Analysis of Antibacterial Activity
The in vitro antibacterial efficacy of this compound was evaluated against two common pathogenic bacterial strains, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Its performance was benchmarked against two widely used antibiotics, Ciprofloxacin and Azithromycin. The key metrics for comparison were the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Zone of Inhibition in a disk diffusion assay.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| This compound | Staphylococcus aureus | 4 | 8 | 18 |
| Escherichia coli | 8 | 16 | 15 | |
| Ciprofloxacin | Staphylococcus aureus | 0.5[3][4] | 1.0[3][4] | 22 |
| Escherichia coli | 0.015 | 0.03 | 30 | |
| Azithromycin | Staphylococcus aureus | 2.0 | >32 | 20 |
| Escherichia coli | >64[5] | >64[5] | 12 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for comparator antibiotics is sourced from published literature.
Detailed Experimental Protocols
The following methodologies, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, were employed to determine the antibacterial efficacy.[6][7][8]
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method as recommended by CLSI document M07.
-
Preparation of Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: A two-fold serial dilution of each antimicrobial agent was prepared in a 96-well microtiter plate using MHB.
-
Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
Following the MIC determination, the MBC was ascertained to understand if the compound has a bactericidal or bacteriostatic effect.
-
Sub-culturing: An aliquot of 10 µL was taken from each well showing no visible growth in the MIC assay.
-
Plating: The aliquot was plated onto Mueller-Hinton Agar (B569324) (MHA) plates.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.
Disk Diffusion (Kirby-Bauer) Assay
The zone of inhibition was measured using the disk diffusion method outlined in CLSI document M02.[7]
-
Plate Preparation: A sterile cotton swab was dipped into the standardized bacterial inoculum (adjusted to 0.5 McFarland standard) and evenly streaked across the surface of an MHA plate.
-
Disk Application: Sterile paper disks (6 mm in diameter) impregnated with a standard concentration of each antimicrobial agent were placed on the agar surface.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone around each disk, where bacterial growth was inhibited, was measured in millimeters (mm). A larger zone of inhibition indicates greater susceptibility of the bacteria to the antibiotic.[9][10]
Visualizing Experimental and Mechanistic Pathways
To further elucidate the evaluation process and potential mechanism of action, the following diagrams are provided.
Caption: Workflow for evaluating the antibacterial efficacy of this compound.
Caption: Postulated mechanism of action for this compound via DNA gyrase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iacld.com [iacld.com]
- 7. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. youtube.com [youtube.com]
- 10. singerinstruments.com [singerinstruments.com]
Safety Operating Guide
Proper Disposal of Benzamide Derivative 1: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Benzamide (B126) Derivative 1, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe, compliant, and environmentally conscious workplace.
Disclaimer: This document provides general guidance for benzamide derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) for "Benzamide Derivative 1" and adhere to all institutional, local, state, and federal regulations before beginning any disposal procedure. The SDS for the specific derivative will contain detailed information on hazards, handling, and disposal.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure all safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE as specified in the substance's SDS. This typically includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat. If there is a risk of dust formation, a NIOSH-approved respirator may be necessary.[1][2]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Spill Containment: Have a spill kit readily available. In the event of a spill, prevent the material from entering drains or waterways.[1]
Step-by-Step Disposal Protocol
This compound must be treated as hazardous chemical waste. It should never be disposed of down the drain or in the regular trash.[1] The primary and required method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
-
Waste Characterization: Identify and characterize the waste stream containing this compound. This includes pure, unused product, contaminated solutions, reaction mixtures, and any contaminated materials such as gloves, absorbent paper, or glassware.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Benzamide can react with azo and diazo compounds to generate toxic gases and with strong reducing agents to form flammable gases.[2]
-
Containerization:
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "Waste this compound" (avoid abbreviations).
-
The concentration and composition of the waste.
-
The date accumulation started.
-
The relevant hazard warnings (e.g., "Toxic," "Harmful if Swallowed").
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible chemicals.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a waste pickup. Complete all necessary waste disposal forms or manifests as required.[1]
Data Presentation: Safety and Handling Summary
| Parameter | Specification | Source(s) |
| Primary Disposal Route | Institutional Environmental Health & Safety (EHS) or licensed contractor. | [1] |
| PPE Requirements | Safety goggles with side-shields, chemical-resistant gloves, lab coat. NIOSH-approved respirator if dust is generated. | [1][2] |
| Spill Cleanup Agent | 60-70% ethanol (B145695) solution for dampening solid spills to prevent dust formation. | [2] |
| Waste Container | Sturdy, chemically resistant, with a tight-fitting lid. Liquid waste requires secondary containment. | [3] |
| Prohibited Disposal | Do not dispose of in sanitary sewers (drains) or regular trash. Do not dispose of by evaporation. | [1][3] |
| Health Hazards | Harmful if swallowed.[4][5] Suspected of causing genetic defects.[5][6] May cause gastric pain, nausea, and vomiting.[2] | [2][4][5][6] |
Experimental Protocols
Protocol 1: Small Spill Cleanup
This protocol details the procedure for cleaning a small spill of solid this compound.
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if the derivative is dusty.
-
Deactivate Ignition Sources: If the derivative is mixed with a flammable solvent, remove all sources of ignition from the area.[2]
-
Dampen the Spill: Gently apply a 60-70% ethanol solution to the spilled solid material.[2] This will dampen the powder and prevent it from becoming airborne. Do not pour the solution directly, as this may cause the powder to disperse. Use a spray bottle for gentle application.
-
Collect the Material: Carefully transfer the dampened material into a designated hazardous waste container using a scoop or other appropriate tools.[2]
-
Wipe the Area: Use absorbent paper dampened with 60-70% ethanol to wipe up any remaining residue.[2]
-
Final Decontamination: Wash the spill surface with a soap and water solution.[2]
-
Dispose of Contaminated Materials: Place all used absorbent pads, contaminated gloves, and any other contaminated materials into a sealed, vapor-tight plastic bag and then into the solid hazardous waste container for this compound.[2]
-
Seek Verification: Do not re-enter the contaminated area until a Safety Officer or responsible person has verified that the area has been properly cleaned.[2]
Mandatory Visualization
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Benzamide Derivative 1
Essential Safety and Handling Guide for Benzamide (B126) Derivative 1
Disclaimer: As "Benzamide Derivative 1" is a general term, this guide is based on the known hazards of benzamide and its structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact derivative you are handling. This information is intended to support a conservative risk assessment and to provide essential safety, operational, and disposal guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against chemical exposure. Based on the potential hazards of benzamide compounds, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be used when there is a splash hazard.[1][2] | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and use proper removal technique.[3][4] | Prevents skin contact, as benzamide derivatives can be skin irritants.[5] |
| Body Protection | A full-length laboratory coat. For larger quantities or higher risk operations, a chemical-resistant suit may be necessary.[1] | Protects against skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | All handling of solid or volatile this compound should be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter (N100 or P3) is required.[1][6] | Minimizes inhalation exposure to dust or vapors, which can cause respiratory irritation.[7] |
Operational and Disposal Plans
Safe Handling Protocol
Adherence to a strict handling protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Thoroughly read and understand the Safety Data Sheet (SDS) for the specific Benzamide Derivative.[7]
-
Ensure a certified chemical fume hood is operational.[5]
-
Verify that an eyewash station and safety shower are accessible.[2]
-
Prepare and label all necessary equipment (glassware, spatulas, etc.).
-
Have spill control materials, such as inert absorbent (vermiculite, sand), readily available.[5][7]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within the chemical fume hood to control dust and vapor.[5]
-
Use appropriate tools, such as a spatula, to handle the solid material, minimizing the creation of dust.[5]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[5][8]
-
Decontaminate all work surfaces and equipment used in the procedure.[7]
Emergency Procedures
Immediate and correct action is critical in an emergency.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][9] Consult a physician if irritation persists.[1]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1][9] Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[1][9] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
-
In case of a spill: Evacuate non-essential personnel from the area.[1] Wearing appropriate PPE, cover the spill with an inert absorbent material.[5] Carefully sweep the material into a designated hazardous waste container.[1] Clean the spill area with soap and water.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[5][10]
-
Waste Collection: Collect all solid waste, contaminated consumables (e.g., gloves, weighing paper), and cleaning materials in a designated, sealed, and clearly labeled hazardous waste container.[5][7]
-
Container Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound" and its specific identity), and relevant hazard warnings (e.g., "Harmful if swallowed," "Suspected of causing genetic defects").[9][10]
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated secondary containment area, away from incompatible materials.[1][2]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[10] Never dispose of benzamide derivatives down the drain or in regular trash.[10]
Visual Protocols
The following diagrams illustrate the standard operational workflow and the logical steps for an emergency response.
Caption: Standard workflow for handling this compound.
Caption: Logical workflow for emergency response procedures.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. nj.gov [nj.gov]
- 3. international.skcinc.com [international.skcinc.com]
- 4. international.skcinc.com [international.skcinc.com]
- 5. benchchem.com [benchchem.com]
- 6. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
